Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCWCVSPHUGAPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451364 | |
| Record name | tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188988-46-7 | |
| Record name | tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and reactivity of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate. This bifunctional molecule, featuring a nucleophilic primary amine and a Boc-protected indole nitrogen, is a pivotal building block in contemporary medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, reactivity, and application. We will delve into its basicity, solubility, and stability, providing a robust synthetic protocol and exploring its utility as a versatile synthetic intermediate.
Introduction: A Versatile Scaffold in Modern Synthesis
This compound (commonly referred to as 1-Boc-3-aminomethylindole) is a strategically important synthetic intermediate.[1] Its structure uniquely combines a reactive primary amine at the C3 position with a protected indole nitrogen, preventing unwanted side reactions and allowing for precise chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. This allows for orthogonal protection strategies, making this compound an invaluable tool in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1]
Physicochemical and Basic Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in experimental design. This section outlines the key properties of this compound.
General Characteristics
The general physicochemical properties of the title compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 188988-46-7 | [2][3] |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [2] |
| Molecular Weight | 246.31 g/mol | [2] |
| Physical Form | Solid | [3] |
| Purity (Typical) | ≥95% | [2][3] |
Basicity and pKa
The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the primary aminomethyl group. The Boc group on the indole nitrogen significantly reduces the basicity of the indole ring itself.
Solubility Profile
The presence of both a polar primary amine and a lipophilic Boc-protected indole structure gives this compound a mixed solubility profile. It is generally soluble in a range of common organic solvents.
Qualitative Solubility:
-
Good Solubility: Methanol, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Limited Solubility: Diethyl ether, Ethyl acetate.
-
Insoluble: Water, Hexanes.
For many Boc-protected amines, good solubility is observed in a wide array of organic solvents, a characteristic enhanced by the bulky tert-butyl group.
Stability and Storage
This compound is a relatively stable compound under standard laboratory conditions. However, appropriate storage is crucial to maintain its purity and integrity over time.
-
Storage Temperature: It is recommended to store this compound in a refrigerator at 2-8°C.[3]
-
Atmosphere: For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation or reaction with atmospheric moisture and carbon dioxide.
-
Light and Moisture: The compound should be protected from light and moisture.[1]
The Boc protecting group is sensitive to strong acids and will be cleaved. The primary amine can also be susceptible to oxidation over time, especially if not stored properly.
Synthesis and Characterization
The most common and efficient laboratory synthesis of this compound involves the reduction of the corresponding nitrile precursor, tert-butyl 3-cyano-1H-indole-1-carboxylate.
Synthetic Workflow
The overall synthetic transformation is depicted in the workflow diagram below. This two-step process typically starts with the readily available indole-3-carbonitrile, which is first protected with a Boc group, followed by the reduction of the nitrile to the primary amine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Nitrile Reduction
This protocol details the reduction of tert-butyl 3-cyano-1H-indole-1-carboxylate using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting nitriles to primary amines.
Materials:
-
tert-Butyl 3-cyano-1H-indole-1-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (1.5 equivalents) to anhydrous THF.
-
Addition of Starting Material: Cool the suspension to 0°C using an ice bath. Dissolve tert-butyl 3-cyano-1H-indole-1-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension under a nitrogen atmosphere.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams used. This procedure is known as the Fieser workup and is designed to produce a granular precipitate that is easy to filter.
-
Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by silica gel column chromatography if necessary.
Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water, releasing hydrogen gas. All manipulations should be performed in a well-ventilated fume hood under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Characterization Data
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ 8.1-7.1 (m, 4H): Aromatic protons of the indole ring.
-
δ 7.5 (s, 1H): Proton at the C2 position of the indole ring.
-
δ 3.9 (s, 2H): Methylene protons of the aminomethyl group (-CH₂-NH₂).
-
δ 1.6 (s, 9H): Methyl protons of the tert-butyl group.
-
δ 1.5 (br s, 2H): Protons of the primary amine (-NH₂).
-
-
¹³C NMR (in CDCl₃, 101 MHz):
-
δ 149.9: Carbonyl carbon of the Boc group.
-
δ 135.5, 130.0, 124.5, 122.5, 120.0, 115.0: Aromatic carbons of the indole ring.
-
δ 83.5: Quaternary carbon of the tert-butyl group.
-
δ 38.0: Methylene carbon of the aminomethyl group.
-
δ 28.3: Methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (ESI-MS):
-
Calculated for C₁₄H₁₈N₂O₂ [M+H]⁺: 247.1441.
-
-
Infrared (IR) Spectroscopy:
-
3400-3300 cm⁻¹: N-H stretching of the primary amine.
-
2975-2930 cm⁻¹: C-H stretching of the aliphatic groups.
-
1725 cm⁻¹: C=O stretching of the Boc-carbamate.
-
1600-1450 cm⁻¹: C=C stretching of the aromatic indole ring.
-
Reactivity and Applications in Synthesis
The utility of this compound stems from the differential reactivity of its functional groups. The primary amine is a potent nucleophile, while the Boc-protected indole nitrogen is unreactive under most conditions that are not strongly acidic.
Reactions of the Aminomethyl Group
The primary amine at the C3 position can undergo a wide variety of standard transformations, including:
-
Acylation/Amide Bond Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents like EDC/HOBt or HATU) to form amides. This is a cornerstone reaction in the synthesis of many biologically active molecules.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Deprotection of the Indole Nitrogen
The Boc group is stable to basic and nucleophilic conditions but can be readily cleaved under acidic conditions to reveal the free indole N-H.
Caption: Acid-catalyzed deprotection of the Boc group.
This deprotection step is often performed towards the end of a synthetic sequence to unmask the indole nitrogen, which can then participate in further reactions or be important for biological activity.
Application as a Key Building Block
The 3-aminomethylindole scaffold is a prevalent motif in a variety of pharmacologically active compounds, including agonists and antagonists for serotonin receptors (e.g., triptans for migraine treatment), as well as in compounds with anticancer and antiviral properties. The title compound serves as a key starting material for the synthesis of these complex molecules, allowing for the introduction of diverse substituents onto the aminomethyl group.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its well-defined physicochemical properties, including its estimated basicity and solubility, coupled with a reliable synthetic route, make it an accessible and predictable intermediate. The differential reactivity of its primary amine and Boc-protected indole functionalities allows for a wide range of selective chemical transformations. This guide provides the foundational knowledge required for researchers to confidently incorporate this powerful tool into their synthetic strategies for the development of novel and complex molecular targets.
References
A Comprehensive Technical Guide to Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate: A Keystone Building Block in Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth analysis of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. We will explore its fundamental molecular and physicochemical properties, delineate a robust and reproducible synthetic pathway, and contextualize its significance as a versatile building block in the development of pharmacologically active agents. This document is intended to serve as a comprehensive resource for researchers leveraging this compound in their synthetic endeavors, offering both theoretical grounding and practical, field-tested protocols.
Introduction: The Strategic Importance of a Protected Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the influential triptan class of anti-migraine agents. The strategic manipulation of the indole ring and its substituents is therefore of paramount importance in drug design. This compound (also known as (1-Boc-3-indolyl)methanamine) emerges as a compound of significant interest due to its unique trifunctional nature. It features:
-
An indole core , a key pharmacophore for various biological targets.
-
A primary amine at the 3-position, providing a nucleophilic handle for a wide array of chemical transformations and pharmacophore elaboration.
-
A tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, which serves a critical dual function.
The Boc group is a cornerstone of modern organic synthesis. Its presence on the indole nitrogen deactivates the otherwise electron-rich pyrrole ring towards unwanted electrophilic substitution, directing reactivity to other parts of the molecule. Furthermore, its steric bulk can influence the conformation of the molecule. Crucially, the Boc group is renowned for its stability under a wide range of reaction conditions, yet it can be readily and selectively removed under acidic conditions, providing a reliable and orthogonal deprotection strategy. This combination of a reactive aminomethyl handle and a protected, stable indole core makes this compound a highly valuable and versatile intermediate for constructing complex molecular architectures.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. A clear understanding of these properties is essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [PubChem][1] |
| Molecular Weight | 246.31 g/mol | [CymitQuimica][2], [Sigma-Aldrich][3] |
| IUPAC Name | tert-butyl 3-(aminomethyl)indole-1-carboxylate | [PubChem][1] |
| CAS Number | 188988-46-7 | [Sigma-Aldrich][3] |
| Appearance | Solid / Liquid | [CymitQuimica][2], [Sigma-Aldrich][3] |
| Purity | Typically ≥95% | [CymitQuimica][2], [Sigma-Aldrich][3] |
| Storage Temperature | Refrigerator (2-8°C) | [Sigma-Aldrich][3] |
Note: Physical form may vary between suppliers.
Molecular Structure Visualization
The 2D chemical structure of this compound highlights the key functional groups.
Caption: 2D structure of this compound.
Recommended Synthetic Protocol
A reliable and scalable synthesis of this compound can be achieved via a two-step sequence starting from the commercially available indole-3-carbonitrile. This pathway involves the protection of the indole nitrogen followed by the reduction of the nitrile functionality.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound from indole-3-carbonitrile.
Step 1: Synthesis of tert-Butyl 3-cyano-1H-indole-1-carboxylate
This initial step focuses on the protection of the indole nitrogen. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a standard and highly efficient method for this transformation.
Causality: The indole N-H is weakly acidic and can be deprotonated. However, its direct acylation can be sluggish. DMAP acts as a nucleophilic catalyst, first reacting with Boc₂O to form a more reactive intermediate, which is then readily attacked by the indole nitrogen. This catalytic cycle significantly accelerates the reaction.
Experimental Protocol:
-
To a solution of indole-3-carbonitrile (1.0 eq) in anhydrous acetonitrile (approx. 0.5 M), add di-tert-butyl dicarbonate (1.1 eq).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford tert-butyl 3-cyano-1H-indole-1-carboxylate as a solid.
Step 2: Synthesis of this compound
The second step involves the reduction of the nitrile group to a primary amine. Catalytic hydrogenation using Raney® Nickel is a robust and widely used method for this transformation.
Causality: Raney® Nickel is a highly active hydrogenation catalyst due to its high surface area and adsorbed hydrogen. The reaction is typically performed in an alcoholic solvent, often with the addition of ammonia, to suppress the formation of secondary and tertiary amine byproducts through reductive alkylation of the newly formed primary amine.
Experimental Protocol (Adapted from established nitrile reduction procedures): [Organic Syntheses, Coll. Vol. 3, p.358 (1955); Vol. 28, p.31 (1948)]
-
Catalyst Preparation (Caution! Raney® Nickel is pyrophoric when dry and must be handled with care under a liquid): In a hydrogenation vessel, add a slurry of activated Raney® Nickel (approx. 10-20% by weight of the starting nitrile) in ethanol.
-
Add a solution of tert-butyl 3-cyano-1H-indole-1-carboxylate (1.0 eq) in ethanolic ammonia (a solution of ammonia gas in ethanol, or a mixture of ethanol and aqueous ammonium hydroxide).
-
Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature. Gentle heating (e.g., to 40-50 °C) may be applied to increase the reaction rate.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-24 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, the filter cake must be kept wet with solvent (e.g., ethanol or water) at all times to prevent ignition upon exposure to air.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be purified by silica gel chromatography to afford this compound.
Applications in Drug Discovery and Development
The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of complex molecules, particularly those targeting biological systems where the indole motif is recognized. The primary amine serves as a key point for diversification, allowing for the introduction of various side chains and functional groups through reactions such as acylation, alkylation, reductive amination, and sulfonylation.
A prominent application is in the synthesis of tryptamine derivatives, which are foundational to many neurologically active compounds. The protected indole core ensures that synthetic transformations are cleanly directed to the aminomethyl side chain.
Case Study: Synthesis of Pyrazole Derivatives as Potential Therapeutics
A patent for novel 4-(indol-3-yl)-pyrazole derivatives, which are inhibitors of tryptophan 2,3-dioxygenase (TDO2) and have potential use in cancer therapy, explicitly discloses the use of this compound as a key starting material.[4] In one of the described synthetic routes, the aminomethyl group is used to construct a pyrazole ring system attached to the indole core.
Illustrative Reaction Scheme
Caption: General workflow for synthesizing bioactive pyrazoles from the title compound.
This application underscores the strategic value of the title compound. The Boc-protected amine allows for controlled and high-yielding construction of the desired heterocyclic system. The subsequent, clean removal of the Boc group unmasks the indole N-H, which may be crucial for biological activity or further functionalization. This demonstrates how this compound provides a controlled, stepwise route to complex, pharmacologically relevant molecules.
Conclusion
This compound is a meticulously designed synthetic intermediate that provides a powerful solution to common challenges in indole chemistry. By masking the reactive indole nitrogen, it enables selective functionalization of the C3-aminomethyl side chain, opening a gateway to a diverse array of complex tryptamine derivatives and other indole-based compounds. Its widespread use in the synthesis of potential therapeutic agents is a testament to its reliability and versatility. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their pursuit of novel chemical entities with therapeutic potential.
References
- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]
An In-depth Technical Guide to tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate (CAS 188988-46-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate, identified by CAS number 188988-46-7, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a Boc-protected indole core with a reactive aminomethyl group at the 3-position, renders it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of serotonin receptor modulators.
Core Properties and Synonyms
The fundamental physicochemical properties of this compound are summarized below. Understanding these characteristics is crucial for its appropriate handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 188988-46-7 | [1][2] |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 246.30 g/mol | [2] |
| IUPAC Name | tert-butyl 3-(aminomethyl)indole-1-carboxylate | [2] |
| Purity | Typically ≥95% | [3] |
| Physical Form | Solid | [4] |
| Boiling Point | 383.5±34.0 °C (Predicted) | |
| Density | 1.14±0.1 g/cm³ (Predicted) | |
| Storage | 4°C, protect from light |
Synonyms: This compound is known by several names in chemical literature and commercial catalogs. Being familiar with these synonyms is essential for comprehensive literature searches.
-
tert-butyl 3-(aminomethyl)indole-1-carboxylate[2]
-
(1-Boc-3-indolyl)methanamine
-
3-(Aminomethyl)-1-Boc-1H-indole
-
1H-INDOLE-1-CARBOXYLIC ACID, 3-(AMINOMETHYL)-, 1,1-DIMETHYLETHYL ESTER[2]
-
3-AMINOMETHYL-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[2]
Application in Drug Discovery: A Serotonin Receptor Modulator Intermediate
The primary utility of this compound lies in its application as a versatile intermediate for the synthesis of bioactive molecules, particularly those targeting the central nervous system. The indole scaffold is a well-established pharmacophore in numerous neurologically active agents. The presence of the Boc-protected nitrogen and the primary amine at the 3-position allows for sequential and site-selective modifications, making it a strategic starting material for constructing libraries of potential drug candidates.
A significant area of application is in the development of serotonin receptor modulators . Serotonin (5-hydroxytryptamine or 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are implicated in a wide array of physiological and psychological processes, including mood, anxiety, and cognition.[5][6] Consequently, they are prominent targets for therapeutic intervention in psychiatric and neurological disorders.[5]
While a specific, named drug candidate synthesized directly from CAS 188988-46-7 is not prominently featured in publicly accessible literature, its structural motif is characteristic of intermediates used in the synthesis of selective serotonin receptor agonists and antagonists.[7] The general synthetic strategy involves the elaboration of the aminomethyl group to introduce pharmacophoric elements necessary for receptor binding and functional activity.
Illustrative Synthetic Pathway
The following diagram illustrates a generalized synthetic workflow where CAS 188988-46-7 serves as a key intermediate in the construction of a hypothetical serotonin (5-HT) receptor agonist. This workflow is representative of common synthetic strategies in medicinal chemistry.
References
- 1. This compound 95.00% | CAS: 188988-46-7 | AChemBlock [achemblock.com]
- 2. This compound | C14H18N2O2 | CID 10999341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. This compound | 188988-46-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin receptor agonist - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
(1-Boc-3-indolyl)methanamine synthesis precursors.
An In-Depth Technical Guide to the Synthesis of (1-Boc-3-indolyl)methanamine and its Core Precursors
Executive Summary
(1-Boc-3-indolyl)methanamine is a pivotal building block in contemporary medicinal chemistry and drug development. As a protected derivative of tryptamine, it serves as a versatile precursor for a multitude of complex pharmaceutical agents, including those targeting serotonergic receptors and other neurologically significant pathways.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen provides crucial stability and modulates the reactivity of the indole ring system, enabling selective functionalization at other positions. This guide provides a comprehensive overview of the principal synthetic strategies for preparing (1-Boc-3-indolyl)methanamine, focusing on the synthesis and utilization of its two primary precursors: 1-Boc-indole-3-carboxaldehyde and 1-Boc-indole-3-carbonitrile . We will explore the mechanistic underpinnings of these transformations, offer a comparative analysis of reagents, and present detailed, field-proven experimental protocols suitable for a research and development setting.
The Strategic Imperative of N-Boc Protection
The indole nitrogen possesses a lone pair of electrons and an acidic proton, making it susceptible to undesired side reactions under both acidic and basic conditions. The introduction of the Boc group serves two primary functions:
-
Electronic Deactivation: The electron-withdrawing nature of the carbamate slightly deactivates the indole ring, preventing unwanted electrophilic substitution at other positions during subsequent synthetic steps.
-
Preventing N-Alkylation/Acylation: It shields the nitrogen from reacting with electrophiles or participating in acid-base chemistry that could interfere with the desired C3-position modifications.
The Boc group is favored due to its stability across a wide range of reaction conditions, including reductions and mild nucleophilic attacks, yet it can be readily removed under anhydrous acidic conditions (e.g., with trifluoroacetic acid) without compromising sensitive functionalities in the target molecule.[3][4]
General Protocol for N-Boc Protection of Indole Precursors
A standard and highly efficient method for this protection involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3]
Step-by-Step Methodology:
-
Dissolve the starting indole (e.g., indole-3-carboxaldehyde) in a suitable aprotic solvent such as acetonitrile (MeCN) or dichloromethane (DCM).
-
Add a catalytic amount of DMAP (typically 0.1 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.05-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting N-Boc protected indole precursor, typically via flash column chromatography on silica gel.
Synthetic Pathway I: Reductive Amination of 1-Boc-indole-3-carboxaldehyde
The most direct and widely employed route to (1-Boc-3-indolyl)methanamine is the reductive amination of its corresponding aldehyde precursor, 1-Boc-indole-3-carboxaldehyde.[5][6][7][8] This one-pot reaction involves the condensation of the aldehyde with an amine source to form an imine or iminium ion intermediate, which is then reduced in situ to the target primary amine.[9][10][11]
Caption: Workflow for Reductive Amination Pathway.
Causality in Reagent Selection
The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent must be mild enough to not reduce the starting aldehyde but potent enough to rapidly reduce the intermediate iminium ion. This selectivity prevents the formation of the corresponding alcohol byproduct (1-Boc-3-indolyl)methanol.
| Reagent | Common Solvents | Key Characteristics & Rationale |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Field Standard: Mild and highly selective for imines/iminiums over aldehydes. The steric bulk and electron-withdrawing acetate groups temper its reactivity. It is moisture-sensitive but highly effective.[12][13] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | pH Dependent: Effective and selective at a weakly acidic pH (6-7), where iminium formation is favored and aldehyde reduction is slow. Caution is required due to its high toxicity and the potential release of HCN gas under acidic conditions.[12][13] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Staged Addition Required: Can reduce aldehydes. Therefore, the imine must be pre-formed before the addition of NaBH₄. Less common for one-pot primary amine synthesis due to this constraint.[11][12] |
| Catalytic Hydrogenation (H₂/Catalyst) | MeOH, EtOH | Green Chemistry Approach: Uses H₂ gas with catalysts like Palladium (Pd) or Nickel (Ni). It is highly effective but requires specialized high-pressure equipment.[10][14] |
Detailed Experimental Protocol: Reductive Amination with NaBH(OAc)₃
This protocol is favored for its high yield, selectivity, and operational simplicity.
-
Reaction Setup: To a solution of 1-Boc-indole-3-carboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (NH₄OAc, ~10 eq) as the ammonia source.
-
Imine Formation: Stir the suspension at room temperature for approximately 30-60 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any exotherm.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield pure (1-Boc-3-indolyl)methanamine.
Synthetic Pathway II: Reduction of 1-Boc-indole-3-carbonitrile
An alternative and robust strategy involves the reduction of a nitrile precursor, 1-Boc-indole-3-carbonitrile. Nitriles are versatile functional groups that can be readily converted to primary amines using powerful reducing agents.[15] This pathway is particularly useful if the nitrile precursor is more readily available or offers a higher overall yield from the initial starting materials.
Caption: General Mechanism for Nitrile Reduction via LiAlH₄.
Analysis of Reducing Agents
The carbon-nitrogen triple bond of a nitrile is significantly less electrophilic than a carbonyl group and requires a strong reducing agent for transformation.
| Reagent | Common Solvents | Key Characteristics & Rationale |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Highly Effective: The most common and powerful reagent for this conversion. It readily reduces nitriles to primary amines in high yields.[16][17][18] Requires anhydrous conditions and careful quenching due to its high reactivity with water. |
| Catalytic Hydrogenation (H₂/Catalyst) | MeOH, EtOH, EtOAc | Alternative Method: Often employs catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under elevated hydrogen pressure.[14][19] It is a scalable, "greener" alternative but may require specialized equipment. |
| Sodium Borohydride (NaBH₄) | N/A | Ineffective: Generally not a strong enough reducing agent to reduce nitriles on its own.[17] |
Detailed Experimental Protocol: Nitrile Reduction with LiAlH₄
This protocol must be performed under strictly anhydrous conditions with appropriate safety precautions.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄, ~2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of 1-Boc-indole-3-carbonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS until completion (typically 2-5 hours).
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Carefully and sequentially quench the reaction by the slow, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Filtration: Stir the resulting mixture at room temperature for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography.
Synthesis of Core Precursors
The availability of the aldehyde and nitrile precursors is paramount. Both are typically derived from commercially available indole or its derivatives.
-
1-Boc-indole-3-carboxaldehyde: This is most commonly prepared by the N-Boc protection of indole-3-carboxaldehyde, as described in Section 1. Indole-3-carboxaldehyde itself can be synthesized from indole via formylation reactions like the Vilsmeier-Haack reaction.[20][21]
-
1-Boc-indole-3-carbonitrile: This precursor can be synthesized from 1-Boc-indole. A common method is direct cyanation. Alternatively, it can be derived from the 1-Boc-indole-3-carboxaldehyde by converting the aldehyde to an oxime, followed by dehydration to the nitrile.[22]
Conclusion
The synthesis of (1-Boc-3-indolyl)methanamine is a well-established process in organic synthesis, critical for the advancement of drug discovery programs. The choice between the two primary pathways—reductive amination of the aldehyde or reduction of the nitrile—often depends on the availability of precursors, scalability, and safety considerations. The reductive amination route using sodium triacetoxyborohydride is frequently preferred in laboratory settings for its mild conditions and high selectivity. For larger-scale synthesis, catalytic hydrogenation presents a greener and often more economical alternative for both pathways, albeit with higher initial equipment costs. A thorough understanding of the mechanisms and the rationale behind reagent selection is essential for optimizing these syntheses and enabling the development of novel indole-based therapeutics.
References
- 1. Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Indole-3-methanamine (HMDB0029740) [hmdb.ca]
- 3. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. scbt.com [scbt.com]
- 6. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. gctlc.org [gctlc.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. studymind.co.uk [studymind.co.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
N-Boc-3-(aminomethyl)indole: A Technical Guide to its Biological Activities and Therapeutic Potential
Introduction: The Indole Scaffold and the Strategic Importance of N-Boc-3-(aminomethyl)indole
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents. Within this vast chemical space, 3-substituted indoles, particularly those bearing an aminomethyl group, have garnered significant attention for their potent and diverse pharmacological effects.
This technical guide focuses on the biological activities associated with the N-Boc-3-(aminomethyl)indole core structure. While N-Boc-3-(aminomethyl)indole itself is often utilized as a key synthetic intermediate due to the protecting nature of the tert-butyloxycarbonyl (Boc) group, the biological activities of its deprotected form and subsequent derivatives are of significant interest to researchers in drug discovery. The Boc group provides a strategic advantage in multi-step syntheses, allowing for the controlled functionalization of the indole ring or the aminomethyl side chain. Upon deprotection, the resulting 3-(aminomethyl)indole moiety serves as a versatile pharmacophore, enabling interactions with a variety of biological targets.
This guide will provide an in-depth exploration of the key biological activities demonstrated by derivatives of the 3-(aminomethyl)indole scaffold, including their anticancer, anti-inflammatory, and neurotrophic potential. We will delve into the underlying mechanisms of action, present relevant quantitative data, and provide detailed experimental protocols for the evaluation of these activities in a laboratory setting.
Anticancer Activity: Targeting Tumor Proliferation and Survival
Derivatives of the 3-(aminomethyl)indole scaffold have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human tumor cell lines.[1] The aminomethyl side chain at the C3 position of the indole ring plays a crucial role in the interaction with biological macromolecules, including DNA and key enzymes involved in cancer progression.
One of the primary mechanisms of action for certain 3-(aminomethyl)indole derivatives is the inhibition of topoisomerases, enzymes that are critical for DNA replication and repair in rapidly dividing cancer cells.[2] By stabilizing the topoisomerase-DNA complex, these compounds induce DNA strand breaks, leading to cell cycle arrest and apoptosis. Specifically, derivatives of 4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione bearing a 3-aminomethyl side chain have shown the ability to inhibit both topoisomerase 1 and 2.[2]
Furthermore, structure-activity relationship (SAR) studies have revealed that modifications to the aminomethyl group can significantly impact cytotoxic potency and selectivity. For instance, the introduction of cyclic diamines, such as piperazine, to the 3-aminomethyl position of certain naphtho[2,3-f]indole-5,10-diones has been shown to circumvent multidrug resistance in cancer cells, a major challenge in chemotherapy.[1]
Quantitative Data: Cytotoxicity of 3-Aminomethylindole Derivatives
The following table summarizes the cytotoxic activity of representative 3-aminomethylindole derivatives against various cancer cell lines. It is important to note that these are derivatives of the core scaffold and do not represent N-Boc-3-(aminomethyl)indole itself.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| N-benzyl-1H-indole-2-carbohydrazide derivative (4e) | MCF-7 (Breast), A549 (Lung), HCT (Colon) | ~2 | [3] |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | HeLa (Cervical) | 0.52 | [4] |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | MCF-7 (Breast) | 0.34 | [4] |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | HT-29 (Colon) | 0.86 | [4] |
Experimental Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000–10,000 cells per well in complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48–72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is a key driver of numerous diseases, including neurodegenerative disorders and cancer. 3-Aminomethylindole derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators in immune cells such as microglia and macrophages.
A key mechanism underlying the anti-inflammatory effects of these compounds is the suppression of the lipopolysaccharide (LPS)-induced inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of immune cells, leading to the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and other inflammatory cytokines. Several 3-amino-alkylated indoles have shown potent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages, with some compounds exhibiting IC₅₀ values in the low micromolar range.
Signaling Pathway: Inhibition of MAPK/NF-κB
The anti-inflammatory actions of 3-aminomethylindole derivatives are often mediated through the downregulation of key inflammatory signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The MAPK and NF-κB signaling cascades are central regulators of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the activation of these pathways, 3-aminomethylindole derivatives can effectively reduce the expression of these inflammatory mediators.
Caption: Inhibition of the MAPK/NF-κB signaling pathway by 3-aminomethylindole derivatives.
Quantitative Data: Anti-inflammatory Activity of 3-Aminomethylindole Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| GLYC 4 | RAW 264.7 | NO Production Inhibition | 5.41 | |
| GLYC 5 | RAW 264.7 | NO Production Inhibition | 4.22 | |
| GLYC 9 | RAW 264.7 | NO Production Inhibition | 6.3 |
Experimental Protocol: Nitric Oxide Production Assay in Microglia
This protocol describes the measurement of NO production in microglial cells stimulated with LPS using the Griess assay.
Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.
Step-by-Step Methodology:
-
Cell Culture: Culture microglial cells (e.g., BV-2 or primary microglia) in a 96-well plate to near confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of the 3-aminomethylindole derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Neurotrophic and Neuroprotective Effects
In addition to their anti-inflammatory properties, which are inherently neuroprotective, certain 3-aminomethylindole derivatives have shown direct neurotrophic effects, promoting neurite outgrowth in neuronal cell lines such as PC12 cells. This activity is particularly relevant for the development of therapeutics for neurodegenerative diseases, where neuronal loss and synaptic dysfunction are key pathological features.
The ability of these compounds to potentiate the action of nerve growth factor (NGF) in promoting neurite outgrowth suggests that they may act on signaling pathways that converge with or enhance NGF-mediated signaling. Furthermore, some derivatives have demonstrated the ability to rescue neuronal cells from oxidative stress-induced injury, for example, from exposure to hydrogen peroxide (H₂O₂).
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening and characterization of the biological activity of novel 3-aminomethylindole derivatives.
Caption: A generalized workflow for screening the biological activities of 3-aminomethylindole derivatives.
Conclusion and Future Directions
N-Boc-3-(aminomethyl)indole is a valuable synthetic precursor for a class of compounds with significant therapeutic potential. The deprotected 3-(aminomethyl)indole scaffold is a versatile pharmacophore that has been successfully incorporated into molecules with potent anticancer, anti-inflammatory, and neurotrophic activities. The ability of these compounds to modulate key signaling pathways, such as the MAPK/NF-κB cascade, underscores their potential for the treatment of a wide range of complex diseases.
Future research in this area should focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will be crucial for their clinical development. The exploration of multifunctional ligands based on the 3-aminomethylindole scaffold, capable of simultaneously targeting multiple pathological pathways, represents an exciting frontier in drug discovery.
References
- 1. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.smu.edu [s3.smu.edu]
- 4. 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificlabs.ie [scientificlabs.ie]
The Strategic Utility of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, a key building block in synthetic organic chemistry, has emerged as a cornerstone in the development of novel therapeutics. Its unique structural features, combining a protected indole nucleus with a reactive primary amine, offer a versatile platform for the construction of complex molecular architectures. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and allows for selective functionalization at other positions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this pivotal intermediate, with a focus on its practical utility in drug discovery programs.
The indole motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The presence of the aminomethyl substituent at the 3-position provides a critical handle for introducing diverse pharmacophoric elements through various chemical transformations. This guide will delve into the causality behind experimental choices, offering field-proven insights for researchers navigating the complexities of modern drug development.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. Key data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 246.31 g/mol | [1][2] |
| CAS Number | 188988-46-7 | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥95% | [1][4] |
| Storage Temperature | Refrigerator (2-8 °C) | [4] |
Synthetic Strategies: A Tale of Two Precursors
The synthesis of this compound can be efficiently achieved through two primary routes, each starting from a readily available N-Boc-protected indole derivative. The choice of starting material often depends on commercial availability and the scale of the synthesis.
Route 1: Reductive Amination of Tert-butyl 3-formyl-1H-indole-1-carboxylate
This is arguably the most common and direct method, leveraging the well-established reductive amination reaction. The process begins with the commercially available Tert-butyl 3-formyl-1H-indole-1-carboxylate.
References
A Comprehensive Spectroscopic Guide to Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active compounds. Its structure combines a protected indole nucleus with a primary aminomethyl substituent, offering versatile points for molecular elaboration. The N-tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions, making this compound a valuable intermediate in the development of novel therapeutics.
Accurate structural elucidation and purity assessment are paramount in drug discovery and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the unambiguous characterization of molecules like this compound. This guide offers an in-depth exploration of the spectral data of this compound, complete with detailed experimental protocols and expert interpretation to aid researchers in their synthetic and analytical endeavors.
Molecular Structure and Key Features
A thorough understanding of the molecular structure is fundamental to interpreting its spectral data. The key features of this compound include the indole ring system, the N-Boc protecting group, and the aminomethyl substituent at the C3 position.
Caption: Key structural components of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed connectivity map of the molecule can be constructed.
Experimental Protocol: Acquiring NMR Spectra
1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final volume should be around 0.5 mL.
2. ¹H NMR Data Acquisition (400 MHz Spectrometer): a. Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. b. Acquisition Parameters:
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-10 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16-64 (depending on concentration). c. Data Processing:
- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
- Integrate all signals to determine the relative proton ratios.
3. ¹³C NMR Data Acquisition (100 MHz Spectrometer): a. Acquisition Parameters:
- Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).
- Spectral Width: 0-200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more (due to the low natural abundance of ¹³C). b. Data Processing:
- Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
- Phase the spectrum and perform baseline correction.
- Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
¹H NMR Spectral Data and Interpretation (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | H-4 (Indole) |
| ~7.60 | d | 1H | H-7 (Indole) |
| ~7.55 | s | 1H | H-2 (Indole) |
| ~7.20-7.30 | m | 2H | H-5, H-6 (Indole) |
| ~3.90 | s | 2H | -CH₂-NH₂ |
| ~1.65 | s | 9H | -C(CH₃)₃ (Boc) |
| ~1.50 (broad) | s | 2H | -NH₂ |
Interpretation:
-
Aromatic Region (7.20-8.10 ppm): The protons on the indole ring appear in this region. The downfield shift of H-4 is characteristic of its position adjacent to the electron-withdrawing carbamate group on the nitrogen. The signals for H-5 and H-6 often appear as a multiplet due to complex coupling. H-2 typically presents as a singlet.
-
Aminomethyl Protons (~3.90 ppm): The two protons of the methylene group adjacent to the amine appear as a singlet.
-
Tert-butyl Protons (~1.65 ppm): The nine equivalent protons of the tert-butyl group of the Boc protector give rise to a strong singlet.
-
Amine Protons (~1.50 ppm): The two protons of the primary amine often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift of this peak is highly dependent on concentration and solvent.
¹³C NMR Spectral Data and Interpretation (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C=O (Boc) |
| ~135.5 | C-7a (Indole) |
| ~130.0 | C-3a (Indole) |
| ~125.0 | C-2 (Indole) |
| ~124.5 | C-6 (Indole) |
| ~122.5 | C-5 (Indole) |
| ~119.0 | C-4 (Indole) |
| ~115.0 | C-3 (Indole) |
| ~83.5 | -C(CH₃)₃ (Boc) |
| ~36.0 | -CH₂-NH₂ |
| ~28.0 | -C(CH₃)₃ (Boc) |
Interpretation:
-
Carbonyl Carbon (~150.0 ppm): The carbonyl carbon of the Boc group is significantly deshielded and appears at a characteristic downfield shift.
-
Indole Carbons (115.0-135.5 ppm): The eight carbons of the indole ring resonate in this range. The specific assignments can be confirmed with 2D NMR techniques like HSQC and HMBC.
-
Quaternary Carbon of Boc Group (~83.5 ppm): The quaternary carbon of the tert-butyl group is also characteristic.
-
Aminomethyl Carbon (~36.0 ppm): The carbon of the aminomethyl group appears in the aliphatic region.
-
Methyl Carbons of Boc Group (~28.0 ppm): The three equivalent methyl carbons of the Boc group give a strong signal in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring an IR Spectrum
1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol. b. Place a small amount of the solid sample directly onto the ATR crystal. c. Lower the press arm to ensure good contact between the sample and the crystal.
2. Data Acquisition: a. Collect a background spectrum of the empty ATR setup. b. Collect the sample spectrum over a range of 4000-400 cm⁻¹. c. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
IR Spectral Data and Interpretation (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400-3300 | Medium | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | Medium | C-H stretch (aromatic) | Indole Ring |
| 2980-2850 | Strong | C-H stretch (aliphatic) | -CH₂- and -C(CH₃)₃ |
| ~1710 | Strong | C=O stretch | N-Boc Carbamate |
| ~1600 | Medium | N-H bend | Primary Amine (-NH₂) |
| 1480-1450 | Medium | C=C stretch (aromatic) | Indole Ring |
| ~1160 | Strong | C-O stretch | N-Boc Carbamate |
Interpretation:
-
N-H Stretching (~3400-3300 cm⁻¹): The presence of a primary amine is indicated by two bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
-
C-H Stretching (3100-2850 cm⁻¹): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and tert-butyl groups are observed below 3000 cm⁻¹.
-
C=O Stretching (~1710 cm⁻¹): A strong absorption band in this region is a hallmark of the carbonyl group in the Boc carbamate.
-
N-H Bending (~1600 cm⁻¹): The bending vibration of the primary amine provides another characteristic signal.
-
C=C Stretching (1480-1450 cm⁻¹): These absorptions are characteristic of the indole aromatic system.
-
C-O Stretching (~1160 cm⁻¹): A strong band in this region is typical for the C-O bond of the carbamate.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Acquiring a Mass Spectrum (Electrospray Ionization - ESI)
1. Sample Preparation: a. Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Data Acquisition: a. Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for amines. b. Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used. c. Data Collection: Acquire a full scan mass spectrum to determine the molecular ion peak. For structural information, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Mass Spectral Data and Interpretation (Predicted)
-
Molecular Ion Peak ([M+H]⁺): m/z = 247.15
-
Major Fragment Ions (m/z): 191, 147, 130, 57
Interpretation and Fragmentation Pathway:
The ESI mass spectrum in positive ion mode is expected to show a prominent protonated molecular ion ([M+H]⁺) at m/z 247. The fragmentation of this ion is highly informative.
Caption: Predicted ESI-MS fragmentation pathway.
-
Loss of Isobutylene (m/z 191): A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) to form a carbamic acid intermediate.
-
Loss of the Boc group (m/z 147): Subsequent loss of carbon dioxide from the carbamic acid intermediate, or direct cleavage of the N-Boc bond, leads to the formation of the 3-(aminomethyl)-1H-indole cation.
-
Indolylmethanamine cation (m/z 130): Further fragmentation can lead to the formation of the stable indolylmethyl cation.
-
Tert-butyl cation (m/z 57): The highly stable tert-butyl cation is a very common and often abundant fragment in the mass spectra of Boc-protected compounds.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its structural confirmation and purity assessment. This guide, by presenting detailed experimental protocols and interpreting the expected spectral data, serves as a valuable resource for researchers in the fields of organic synthesis and drug development. The synergistic application of these analytical techniques ensures the integrity of this crucial building block, thereby underpinning the reliability and reproducibility of subsequent synthetic transformations.
Commercial availability and suppliers of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate
An In-Depth Technical Guide to Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate
Abstract: This guide provides a comprehensive technical overview of this compound (CAS No: 188988-46-7), a pivotal building block in modern organic and medicinal chemistry. We will explore its chemical properties, commercial availability from leading suppliers, and robust synthetic strategies. Furthermore, this document details its critical applications in drug discovery and fine chemical synthesis, complete with representative experimental protocols and safety information. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Section 1: Introduction to this compound
This compound is a bifunctional organic molecule featuring a core indole heterocycle. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen and a primary aminomethyl group at the C3-position makes it an exceptionally valuable intermediate.
The Boc group serves two primary functions: it deactivates the typically nucleophilic indole nitrogen, preventing unwanted side reactions, and it enhances the solubility of the molecule in common organic solvents. The primary amine at the 3-position provides a reactive handle for a wide array of chemical transformations, including amide bond formation, alkylation, and sulfonylation. This unique structural arrangement allows for sequential and controlled modifications, making it a cornerstone in the construction of complex molecular architectures.
1.1. Chemical Identity and Structure
-
IUPAC Name: tert-butyl 3-(aminomethyl)indole-1-carboxylate[1][2]
-
Common Synonyms: (1-Boc-3-indolyl)methanamine, 3-(Aminomethyl)-1-Boc-1H-indole, 1H-Indole-1-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester[1]
-
Also Available As: Hydrochloride salt (CAS: 1401425-95-3)[4][5]
1.2. Physicochemical Properties
-
Appearance: Solid (Note: One supplier lists it as a liquid, which may indicate it is sold in a solution or has a low melting point)[3].
-
Purity: Commercially available with purities typically ranging from 95% to 98%[2][3].
-
Storage Conditions: To ensure stability and prevent degradation, the compound should be stored in a refrigerator or a cool, dry place away from direct light.
Section 2: Commercial Availability and Supplier Analysis
This compound is readily available from numerous chemical suppliers specializing in research and development compounds. The accessibility of this reagent is crucial for its widespread adoption in discovery projects. Below is a comparative analysis of offerings from prominent vendors.
Table 1: Comparative Supplier Data
| Supplier | Brand/Partner | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | Synthonix Corp. | 188988-46-7 | 95% | 100 mg, 250 mg, 1 g |
| CymitQuimica | Fluorochem | 188988-46-7 | 95% | 250 mg, 1 g, 5 g[3] |
| Advanced ChemBlocks | AChemBlock | 188988-46-7 | 95.00% | Custom Quotation[2] |
| CymitQuimica (HCl Salt) | Fluorochem | 1401425-95-3 | 97% | 100 mg, 250 mg, 1 g, 5 g[4] |
Note: Pricing is subject to change and should be verified on the supplier's website. The data presented is for comparative purposes.
Section 3: Synthesis and Purification Strategies
While commercially available, understanding the synthesis of this key intermediate is valuable for process development and cost analysis on a larger scale. A common and reliable strategy involves the reduction of the corresponding nitrile precursor, 1-Boc-indole-3-carbonitrile.
3.1. Rationale for Synthetic Route Selection
The reduction of a nitrile to a primary amine is a high-yielding and well-established transformation in organic synthesis. The starting material, 1-Boc-indole-3-carbonitrile, is itself readily prepared from commercially available indole-3-carbonitrile. This two-step sequence is efficient and scalable. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting nitriles to primary amines and is the reagent of choice for this transformation.[6] Catalytic hydrogenation is an alternative method that avoids pyrophoric reagents.[7][8][9][10]
3.2. Representative Synthetic Workflow
The diagram below illustrates a robust two-step process for preparing the title compound from indole-3-carbonitrile.
Caption: Synthetic pathway for this compound.
3.3. Detailed Experimental Protocol: Nitrile Reduction
This protocol is a representative example based on established chemical principles for lithium aluminum hydride reductions.[6][11]
Materials:
-
1-Boc-indole-3-carbonitrile (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with lithium aluminum hydride under a nitrogen atmosphere. Anhydrous THF is added via cannula to create a suspension.
-
Cooling: The suspension is cooled to 0 °C in an ice-water bath. Causality: This is a highly exothermic reaction. Cooling is critical to control the reaction rate and prevent dangerous temperature spikes.
-
Substrate Addition: A solution of 1-Boc-indole-3-carbonitrile in anhydrous THF is added dropwise to the cooled LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup (Fieser Method): The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and finally more water.[12] Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying purification.[11][12]
-
Filtration and Extraction: The resulting slurry is stirred vigorously for 15 minutes, then anhydrous MgSO₄ is added. The mixture is filtered through a pad of Celite®, and the filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are collected.
-
Isolation: The solvent is removed under reduced pressure to yield the crude product.
3.4. Purification and Characterization
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase to prevent the amine from streaking on the acidic silica.
-
¹H NMR: Will show characteristic peaks for the Boc group (~1.6 ppm, 9H), the indole ring protons, and the newly formed aminomethyl CH₂ group.
-
Mass Spectrometry: Will confirm the molecular weight (m/z = 247.1 [M+H]⁺).
-
HPLC: Used to determine the purity of the final product.
Section 4: Key Applications in Research and Development
The utility of this molecule stems from its pre-installed, orthogonally protected functional groups, allowing it to serve as a versatile scaffold.
4.1. Role as a Key Building Block
The primary amine is a nucleophile that can readily participate in a variety of coupling reactions. After coupling, the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal the indole N-H, which can then be functionalized in a subsequent step. This sequence is fundamental in combinatorial chemistry and library synthesis.
4.2. Workflow for Downstream Functionalization
The following diagram illustrates how a researcher can use this compound as a starting point for diversification.
Caption: Diversification pathways from the primary amine functional group.
This building block is particularly relevant in the synthesis of tryptamine derivatives and other neurologically active compounds where the indole scaffold is a common pharmacophore.
Section 5: Safety and Handling
As a laboratory chemical, proper safety precautions must be observed.
-
GHS Pictogram: GHS07 (Exclamation mark)[13]
-
Signal Word: Warning[13]
-
Hazard Statements: [13]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Section 6: Conclusion
This compound is a high-value, commercially accessible chemical intermediate. Its well-defined structure, featuring orthogonally protected functional groups, provides chemists with a reliable and versatile tool for the synthesis of complex molecules. From its straightforward synthesis to its diverse applications in drug discovery and materials science, this compound represents an enabling building block for innovation in chemical research.
References
- 1. This compound | C14H18N2O2 | CID 10999341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95.00% | CAS: 188988-46-7 | AChemBlock [achemblock.com]
- 3. This compound [cymitquimica.com]
- 4. This compound hydroch… [cymitquimica.com]
- 5. Tert-butyl 3-(bromomethyl)-1h-indole-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Workup [chem.rochester.edu]
- 13. ias.ac.in [ias.ac.in]
Methodological & Application
Synthesis of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate from indole.
An Application Note and Comprehensive Protocol for the Synthesis of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate from Indole
Abstract
This document provides a detailed, three-step synthetic protocol for the preparation of this compound, a valuable building block in medicinal chemistry and drug development. Starting from commercially available indole, the synthesis proceeds through N-protection and C3-formylation, followed by a final reductive amination. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction and Strategic Overview
The indole nucleus is a privileged scaffold in countless pharmacologically active compounds. Functionalization at the C3 position is a cornerstone of indole chemistry, and the 3-(aminomethyl)indole moiety, in particular, serves as a critical synthon for a wide range of therapeutic candidates. Protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a crucial initial step. This modification serves two primary purposes: it prevents unwanted side reactions at the acidic N-H site and electronically modulates the indole ring, facilitating clean, high-yielding electrophilic substitution at the C3 position.
The chosen synthetic strategy is a robust and scalable three-step sequence:
-
N-Protection: The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl 1H-indole-1-carboxylate.
-
C3-Formylation: The C3 position of the N-Boc indole is formylated to produce tert-butyl 3-formyl-1H-indole-1-carboxylate. This aldehyde is a key, stable intermediate.
-
Reductive Amination: The formyl group is converted into a primary aminomethyl group via direct reductive amination to afford the final target molecule, this compound.
This route is selected for its reliability, use of common laboratory reagents, and high yields reported across the literature.
Overall Synthetic Workflow
The complete transformation is illustrated below. Each major step is detailed in the subsequent sections.
Caption: Overall 3-step synthesis workflow from Indole to the target molecule.
Experimental Protocols & Mechanistic Insights
Step 1: Synthesis of tert-Butyl 1H-indole-1-carboxylate (N-Boc Protection)
Principle & Rationale: The N-H proton of indole is acidic and nucleophilic, which can interfere with subsequent electrophilic substitution reactions. Protection with the Boc group is achieved by reacting indole with di-tert-butyl dicarbonate ((Boc)₂O).[1] The reaction is typically base-catalyzed to deprotonate the indole nitrogen, increasing its nucleophilicity. 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst to accelerate the reaction.
Protocol:
-
To a stirred solution of indole (1.0 eq) in dry dichloromethane (DCM, ~0.2 M) in a round-bottom flask, add triethylamine (1.3 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting indole.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water (2x) and saturated brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 1H-indole-1-carboxylate as a solid or oil.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| Indole | 1.0 eq | Starting Material |
| (Boc)₂O | 1.2 eq | Boc protecting agent |
| Triethylamine | 1.3 eq | Base to deprotonate indole N-H |
| DMAP | 0.1 eq | Nucleophilic catalyst |
| Solvent | Dichloromethane | Reaction medium |
| Temperature | 0 °C to RT | Controls reaction rate |
| Typical Yield | >95% | - |
Step 2: Synthesis of tert-Butyl 3-formyl-1H-indole-1-carboxylate (C3-Formylation)
Principle & Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic rings, such as N-protected indoles.[2] The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The N-Boc group directs the substitution exclusively to the C3 position.
Protocol:
-
In a flask equipped with a dropping funnel and under a nitrogen atmosphere, cool anhydrous DMF (~5.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir for 30-60 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Add a solution of tert-butyl 1H-indole-1-carboxylate (1.0 eq, from Step 1) in a minimal amount of dry DMF dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and add a 30% aqueous sodium hydroxide (NaOH) solution to neutralize the mixture to a pH of ~7-8.[2]
-
The product often precipitates as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain tert-butyl 3-formyl-1H-indole-1-carboxylate as a solid.[3][4]
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| tert-Butyl 1H-indole-1-carboxylate | 1.0 eq | Substrate |
| POCl₃ | 1.5 eq | Vilsmeier reagent precursor |
| DMF | ~5.0 eq + Solvent | Vilsmeier reagent precursor & solvent |
| Temperature | 0 °C to RT | Controls reagent formation & reaction |
| Work-up | Ice, aq. NaOH | Hydrolyzes intermediate, neutralizes acid |
| Typical Yield | 85-95% | - |
Step 3: Synthesis of this compound (Reductive Amination)
Principle & Rationale: Reductive amination is a highly efficient method for converting aldehydes or ketones into amines.[5] The process involves two key stages that occur in one pot: the reaction of the aldehyde with an ammonia source (here, ammonium acetate) to form an intermediate imine, followed by the immediate reduction of this imine to the corresponding primary amine by a mild reducing agent like sodium borohydride (NaBH₄).[6][7][8] Using a mild reductant is key, as it selectively reduces the C=N double bond of the imine without affecting the starting aldehyde.
Protocol:
-
Dissolve tert-butyl 3-formyl-1H-indole-1-carboxylate (1.0 eq, from Step 2) in a suitable solvent like methanol (MeOH) or ethanol (~0.1 M).
-
Add ammonium acetate (NH₄OAc, ~5-10 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, ~2.0-3.0 eq) portion-wise, ensuring the temperature is maintained and gas evolution is controlled.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight until TLC analysis confirms the disappearance of the aldehyde.
-
Quench the reaction by slowly adding water. Remove the bulk of the organic solvent under reduced pressure.
-
Make the aqueous residue basic by adding an aqueous solution of NaOH or K₂CO₃.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel (using a DCM/MeOH or EtOAc/Hexane gradient with triethylamine) to afford this compound.[9]
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| tert-Butyl 3-formyl-1H-indole-1-carboxylate | 1.0 eq | Substrate |
| Ammonium Acetate | 5-10 eq | Ammonia source for imine formation |
| Sodium Borohydride | 2.0-3.0 eq | Reducing agent for the imine |
| Solvent | Methanol / Ethanol | Reaction medium |
| Temperature | 0 °C to RT | Controls reduction rate |
| Typical Yield | 70-90% | - |
Mechanism of Reductive Amination:
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE | 57476-50-3 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. youtube.com [youtube.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. This compound | C14H18N2O2 | CID 10999341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate in Modern Medicinal Chemistry
Abstract
This document provides an in-depth guide to the applications of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, a versatile and strategically important building block in medicinal chemistry. We will explore its intrinsic chemical properties that make it a valuable starting material and detail its role in the synthesis of a range of therapeutic agents. This guide offers field-proven insights, detailed experimental protocols, and the underlying chemical logic for its use in developing novel pharmaceuticals, including serotonin receptor modulators, anticancer agents, and antiviral compounds.
Introduction: A Privileged Scaffold for Drug Discovery
This compound (CAS RN: 188988-46-7) has emerged as a cornerstone intermediate for synthetic and medicinal chemists.[1] Its structure is deceptively simple, yet it masterfully combines three key features that enable complex molecular architectures:
-
The Indole Core: A ubiquitous pharmacophore found in numerous natural products and FDA-approved drugs. It is a key structural motif for compounds targeting a wide array of biological systems.[2]
-
The C3-Position Aminomethyl Group: A reactive primary amine that serves as a versatile handle for introducing diverse functional groups through N-alkylation, N-arylation, acylation, and reductive amination, allowing for systematic Structure-Activity Relationship (SAR) studies.
-
The N1-Position Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides crucial stability to the indole nitrogen, preventing unwanted side reactions during functionalization at the C3-side chain. Its lability under acidic conditions allows for clean, selective deprotection, enabling further modification at the indole nitrogen in later synthetic steps.
This unique combination makes the compound an ideal starting point for building libraries of complex molecules aimed at various therapeutic targets.[1]
Key Physicochemical Properties
A summary of the compound's essential properties is provided below for quick reference.
| Property | Value | Source |
| CAS Number | 188988-46-7 | --INVALID-LINK--[3] |
| Molecular Formula | C₁₄H₁₈N₂O₂ | --INVALID-LINK--[3] |
| Molecular Weight | 246.31 g/mol | --INVALID-LINK--[4] |
| Appearance | Solid / Liquid | --INVALID-LINK--, --INVALID-LINK--[4][5] |
| Purity | Typically ≥95% | --INVALID-LINK--, --INVALID-LINK--[4][5] |
| Storage | 2-8°C, under inert atmosphere, away from light and moisture. | --INVALID-LINK--[1] |
Core Applications in Drug Development Programs
The indole scaffold is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets. This compound provides a direct and efficient entry point into several classes of therapeutic agents.
Serotonin (5-HT) Receptor Modulators
The structural similarity of the indole nucleus to serotonin makes it an ideal framework for designing ligands that target 5-HT receptors, which are crucial in the regulation of mood, sleep, and appetite.[6] The development of selective serotonin reuptake inhibitors (SSRIs) and direct receptor modulators is a key strategy for treating major depressive disorder and anxiety.[6]
-
Rationale: The C3-aminomethyl side chain of the title compound can be elaborated to mimic the ethylamine side chain of serotonin. By attaching various arylpiperazine or other pharmacophoric fragments to this amine, chemists can fine-tune the compound's affinity and selectivity for specific 5-HT receptor subtypes (e.g., 5-HT₁A, 5-HT₆, 5-HT₇).[6][7] The N1-Boc group allows for these modifications to be carried out without interference from the indole nitrogen.
-
Synthetic Strategy: A common approach involves the coupling of the primary amine with substituted aromatic aldehydes via reductive amination or with aryl halides via Buchwald-Hartwig amination to generate diverse libraries of potential 5-HT receptor ligands.
Caption: General workflow for synthesizing 5-HT receptor modulators.
Anticancer Agents
The indole nucleus is a key component of numerous anticancer agents that function through diverse mechanisms, including the inhibition of protein kinases, tubulin polymerization, and the p53 pathway.[8]
-
Rationale: Glioblastoma, an aggressive brain tumor, has been shown to be sensitive to agents that disrupt microtubule assembly.[8] The 3-aminomethylindole scaffold can be used to construct compounds that bind to the colchicine site of tubulin, inhibiting its polymerization and inducing mitotic arrest in cancer cells. Furthermore, derivatization of the amine can lead to potent inhibitors of crucial signaling pathways like PI3K/AKT/mTOR, which are often dysregulated in cancers.[8]
-
Example Application: The amine can be acylated with various substituted carboxylic acids to produce carboxamides. Specific substitutions on these appended groups can be designed to interact with the active sites of kinases like EGFR, which are often overexpressed in tumors like non-small cell lung cancer.[9]
Antiviral Therapeutics
Indole derivatives have demonstrated broad-spectrum antiviral activity against both RNA and DNA viruses.[10]
-
Rationale: The indole scaffold can serve as a base for developing inhibitors of viral enzymes or proteins essential for replication. For instance, derivatives of 5-hydroxy-indole-3-carboxylic acid have shown efficacy against the influenza A virus.[11][12] While the title compound lacks the 5-hydroxy group, its 3-aminomethyl handle provides a site for introducing functionality that can interact with viral targets. The development of agents against viruses like Coxsackie B3 (Cox B3), influenza, and Hepatitis C (HCV) often involves indole-based structures.[10][11]
-
Synthetic Insight: By coupling the aminomethyl group with fragments known to have antiviral properties, novel combination therapies can be designed. The Boc-protected indole allows for precise chemical modifications to optimize activity and reduce cytotoxicity.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, incorporating standard analytical checkpoints and purification procedures. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of an N-Arylated Derivative via Buchwald-Hartwig Amination
This protocol details the coupling of the primary amine with an aryl bromide, a common method for creating C-N bonds.
-
Objective: To synthesize Tert-butyl 3-(((4-methoxyphenyl)amino)methyl)-1H-indole-1-carboxylate.
-
Materials:
-
This compound (1.0 eq)
-
1-Bromo-4-methoxybenzene (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc), Hexanes, Saturated aq. NH₄Cl, Brine
-
-
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 246 mg), 1-bromo-4-methoxybenzene (1.1 mmol, 206 mg), NaOtBu (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), and Xantphos (0.04 mmol, 23 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Heating: Heat the reaction mixture to 100 °C and stir overnight (12-16 hours). Causality Note: Heating is required to overcome the activation energy for the catalytic cycle of the cross-coupling reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The disappearance of the starting amine spot indicates reaction completion.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and quench carefully with saturated aq. NH₄Cl (10 mL). Separate the layers and extract the aqueous layer with EtOAc (2x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes:EtOAc (from 9:1 to 4:1) to yield the pure product.
-
Protocol 2: Amide Bond Formation using HATU Coupling
This protocol describes the formation of an amide bond with a carboxylic acid, a cornerstone reaction in medicinal chemistry.
-
Objective: To synthesize Tert-butyl 3-((benzamido)methyl)-1H-indole-1-carboxylate.
-
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
EtOAc, 1M HCl (aq), Saturated aq. NaHCO₃, Brine
-
-
Step-by-Step Procedure:
-
Reactant Solution: In a round-bottom flask, dissolve benzoic acid (1.1 mmol, 134 mg) and HATU (1.2 mmol, 456 mg) in anhydrous DMF (5 mL). Stir for 10 minutes at room temperature. Causality Note: This pre-activation step forms the active O-acylisourea ester, which is highly reactive towards amines.
-
Amine Addition: Add this compound (1.0 mmol, 246 mg) to the flask, followed by the dropwise addition of DIPEA (3.0 mmol, 0.52 mL).
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (1:1 Hexanes:EtOAc). The formation of a new, less polar spot indicates product formation.
-
Workup: Pour the reaction mixture into water (50 mL) and extract with EtOAc (3x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (2x 20 mL), saturated aq. NaHCO₃ (2x 20 mL), and brine (20 mL). Causality Note: The acid wash removes excess DIPEA, while the base wash removes unreacted benzoic acid and hexafluorophosphate byproducts from HATU.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (gradient of Hexanes:EtOAc) to obtain the desired amide.
-
Protocol 3: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
This is the standard procedure for removing the Boc protecting group to reveal the indole N-H proton for subsequent reactions or to yield the final active compound.
-
Objective: To synthesize 3-(aminomethyl)-1H-indole from its Boc-protected precursor (assuming the primary amine has been functionalized in a prior step).
-
Materials:
-
N-Boc protected indole substrate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, Diethyl ether
-
-
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected indole substrate (1.0 mmol) in DCM (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add TFA (5 mL) dropwise to the stirred solution. Causality Note: TFA is a strong acid that readily cleaves the acid-labile Boc group. The reaction is cooled to control the exothermic release of isobutylene and CO₂.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor by TLC until the starting material is fully consumed.
-
Quenching: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in a small amount of DCM and carefully add it to a beaker of stirred, saturated aq. NaHCO₃ until effervescence ceases (pH ~8).
-
Extraction: Extract the aqueous mixture with EtOAc or DCM (3x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected indole product, which may be purified further if necessary.
-
References
- 1. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H18N2O2 | CID 10999341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [cymitquimica.com]
- 5. This compound | 188988-46-7 [sigmaaldrich.com]
- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents | MDPI [mdpi.com]
- 9. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Versatile Brick: Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery and organic synthesis, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and versatile reactivity have made it a cornerstone for the construction of complex molecular architectures. Within this esteemed family of heterocycles, Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate has emerged as a particularly valuable and versatile building block.[1][2] Its structure, featuring a Boc-protected indole nitrogen and a reactive primary aminomethyl group at the C3 position, offers a powerful combination of stability and controlled reactivity. This unique arrangement allows for selective functionalization, making it an indispensable tool for medicinal chemists and synthetic organic chemists alike.
This comprehensive guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound. We will delve into detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and showcase its utility in the synthesis of medicinally relevant molecules.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 188988-46-7 | [1] |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [1] |
| Molecular Weight | 246.31 g/mol | [2] |
| Appearance | Liquid or Solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | Refrigerator, under inert atmosphere |
Synthesis of the Building Block: A Tale of Two Precursors
The efficient synthesis of this compound is crucial for its widespread application. Two principal and reliable routes from commercially available precursors are highlighted below: the reduction of a nitrile and the reductive amination of an aldehyde.
Method 1: Reduction of Tert-butyl 3-(cyanomethyl)-1H-indole-1-carboxylate
This method involves the synthesis of the corresponding nitrile followed by its reduction to the primary amine. The nitrile can be prepared from the commercially available tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate.
Protocol 1: Synthesis via Nitrile Reduction
Step A: Synthesis of Tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
-
To a solution of tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bromide.
Step B: Synthesis of Tert-butyl 3-(cyanomethyl)-1H-indole-1-carboxylate
-
Dissolve the crude tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate (1.0 eq) in dimethylformamide (DMF).
-
Add sodium cyanide (NaCN) (1.2 eq) and a catalytic amount of sodium iodide (NaI).
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the pure nitrile.
Step C: Reduction to this compound
-
To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of tert-butyl 3-(cyanomethyl)-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure to yield the desired this compound.
Method 2: Reductive Amination of Tert-butyl 3-formyl-1H-indole-1-carboxylate
This approach utilizes the corresponding aldehyde, which is readily available, and converts it directly to the amine in a one-pot procedure.
Protocol 2: Synthesis via Reductive Amination
-
To a solution of tert-butyl 3-formyl-1H-indole-1-carboxylate (1.0 eq) in methanol, add ammonium acetate (10 eq) or another suitable ammonia source.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel if necessary.
Caption: Synthetic routes to the target building block.
Key Applications and Reaction Protocols
The presence of the primary amine functionality allows for a wide range of synthetic transformations, making this building block a versatile precursor for a diverse array of more complex molecules.
N-Acylation: Forging Amide Bonds
The primary amine of this compound readily undergoes acylation with various acylating agents to form stable amide bonds. This reaction is fundamental for introducing the indole-3-methylamine scaffold into peptides, complex natural product analogues, and pharmacologically active agents.
Protocol 3: General Procedure for N-Acylation
-
To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) at 0 °C, add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acylated product.
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Acetyl Chloride | Et₃N | DCM | 2 | >95 |
| Benzoyl Chloride | DIPEA | THF | 4 | 92 |
| Acetic Anhydride | Pyridine | DCM | 3 | >95 |
Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate, with the departure of the leaving group (e.g., chloride or acetate), yields the stable amide product. The base is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thus driving the equilibrium towards product formation.
Caption: Mechanism of N-acylation.
N-Alkylation: Expanding the Molecular Framework
The primary amine can also be selectively alkylated to introduce further diversity and modulate the physicochemical properties of the final compound. Reductive amination with aldehydes or ketones is a particularly effective method for this transformation.
Protocol 4: N-Alkylation via Reductive Amination
-
To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine or enamine formation.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 4-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated indole.
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Acetone | NaBH(OAc)₃ | DCE | 6 | 85 |
| Benzaldehyde | NaBH₃CN | MeOH | 12 | 88 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 8 | 90 |
Causality Behind Experimental Choices: Sodium triacetoxyborohydride is often the reagent of choice for reductive aminations as it is milder than sodium borohydride and can be used in the presence of the carbonyl compound without significant reduction of the aldehyde or ketone. The slightly acidic conditions promote the formation of the iminium ion, which is the actual species that is reduced by the hydride reagent.
Application in the Synthesis of Bioactive Molecules: Aurora Kinase Inhibitors
The utility of this compound is exemplified in the synthesis of potent and selective inhibitors of Aurora kinases, a family of enzymes that play a critical role in cell division and are attractive targets for cancer therapy.[3][4][5] The indole scaffold can mimic the adenine region of ATP, and the aminomethyl linker allows for the introduction of various substituents to target specific regions of the kinase active site.
Exemplary Synthetic Scheme:
References
- 1. This compound | C14H18N2O2 | CID 10999341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Protocol for the N-Boc Protection of 3-(Aminomethyl)indole
Abstract
This application note provides a comprehensive, field-proven protocol for the N-Boc protection of 3-(aminomethyl)indole to synthesize tert-butyl ((1H-indol-3-yl)methyl)carbamate. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are central to the development of numerous therapeutic agents.[1] Protecting the primary amine of 3-(aminomethyl)indole with a tert-butoxycarbonyl (Boc) group is a critical step in multi-step syntheses, enabling subsequent modifications of the indole ring while preventing unwanted side reactions of the nucleophilic amine.[1][2] This guide offers a detailed, step-by-step methodology, explains the rationale behind experimental choices, and includes comprehensive characterization and safety data to ensure reliable and reproducible results.
Introduction: The Strategic Importance of Boc Protection
The 3-(aminomethyl)indole moiety is a key building block in the synthesis of pharmaceuticals and bioactive molecules.[3] However, the primary amine is a reactive nucleophile that can interfere with many synthetic transformations, such as N-alkylation of the indole ring, electrophilic aromatic substitution, or metal-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting this amine due to its robust stability across a wide range of non-acidic conditions and its facile removal under mild acidic conditions.[4]
The reaction involves the nucleophilic attack of the primary amine on di-tert-butyl dicarbonate (Boc₂O), forming a stable carbamate.[5] This process is efficient, high-yielding, and the byproducts, tert-butanol and carbon dioxide, are easily removed, simplifying purification.[5] This protocol has been optimized for scalability and reproducibility, making it suitable for both small-scale research and larger-scale drug development campaigns.
Reaction Scheme and Mechanism
The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, with the departure of a tert-butyl carbonate anion. This unstable anion subsequently decomposes to form the stable byproducts, gaseous carbon dioxide and tert-butanol.[5]
Reaction:
Mechanism:
-
Nucleophilic Attack: The primary amine of 3-(aminomethyl)indole attacks a carbonyl carbon of Boc₂O.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate leaving group.
-
Byproduct Formation: The unstable leaving group breaks down into carbon dioxide and tert-butanol.[6]
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale but can be readily adapted for other scales.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| 3-(Aminomethyl)indole | ≥98% | Sigma-Aldrich, Acros |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% (Reagent Grade) | Sigma-Aldrich, TCI |
| Triethylamine (Et₃N) | ≥99.5%, distilled | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated NaHCO₃ solution | Aqueous | Lab-prepared |
| Brine | Saturated NaCl(aq) | Lab-prepared |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Fisher Scientific |
| Round-bottom flask | 250 mL, with stir bar | Standard lab supplier |
| Separatory funnel | 500 mL | Standard lab supplier |
| Rotary evaporator | Standard laboratory model | Büchi, Heidolph |
| TLC plates | Silica gel 60 F₂₅₄ | Merck, MilliporeSigma |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 3-(aminomethyl)indole (1.46 g, 10.0 mmol, 1.0 equiv.).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir at room temperature until the starting material is fully dissolved.
-
Base Addition: Add triethylamine (Et₃N) (2.1 mL, 15.0 mmol, 1.5 equiv.) to the solution.
-
Scientist's Note: Triethylamine acts as a base to deprotonate the ammonium salt that may form during the reaction and to scavenge any acidic impurities, driving the reaction to completion.
-
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol, 1.1 equiv.) to the stirred solution in one portion at room temperature.
-
Scientist's Note: A slight excess of Boc₂O ensures the complete consumption of the starting amine. The reaction is exothermic, and for larger scales, portion-wise addition or cooling in an ice bath may be necessary to control the temperature.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine.
-
Quenching: Once the reaction is complete (disappearance of the starting material spot on TLC), quench the reaction by adding 30 mL of deionized water.
-
Work-up & Extraction: a. Transfer the mixture to a 500 mL separatory funnel. b. Separate the layers and wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 30 mL of brine.
-
Scientist's Note: The NaHCO₃ wash removes any unreacted formic acid from the starting materials or acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) or by recrystallization from an ethyl acetate/hexanes mixture.
Visualization of the Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to the final purified product.
Caption: Workflow for N-Boc Protection of 3-(aminomethyl)indole.
Characterization of Product
The final product, tert-butyl ((1H-indol-3-yl)methyl)carbamate, should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.31 g/mol [7] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.1 (br s, 1H, indole N-H), ~7.6 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~7.2 (t, 1H, Ar-H), ~7.1 (t, 1H, Ar-H), ~7.0 (s, 1H, Ar-H), ~4.9 (br s, 1H, carbamate N-H), ~4.4 (d, 2H, -CH₂-), ~1.5 (s, 9H, -C(CH₃)₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~156.0, ~136.0, ~128.0, ~123.0, ~122.0, ~120.0, ~119.0, ~112.0, ~111.0, ~79.5, ~36.0, ~28.5. |
| Mass Spec (ESI+) | m/z: 247.1 [M+H]⁺, 269.1 [M+Na]⁺ |
Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration. The ¹H NMR spectrum is characterized by a prominent singlet at ~1.5 ppm, integrating to 9 protons, which confirms the successful installation of the Boc group.[8]
Troubleshooting and Expert Insights
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient Boc₂O; inactive starting material; insufficient reaction time. | Add an additional 0.1-0.2 eq of Boc₂O. Ensure the starting amine is pure. Allow the reaction to stir for a longer period. |
| Formation of Side Products | Reaction with indole N-H; presence of moisture. | The primary amine is significantly more nucleophilic than the indole N-H, making this side reaction minimal under these conditions. Ensure anhydrous solvents are used. |
| Low Yield after Work-up | Product loss during aqueous extraction. | Ensure complete phase separation. Perform back-extraction of the aqueous layers with DCM to recover any dissolved product. |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid and vapor. Causes skin irritation and may cause an allergic skin reaction. Fatal if inhaled.[9][10] Handle with care, avoid creating dust, and keep away from heat and ignition sources.[11][12]
-
Dichloromethane (DCM): Volatile and suspected of causing cancer. Avoid inhalation and skin contact.
-
Triethylamine (Et₃N): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.[9][11][12]
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. (R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 6. tert-Butyl ((1H-indol-3-yl)methyl)carbamate | C14H18N2O2 | CID 12504746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 9. (±)-3-(Boc-氨基甲基)哌啶 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ijcr.info [ijcr.info]
- 12. Page loading... [wap.guidechem.com]
Application Note & Protocols: Strategic Functionalization of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed technical overview and validated protocols for the reaction of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate with various electrophiles. This bifunctional building block is of significant interest in medicinal chemistry, serving as a versatile scaffold for synthesizing libraries of 3-substituted indole derivatives.[1][2][3] The strategic placement of a tert-butyloxycarbonyl (Boc) group on the indole nitrogen and a primary amine on the C3-methyl position allows for selective functionalization. We will explore the underlying chemical principles, provide step-by-step protocols for key transformations including N-acylation, N-sulfonylation, and reductive amination, and discuss critical experimental considerations.
The Strategic Advantage of the Substrate
This compound (CAS 188988-46-7) is a strategically designed intermediate for complex molecule synthesis.[4] Its utility stems from the differential reactivity of its two key functional groups.
-
The Nucleophilic Center: The primary aminomethyl group (-CH₂NH₂) at the C3 position is a potent nucleophile, making it the primary site of reaction with a wide array of electrophilic partners.
-
The Directing & Protecting Group: The tert-butyloxycarbonyl (Boc) group attached to the indole nitrogen serves a dual purpose.[5] Firstly, it acts as a protecting group, preventing unwanted side reactions at the indole nitrogen. Secondly, as an electron-withdrawing group, it decreases the electron density of the indole ring system.[6] This deactivation makes the indole ring less susceptible to electrophilic attack, thereby directing functionalization exclusively to the primary amine and preventing common side reactions like electrophilic substitution at the C2 position.[6]
The indole scaffold itself is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents for conditions ranging from migraines to cancer.[1][3] This building block provides a direct and reliable entry point for creating novel analogues.
Core Reaction Principles with Electrophiles
The fundamental reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on an electron-deficient center of an electrophile (E⁺). The Boc-protected indole core typically remains inert under the mild conditions required for these transformations.
Caption: General reaction of the primary amine with an electrophile.
The most common and synthetically useful reactions for this substrate fall into three main categories:
-
N-Acylation: Formation of a stable amide bond.
-
N-Sulfonylation: Formation of a robust sulfonamide linkage.
-
N-Alkylation (via Reductive Amination): A controlled method to form secondary amines.
Experimental Protocols and Methodologies
The following protocols are designed as robust starting points for research and development. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: N-Acylation with Acid Chlorides
N-acylation is a fundamental transformation that introduces a carbonyl moiety, forming a stable amide. This is one of the most reliable reactions for this substrate.
Rationale: The reaction between a primary amine and an acid chloride is a rapid and often high-yielding nucleophilic acyl substitution. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Protocol 3.1.1: Synthesis of Tert-butyl 3-((acetylamino)methyl)-1H-indole-1-carboxylate
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 246 mg, 1.0 mmol).
-
Dissolution: Dissolve the starting material in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (e.g., 10 mL).
-
Base Addition: Add triethylamine (TEA) (1.2 eq, e.g., 0.17 mL, 1.2 mmol) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath. This helps to control the exothermicity of the reaction.
-
Electrophile Addition: While stirring vigorously, add acetyl chloride (1.1 eq, e.g., 0.08 mL, 1.1 mmol) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (e.g., 15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
| Parameter | Condition / Reagent | Rationale |
| Solvent | Dichloromethane (DCM), THF | Anhydrous and aprotic to prevent hydrolysis of the acid chloride. |
| Base | Triethylamine (TEA), DIPEA | Scavenges HCl byproduct without competing as a nucleophile. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, then allows for reaction completion. |
| Stoichiometry | Slight excess of electrophile & base | Ensures complete consumption of the starting material. |
| Typical Yield | >90% | Highly efficient and reliable reaction. |
Protocol: N-Sulfonylation
This reaction forms a sulfonamide, a key functional group in many pharmaceutical compounds due to its chemical stability and ability to act as a hydrogen bond donor/acceptor.
Rationale: Similar to acylation, sulfonylation with a sulfonyl chloride requires a non-nucleophilic base to neutralize the HCl generated. Pyridine can serve as both the base and a catalyst in this reaction.
Protocol 3.2.1: Synthesis of Tert-butyl 3-(((4-methylphenyl)sulfonamido)methyl)-1H-indole-1-carboxylate
-
Preparation: Add this compound (1.0 eq, e.g., 246 mg, 1.0 mmol) to a dry round-bottom flask with a stir bar.
-
Dissolution: Dissolve the substrate in anhydrous DCM (10 mL).
-
Base Addition: Add pyridine (2.0 eq, e.g., 0.16 mL, 2.0 mmol).
-
Electrophile Addition: Add p-toluenesulfonyl chloride (Tosyl Chloride, Ts-Cl) (1.1 eq, e.g., 210 mg, 1.1 mmol) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Workup:
-
Dilute the reaction mixture with DCM (20 mL).
-
Wash sequentially with 1M aqueous HCl (2 x 15 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ (1 x 15 mL), and finally brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the resulting residue via flash chromatography (hexane/ethyl acetate) to obtain the desired sulfonamide.
Protocol: N-Alkylation via Reductive Amination
Direct alkylation with alkyl halides can be difficult to control and often leads to over-alkylation. Reductive amination is a superior and highly controlled method for synthesizing secondary amines.
Rationale: The reaction proceeds in two stages, which can be performed in one pot. First, the primary amine condenses with an aldehyde or ketone to form an imine (or iminium ion) intermediate. Second, a mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the imine to the corresponding secondary amine. NaBH(OAc)₃ is preferred as it is mild enough not to reduce the carbonyl starting material and is not water-sensitive.
Caption: Workflow for one-pot reductive amination.
Protocol 3.3.1: Synthesis of Tert-butyl 3-((benzylamino)methyl)-1H-indole-1-carboxylate
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq, e.g., 246 mg, 1.0 mmol) and benzaldehyde (1.05 eq, e.g., 0.11 mL, 1.05 mmol).
-
Dissolution: Add an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM (10 mL).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid (e.g., 1-2 drops) can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, e.g., 318 mg, 1.5 mmol) portion-wise to the stirring solution. The reaction is typically complete within 2-6 hours at room temperature. Monitor by TLC.
-
Workup:
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: After filtration and solvent evaporation, purify the crude product by flash column chromatography to yield the pure secondary amine.
| Carbonyl | Reducing Agent | Solvent | Key Considerations |
| Aldehydes | NaBH(OAc)₃ | DCE, DCM, THF | Highly efficient and clean. |
| Ketones | NaBH(OAc)₃, NaBH₃CN | DCE, Methanol | Ketones are less reactive; may require longer reaction times or gentle heating. |
Chemistry of the N-Boc Protecting Group
The N-indole Boc group is stable to the basic and mildly reductive conditions described above. However, it can be readily removed under acidic conditions to liberate the indole N-H.[7] This is often a necessary final step in a synthetic sequence.
Rationale: The deprotection mechanism involves protonation of the Boc carbonyl oxygen by a strong acid, followed by the collapse of the intermediate to release the stable tert-butyl cation, carbon dioxide, and the free amine (in this case, the indole N-H).[5] Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed.
Caption: Acid-catalyzed deprotection of the N-Boc group.
Protocol 4.1: Deprotection of the N-Indole Boc Group
-
Preparation: Dissolve the N-Boc protected indole substrate (1.0 eq) in DCM (approx. 0.1 M solution).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10-20 eq, typically a 20-50% v/v solution of TFA in DCM).
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual acid.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected product.
-
Note: If other acid-labile groups are present in the molecule, this method may cause their removal as well. Selective deprotection methods exist but require careful consideration of the substrate.[8][9]
Troubleshooting and Key Considerations
-
Incomplete Reactions: Ensure all reagents and solvents are anhydrous, as moisture can deactivate reagents. If a reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial, but monitor for potential side products.
-
Purification Challenges: The polarity of the product will change significantly upon reaction. Select an appropriate eluent system for TLC analysis before attempting column chromatography. Products containing a free amine may streak on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.
-
Over-alkylation in Reductive Amination: This is rare with NaBH(OAc)₃ but can occur if the newly formed secondary amine reacts with another molecule of the aldehyde. Using a slight excess of the amine starting material relative to the aldehyde can mitigate this.
Conclusion
This compound is a powerful and versatile building block for drug discovery and synthetic chemistry. The differential reactivity between the nucleophilic primary amine and the protected indole core allows for clean and selective functionalization. The protocols outlined in this guide for N-acylation, N-sulfonylation, and reductive amination provide reliable methods for generating diverse libraries of 3-substituted indoles, which can be further elaborated or deprotected to yield final target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C14H18N2O2 | CID 10999341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Bases - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Strategic Use of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate in Solid-Phase Synthesis
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its derivatization is a key strategy in modern drug discovery.[4][5][6] Solid-phase organic synthesis (SPOS) provides a powerful and efficient platform for the rapid assembly of molecular libraries, streamlining purification and driving reactions to completion.[6][7] This guide details the strategic application of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate , a versatile bifunctional building block designed for incorporating the 3-aminomethyl-indole moiety onto a solid support. We will explore its orthogonal protection scheme, provide detailed protocols for resin immobilization, chain elongation, and final cleavage, and discuss critical considerations for maintaining the integrity of the indole ring throughout the synthesis.
Reagent Profile and Strategic Considerations
This compound is uniquely suited for solid-phase synthesis due to its distinct functional handles, each governed by a different class of protecting group chemistry. Understanding this architecture is fundamental to its successful application.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [8][9] |
| Molecular Weight | 246.31 g/mol | [8][9] |
| Appearance | Solid / Liquid | [9] |
| CAS Number | 188988-46-7 | [8] |
| Key Functional Groups | N1-Boc, C3-Aminomethyl |
The Orthogonal Protection Scheme
The power of this reagent lies in its "orthogonal" nature, meaning its two key sites can be addressed under different, non-interfering chemical conditions.[10][11]
-
C3-Primary Amine (-CH₂NH₂): This is the primary point of attachment. It is a nucleophilic handle used to immobilize the molecule onto an electrophilic solid support (e.g., a chlorotrityl resin) or to be acylated by an activated carboxylic acid on the resin.
-
N1-Boc Group (-Boc): The tert-butoxycarbonyl group is an acid-labile protecting group. Its function is critical: it shields the indole nitrogen from participating in unwanted side reactions, particularly during subsequent acidic or electrophilic steps common in synthesis.[12][13] The indole ring itself is electron-rich and susceptible to alkylation or acylation, which the Boc group prevents. This group remains stable during the base-labile Fmoc-deprotection steps used in standard peptide synthesis, but is readily removed during the final acid-mediated cleavage from the resin.[14]
This orthogonality allows for a modular and controlled synthetic sequence, as illustrated below.
Caption: Orthogonal stability of the N1-Boc group during Fmoc-SPPS.
Experimental Protocols
The following protocols provide a comprehensive workflow for the use of this compound in the context of solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.
General Workflow Overview
The overall process involves immobilizing the indole building block, elongating the desired molecular chain (e.g., a peptide), and finally cleaving the product from the solid support with simultaneous removal of all acid-labile protecting groups.
Caption: High-level workflow for solid-phase synthesis.
Protocol 1: Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is ideal for synthesizing C-terminally free acids or protected peptide fragments, as the hypersensitive linker allows for mild cleavage conditions that can keep acid-labile side-chain groups intact if desired.
-
Resin Swelling:
-
Place 2-chlorotrityl chloride resin (e.g., 1.0 g, 1.2 mmol/g loading) in a suitable reaction vessel.
-
Add anhydrous dichloromethane (DCM, ~10-15 mL/g of resin) and gently agitate for 30 minutes.
-
Drain the solvent.
-
-
Building Block Loading:
-
Dissolve this compound (0.8-1.5 equivalents relative to resin loading) in anhydrous DCM.
-
Add N,N-diisopropylethylamine (DIPEA, 3-4 equivalents relative to the building block).
-
Add the solution to the swollen resin and agitate at room temperature for 1-2 hours.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the immobilization forward.
-
-
Capping:
-
Drain the reaction solution.
-
To cap any remaining unreacted chlorotrityl sites, wash the resin with DCM and then add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v, ~10 mL/g of resin).[15]
-
Agitate for 30 minutes.
-
Causality: The methanol acts as a nucleophile to quench the reactive chloride sites, preventing them from interfering in subsequent steps.
-
-
Washing and Drying:
-
Drain the capping solution.
-
Wash the resin sequentially with DCM (3x), N,N-dimethylformamide (DMF) (3x), and finally DCM (3x).
-
Dry the resin under high vacuum. The resin is now ready for chain elongation.
-
Protocol 2: Chain Elongation via Fmoc-SPPS
This protocol describes a single cycle for adding an Fmoc-protected amino acid. Repeat this cycle for each monomer in the sequence.
-
Fmoc Group Deprotection:
-
Swell the indole-functionalized resin in DMF (~10 mL/g).
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (v/v) to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh solution for another 10-15 minutes.[14][16]
-
Causality: Piperidine is a secondary amine base that cleaves the base-labile Fmoc group, exposing a new primary amine for the next coupling reaction.
-
-
Resin Washing:
-
Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.
-
Trustworthiness: Residual piperidine will neutralize the incoming activated amino acid, preventing coupling. A positive Kaiser test (blue beads) at this stage confirms the presence of the free primary amine.[7]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid (3-4 eq.) and an activator like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3-4 eq.) in DMF.
-
Add DIPEA (6-8 eq.) and allow the amino acid to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 45-90 minutes.
-
Causality: HBTU and DIPEA convert the amino acid's carboxylic acid into a highly reactive ester, facilitating rapid amide bond formation with the resin's free amine.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Trustworthiness: A negative Kaiser test (yellow beads) confirms the reaction has gone to completion. If the test is positive, a second coupling (recoupling) may be necessary.
-
Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Protocol 3: Final Cleavage and Deprotection
This step uses a strong acid (TFA) to cleave the product from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the N1-Boc group on the indole scaffold.
CRITICAL: The Role of Scavengers During acidolysis, protective groups like Boc and tBu are released as reactive tert-butyl carbocations. These cations are potent electrophiles that will readily and irreversibly alkylate the electron-rich indole ring of the target molecule, leading to a +56 Da side product.[17] Scavengers are essential to intercept these cations.
-
Preparation:
-
Place the dry, fully assembled peptidyl-resin in a reaction vessel.
-
Prepare a fresh cleavage cocktail. A standard cocktail for indole-containing molecules is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v) .
-
Causality: TFA is the strong acid for cleavage. TIS is a highly efficient carbocation scavenger. Water helps suppress some side reactions.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (~10 mL/g).
-
Gently agitate at room temperature for 2-3 hours.
-
Safety Note: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.
-
-
Product Isolation:
-
Filter the resin and collect the TFA filtrate into a clean centrifuge tube.
-
Wash the resin once or twice with a small amount of fresh TFA to ensure complete recovery.
-
Concentrate the TFA solution under a gentle stream of nitrogen gas until the volume is reduced by ~80-90%.
-
-
Precipitation and Work-up:
-
Add the concentrated TFA solution dropwise into a large volume of ice-cold diethyl ether (~40 mL per 1 mL of initial TFA solution). A white precipitate (the crude product) should form.
-
Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the solid product. Decant and discard the ether.
-
Wash the pellet 2-3 times with cold ether to remove residual scavengers and cleaved protecting groups.
-
After the final wash, dry the crude product pellet under vacuum or nitrogen.
-
-
Purification:
-
Dissolve the dried crude product in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by LC-MS to confirm identity and purity.[18]
-
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Loading on Resin | Incomplete activation of resin; Steric hindrance; Insufficient reaction time. | Ensure anhydrous conditions. Increase equivalents of building block and DIPEA. Extend reaction time to 4 hours. |
| Incomplete Coupling (Positive Kaiser Test) | Peptide aggregation; Steric hindrance of incoming amino acid. | Perform a second coupling ("double couple"). Switch to a more potent coupling agent (e.g., HATU). Add chaotropic salts like LiCl to the coupling solution. |
| Side Product at +56 Da in Final MS | tert-butylation of the indole ring during cleavage.[17] | Ensure the use of an adequate scavenger cocktail (TFA/TIS/H₂O is recommended). Do not extend cleavage time unnecessarily. |
| Deletion Sequences in Final MS | Incomplete coupling or deprotection at a previous cycle. | Implement a capping step (e.g., with acetic anhydride) after each coupling to terminate unreacted chains. Ensure thorough washing between steps. |
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienmag.com [scienmag.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid phase synthesis of biologically important indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C14H18N2O2 | CID 10999341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [cymitquimica.com]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 14. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 15. researchgate.net [researchgate.net]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate as a Versatile Synthetic Building Block
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, a key intermediate in synthetic and medicinal chemistry. While not a catalyst itself, its unique structural features make it an invaluable building block for the synthesis of complex molecules with significant therapeutic and catalytic potential. This document explores its primary applications, provides a detailed protocol for its use in amide bond formation, and discusses the broader implications for drug discovery and the development of novel catalytic systems.
Introduction: A Clarification of Role
Initial inquiries into the catalytic applications of this compound reveal a nuanced reality. Extensive literature review indicates that this compound is not typically employed as a catalyst or a ligand in catalytic reactions. Instead, its primary and highly valuable role is that of a bifunctional synthetic building block .[1][2]
The molecule incorporates two key features that are instrumental for synthetic chemists:
-
A nucleophilic primary amine at the 3-position, which serves as a handle for a wide range of chemical transformations.
-
A tert-butyloxycarbonyl (Boc)-protected indole nitrogen , which ensures the stability of the indole ring during synthesis and allows for controlled deprotection under acidic conditions.
This guide, therefore, focuses on its established utility as a precursor for constructing more complex molecular architectures, which in turn, may possess catalytic or pharmacological properties.
The Strategic Importance of the Indole Scaffold
The indole core is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of natural products, pharmaceuticals, and bioactive compounds.[3][4][5] Its unique electronic properties and ability to participate in various intermolecular interactions make it a frequent component in drugs targeting a wide array of diseases, including cancer, infections, and neurodegenerative disorders.[3][6] Consequently, synthetic intermediates that provide a straightforward route to functionalized indoles, such as this compound, are of high strategic importance in drug discovery pipelines.[1]
Application in the Synthesis of Bioactive Amides
A primary application of this compound is in the synthesis of amide derivatives. The primary amine can be readily acylated to form a stable amide bond, linking the indole moiety to other fragments of interest. This is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).
General Reaction Workflow
The general workflow for utilizing this building block in amide synthesis is depicted below. This process allows for the coupling of the indole core with a carboxylic acid, a common strategy for generating libraries of compounds for biological screening.
Caption: General workflow for amide synthesis.
Detailed Laboratory Protocol: Amide Coupling
This protocol describes a standard procedure for the coupling of this compound with a generic carboxylic acid using HATU as the coupling agent.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (approximately 0.1 M concentration).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the indole building block dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Self-Validation: The success of the reaction can be confirmed by standard analytical techniques. The formation of the amide bond can be verified by the appearance of a characteristic amide C=O stretch in the IR spectrum (approx. 1640-1680 cm⁻¹) and the disappearance of the primary amine protons in the ¹H NMR spectrum, along with the appearance of a new amide N-H proton. Mass spectrometry should confirm the expected molecular weight of the product.
Pathway to Chiral Ligands and Catalysis
While the title compound is not a catalyst, it serves as an excellent starting point for the synthesis of chiral ligands, which are central to asymmetric catalysis.[7][8][9] The development of novel indole-based chiral ligands is an active area of research.[10][11] The primary amine of this compound can be derivatized to introduce chirality and coordinating groups (e.g., phosphines, oxazolines), which can then chelate to a metal center to form an active catalyst.
Caption: Synthetic pathway to indole-based catalysts.
This hypothetical pathway illustrates how the initial building block can be elaborated into a sophisticated ligand for asymmetric catalysis. The modular nature of this approach allows for the tuning of steric and electronic properties to optimize catalyst performance for a specific transformation.
Summary of Key Data
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[12] |
| CAS Number | 188988-46-7 | PubChem[12] |
| Molecular Formula | C₁₄H₁₈N₂O₂ | PubChem[12] |
| Molecular Weight | 246.31 g/mol | PubChem[13] |
| Primary Application | Synthetic Building Block | UOW[1] |
| Key Reactive Site | Primary Amine | BenchChem[2] |
| Protecting Group | tert-Butyloxycarbonyl (Boc) | - |
Conclusion
This compound is a strategically important molecule in modern organic synthesis. While its direct catalytic applications are not described in the current literature, its value as a versatile building block for constructing complex, indole-containing molecules is well-established. Researchers in drug discovery and materials science can leverage its bifunctional nature to readily introduce the valuable 3-(aminomethyl)-1H-indole scaffold. Furthermore, its potential as a precursor for novel chiral ligands opens avenues for future developments in asymmetric catalysis. The protocols and conceptual frameworks provided herein offer a practical guide for the effective utilization of this important synthetic intermediate.
References
- 1. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 2. benchchem.com [benchchem.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic asymmetric synthesis of indole-based atropisomers bearing silicon-stereogenic centers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C14H18N2O2 | CID 10999341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound [cymitquimica.com]
Application Notes & Protocols: Synthetic Routes to Substituted Indole Derivatives Using Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The targeted synthesis of 3-substituted indole derivatives is therefore of paramount importance in drug discovery. This guide provides an in-depth exploration of synthetic strategies utilizing tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate as a versatile and strategic starting material. This bifunctional reagent, featuring a nucleophilic primary amine at the C3 position and a Boc-protected indole nitrogen, offers a robust platform for constructing diverse molecular architectures. We will detail key synthetic transformations including N-acylation, N-alkylation, reductive amination, and post-deprotection modifications such as the Pictet-Spengler reaction, providing both mechanistic insights and field-tested, step-by-step protocols for immediate application in the research and development laboratory.
The Strategic Advantage of 1-Boc-3-aminomethylindole
The choice of starting material is critical for the efficiency and success of a synthetic campaign. This compound (also known as (1-Boc-3-indolyl)methanamine)[2] is an ideal precursor for several reasons:
-
Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen is stable to a wide range of nucleophilic and basic conditions, allowing for selective functionalization of the primary amine on the C3-methyl side chain.[3] This prevents undesired side reactions at the indole nitrogen, such as N-alkylation, which can compete when using unprotected indoles.[4]
-
Enhanced Nucleophilicity: The electron-withdrawing nature of the Boc group can subtly influence the reactivity of the indole ring, though its primary role in this context is protection. The key reactive handle is the exocyclic primary amine.
-
Controlled Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to unmask the indole N-H.[5] This sequential deprotection strategy allows for further diversification at the indole nitrogen or enables reactions that require the free N-H, such as the Pictet-Spengler cyclization.
The overall synthetic utility is visualized below, showcasing the primary reaction pathways emanating from this key building block.
Figure 1: Synthetic pathways originating from this compound.
Core Synthetic Transformations
This section details the primary synthetic routes for modifying the aminomethyl side chain.
N-Acylation: Synthesis of Indole-3-carboxamides
The formation of an amide bond is one of the most robust and frequently utilized reactions in medicinal chemistry. N-acylation of the primary amine provides access to a vast array of stable and structurally diverse indole-3-carboxamides.
Causality Behind Experimental Choices: The reaction is typically performed by treating the amine with an acylating agent. Acyl chlorides are highly reactive and often used for simple substrates. For more delicate substrates or when starting from a carboxylic acid, peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) or HATU are employed to form an active ester in situ, which then cleanly reacts with the amine under mild conditions. The choice of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to scavenge the HCl generated when using acyl chlorides, driving the reaction to completion without promoting side reactions.
Protocol 2.1: General Procedure for N-Acylation with an Acyl Chloride
-
Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acylated product.
Reductive Amination: Access to Secondary and Tertiary Amines
Reductive amination is a powerful, one-pot method for forming C-N bonds, providing access to secondary and tertiary amines by reacting the primary amine with an aldehyde or ketone.[6] This strategy is highly valued for its efficiency and broad substrate scope.
Causality Behind Experimental Choices: The reaction proceeds via the initial formation of an imine (from an aldehyde) or enamine intermediate, which is then reduced in situ.[6] The choice of reducing agent is key. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not readily reduce the starting carbonyl compound. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but more toxic. The reaction is typically run in a non-protic solvent like dichloroethane (DCE) or DCM.
Protocol 2.2: General Procedure for Reductive Amination
-
Reagent Preparation: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.1 M), add the aldehyde or ketone (1.1 eq).
-
Imine Formation: Add acetic acid (0.1 eq, optional, to catalyze imine formation) and stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the desired secondary or tertiary amine.
| Carbonyl Substrate | Reducing Agent | Product Type | Typical Yield |
| Benzaldehyde | NaBH(OAc)₃ | Secondary Amine | 85-95% |
| Cyclohexanone | NaBH(OAc)₃ | Secondary Amine | 80-90% |
| Acetone | NaBH₃CN | Secondary Amine | 75-85% |
| Formaldehyde (aq) | NaBH(OAc)₃ | Tertiary Amine (di-alkylation) | 70-80% |
| Table 1: Representative examples of reductive amination reactions. |
N-Boc Deprotection: Unveiling the Indole Core
A critical step in many synthetic sequences is the removal of the Boc protecting group to liberate the indole N-H. This is necessary for synthesizing the final target compound or for enabling subsequent reactions like the Pictet-Spengler cyclization.
Causality Behind Experimental Choices: The Boc group is a carbamate that is labile under acidic conditions.[5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched, leading to the formation of isobutylene and CO₂. Trifluoroacetic acid (TFA) in DCM is a common and highly effective method, as both the reagent and byproducts are volatile and easily removed.[7] A solution of HCl in an organic solvent like dioxane or methanol is another standard and cost-effective alternative.[8]
Figure 2: General workflow for the acidic deprotection of the N-Boc group.
Protocol 3.1: N-Boc Deprotection using TFA/DCM
-
Setup: Dissolve the N-Boc protected indole derivative (1.0 eq) in anhydrous DCM (approx. 0.1 M) and cool the solution to 0 °C.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 20-50% solution in DCM) dropwise.
-
Reaction: Remove the ice bath and stir the solution at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product is often obtained as a TFA salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected product. For many applications, the salt can be used directly in the next step.
Advanced Synthesis: The Pictet-Spengler Reaction
With the N-H of the indole deprotected, the resulting 3-(aminomethyl)indole scaffold is now a tryptamine analogue, poised for one of the most powerful indole-annulating reactions: the Pictet-Spengler reaction.[9] This reaction constructs the tetrahydro-β-carboline skeleton, a core motif in many alkaloids and pharmacologically active compounds.
Mechanistic Insight: The reaction involves the condensation of the tryptamine derivative with an aldehyde or ketone to form a Schiff base.[10] Under acidic catalysis, the Schiff base is protonated to form a highly electrophilic iminium ion. The electron-rich C2 position of the indole ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution (Mannich-type) reaction to form a spirocyclic intermediate.[9][10] A subsequent rearrangement and deprotonation restores aromaticity and yields the final tetrahydro-β-carboline product.
Figure 3: Simplified mechanism of the Pictet-Spengler reaction.
Protocol 4.1: Synthesis of a Tetrahydro-β-carboline
-
Starting Material: Begin with the deprotected amine salt (e.g., the TFA or HCl salt of the desired N-substituted-3-(aminomethyl)-1H-indole) (1.0 eq).
-
Reaction Setup: Suspend or dissolve the amine salt in a suitable solvent such as toluene or acetonitrile (approx. 0.05 M).
-
Carbonyl Addition: Add the desired aldehyde (e.g., acetaldehyde, 1.2 eq).
-
Catalysis & Reaction: Add a catalytic amount of a strong acid, such as TFA or p-toluenesulfonic acid (p-TSA) (0.1-0.2 eq), if starting from the free base. If starting from the salt, additional acid may not be necessary. Heat the reaction mixture to 50-80 °C and stir for 6-24 hours. Monitor by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and concentrate in vacuo. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the target tetrahydro-β-carboline.
Conclusion
This compound is a superior building block for the synthesis of complex, substituted indole derivatives. Its orthogonal protecting group strategy allows for the precise and high-yielding functionalization of the C3-aminomethyl side chain through robust reactions like acylation and reductive amination. Subsequent, clean deprotection of the indole nitrogen unlocks further synthetic avenues, most notably the powerful Pictet-Spengler reaction for the construction of polycyclic alkaloid scaffolds. The protocols and insights provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to leverage this versatile reagent in their synthetic programs.
References
- 1. chemijournal.com [chemijournal.com]
- 2. This compound | C14H18N2O2 | CID 10999341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. jgtps.com [jgtps.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important indole derivative. Our focus is on providing practical, experience-driven advice to help you identify, mitigate, and resolve common impurities and side reactions.
Introduction: The Synthetic Landscape
The primary and most common route to this compound involves a two-step process. First, the indole nitrogen of 3-cyanoindole is protected with a tert-butyloxycarbonyl (Boc) group to yield Tert-butyl 3-cyano-1H-indole-1-carboxylate. This is followed by the reduction of the nitrile functionality to a primary amine, typically employing a powerful hydride reducing agent such as lithium aluminum hydride (LiAlH₄).[1][2] While seemingly straightforward, this synthetic pathway is prone to the formation of several impurities that can complicate purification and compromise the quality of the final product.
This guide will delve into the common impurities, their mechanisms of formation, and provide robust troubleshooting strategies and detailed analytical protocols to ensure the synthesis of high-purity this compound.
Visualizing the Synthesis and Impurity Formation
To better understand the synthetic process and the origin of common impurities, the following workflow diagram illustrates the key steps and potential pitfalls.
Caption: Synthetic workflow and common impurity pathways.
Troubleshooting Guide: A Q&A Approach
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Issue 1: My reaction seems incomplete, and I see a significant amount of starting material (Tert-butyl 3-cyano-1H-indole-1-carboxylate) remaining.
Q: What are the likely causes for an incomplete reduction of the nitrile?
A: An incomplete reaction is one of the most common challenges. The primary culprits are usually related to the reducing agent or the reaction conditions.
-
Insufficient Reducing Agent: Lithium aluminum hydride (LiAlH₄) is highly reactive and can be partially quenched by atmospheric moisture or impurities in the solvent.[3]
-
Low Reaction Temperature: While the reaction is typically initiated at a low temperature (e.g., 0 °C) for controlled addition, it often requires warming to room temperature or even gentle heating to proceed to completion.
-
Poor Quality of LiAlH₄: Over time, LiAlH₄ can degrade. It is crucial to use a fresh, unopened container or a properly stored reagent.
Troubleshooting Steps:
-
Verify the Quality of LiAlH₄: Use a fresh bottle of LiAlH₄. Commercial samples should be a white to grey powder.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous THF as the solvent. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Time and Temperature: After the initial addition of the nitrile to the LiAlH₄ suspension at 0 °C, allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be employed, but with caution to avoid side reactions.
-
Increase Stoichiometry of LiAlH₄: A slight excess of LiAlH₄ (e.g., 1.5-2.0 equivalents) is often used to ensure complete conversion.
Issue 2: I've isolated my product, but I see a significant impurity with a mass corresponding to the loss of the Boc group.
Q: Why is the Boc group being cleaved, and how can I prevent it?
A: The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions. The workup procedure following the LiAlH₄ reduction is a critical step where unintended deprotection can occur.
-
Acidic Workup: A standard Fieser workup for quenching LiAlH₄ involves the sequential addition of water and sodium hydroxide solution, which is generally basic. However, if an acidic workup is employed to neutralize the reaction mixture, the Boc group can be readily cleaved.
-
Product Instability: The final product, this compound, can be sensitive to prolonged exposure to even mildly acidic conditions, which can sometimes arise during purification (e.g., on silica gel).
Troubleshooting Steps:
-
Careful Quenching: Strictly adhere to a basic workup procedure. A common and effective method is the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water, all at 0 °C. This procedure ensures the reaction mixture remains basic.
-
Neutral Purification: If purification by column chromatography is necessary, consider using a neutral stationary phase like alumina instead of silica gel. If silica gel is used, it can be pre-treated with a solution of triethylamine in the eluent to neutralize its acidic sites.
-
Minimize Exposure to Acid: During any extractive workup, avoid acidic washes. If necessary, use a saturated solution of sodium bicarbonate to neutralize any residual acid.
Issue 3: My mass spectrometry analysis shows an unexpected peak that could be an over-reduced or N-methylated product.
Q: Is it possible to over-reduce the product with LiAlH₄?
A: While less common for this specific substrate, over-reduction or side reactions leading to N-alkylation can occur under harsh conditions.
-
Excessive Heat or Prolonged Reaction Time: Heating the reaction mixture for an extended period, especially with a large excess of LiAlH₄, can potentially lead to undesired side reactions.
-
Source of Methyl Group: The presence of an N-methylated impurity is less likely from the primary reaction components but could arise from impurities in the starting materials or solvents.
Troubleshooting Steps:
-
Strict Control of Reaction Conditions: Avoid excessive heating and prolonged reaction times. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
-
Use High-Purity Reagents: Ensure the purity of your starting materials and solvents to minimize the introduction of any potential alkylating agents.
Issue 4: I'm observing a high molecular weight impurity, possibly a dimer.
Q: How can dimerization occur, and what can be done to minimize it?
A: Indole derivatives, particularly when the indole nitrogen is unprotected, are susceptible to dimerization, especially under acidic conditions or in the presence of electrophiles.
-
Incomplete Boc Protection: If the initial Boc protection of 3-cyanoindole is incomplete, the unprotected indole can participate in side reactions.
-
Acid-Catalyzed Dimerization: Any acidic conditions during the synthesis or workup can promote the dimerization of indole-containing species.
Troubleshooting Steps:
-
Ensure Complete Boc Protection: Verify the purity of the Tert-butyl 3-cyano-1H-indole-1-carboxylate intermediate before proceeding to the reduction step. If necessary, purify it by recrystallization or column chromatography.
-
Maintain Anhydrous and Aprotic Conditions: Strictly adhere to anhydrous and aprotic conditions during the reduction to prevent the formation of acidic species.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of the crude product after workup?
A1: The purity of the crude product can vary significantly depending on the success of the reaction and the care taken during the workup. It is common to have unreacted starting material and the de-Boc product as the main impurities. A typical crude purity might range from 70-90%.
Q2: Is purification by column chromatography always necessary?
A2: Not always. If the reaction proceeds cleanly and the main impurity is the unreacted starting nitrile, it may be possible to remove it by an acid-base extraction. The desired amine product can be extracted into an acidic aqueous solution, leaving the neutral nitrile in the organic phase. However, for high-purity material required for pharmaceutical applications, column chromatography is often unavoidable.
Q3: What are the recommended storage conditions for this compound?
A3: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[1] Given the potential for the Boc group to be labile, avoiding exposure to acidic vapors is also recommended.
Q4: Can other reducing agents be used instead of LiAlH₄?
A4: While LiAlH₄ is the most commonly cited reducing agent for this transformation, other reagents could potentially be used, such as borane-tetrahydrofuran complex (BH₃·THF). However, the reactivity and potential for side reactions would need to be carefully evaluated for this specific substrate. Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles.
Analytical Protocols
Accurate analysis of the reaction mixture and final product is crucial for successful troubleshooting and ensuring product quality.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for monitoring the reaction progress and assessing the purity of the final product.
Table 1: Recommended HPLC Method
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Expected Retention Times (Approximate):
-
This compound: ~6-8 minutes
-
Tert-butyl 3-cyano-1H-indole-1-carboxylate: ~10-12 minutes
-
3-(aminomethyl)-1H-indole (De-Boc impurity): ~3-5 minutes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the structure of the final product and identifying any impurities if they are present in sufficient quantities.
¹H NMR (400 MHz, CDCl₃) of this compound:
-
δ 8.10 (d, J = 8.0 Hz, 1H): H-4 of the indole ring
-
δ 7.55 (s, 1H): H-2 of the indole ring
-
δ 7.50 (d, J = 7.6 Hz, 1H): H-7 of the indole ring
-
δ 7.30 (t, J = 7.6 Hz, 1H): H-6 of the indole ring
-
δ 7.20 (t, J = 7.6 Hz, 1H): H-5 of the indole ring
-
δ 4.00 (s, 2H): -CH₂-NH₂
-
δ 1.65 (s, 9H): -C(CH₃)₃ (Boc group)
-
δ 1.50 (br s, 2H): -NH₂
¹³C NMR (100 MHz, CDCl₃) of this compound:
-
δ 150.5: C=O of Boc group
-
δ 135.5, 130.0, 124.5, 122.5, 122.0, 119.0, 115.0, 114.5: Aromatic carbons of the indole ring
-
δ 83.0: Quaternary carbon of Boc group
-
δ 38.5: -CH₂-NH₂
-
δ 28.0: Methyl carbons of Boc group
Conclusion
The synthesis of this compound, while a common transformation, requires careful attention to detail to minimize the formation of impurities. By understanding the potential side reactions and implementing the troubleshooting strategies and analytical methods outlined in this guide, researchers can significantly improve the yield and purity of their final product. As with any chemical synthesis, a systematic and well-documented approach is key to achieving consistent and reliable results.
References
Technical Support Center: Improving Yield in the Synthesis of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues and optimize yield for this valuable synthetic intermediate.[1] We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the expert insights needed to resolve challenges in your laboratory work.
Overall Synthetic Workflow
The most common and efficient pathway to this compound involves a two-step sequence starting from indole-3-carbonitrile. This process includes the protection of the indole nitrogen followed by the reduction of the nitrile moiety.
Caption: General two-step synthesis pathway.
Frequently Asked Questions (FAQs) & General Considerations
Q1: What are the most critical steps affecting the overall yield in this synthesis?
The two primary areas for yield loss are the nitrile reduction and the subsequent workup. The N-Boc protecting group on the indole nitrogen is notoriously labile and can be cleaved under unexpectedly mild conditions, including the workup phase of the strong reducing agent.[2] Furthermore, improper quenching of the reducing agent, typically Lithium Aluminum Hydride (LiAlH₄), can lead to the formation of colloidal aluminum salt emulsions that trap the product, making isolation difficult and significantly lowering the recovered yield.
Q2: How important is the purity of the starting indole-3-carbonitrile?
Starting material purity is paramount. Impurities in indole-3-carbonitrile can interfere with both the N-Boc protection and the reduction step. For instance, residual starting materials from its own synthesis (e.g., indole-3-carbaldehyde) could lead to side products during the reduction. It is highly recommended to use indole-3-carbonitrile with a purity of >98% or to purify it by recrystallization before use.
Troubleshooting Guide: Step 1 - N-Boc Protection of Indole-3-carbonitrile
Q3: My N-Boc protection reaction is slow or stalls, resulting in a low yield of Tert-butyl 3-cyano-1H-indole-1-carboxylate. What's going wrong?
This is a common issue stemming from the reduced nucleophilicity of the indole nitrogen. The nitrogen lone pair is part of the aromatic sextet, making it less available for nucleophilic attack on the di-tert-butyl dicarbonate (Boc₂O).[3]
| Problem | Potential Cause | Recommended Solution |
| Incomplete Conversion | Insufficient Base/Wrong Base: The reaction generates tert-butanol and CO₂, and a base is often used to facilitate the reaction. A weak or sterically hindered base may not be effective. | Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the indole first, forming the more nucleophilic indolate anion. Alternatively, catalytic 4-dimethylaminopyridine (DMAP) with triethylamine (TEA) can be effective. |
| Slow Reaction Rate | Low Reagent Molarity: Dilute conditions can slow down the bimolecular reaction. | Increase the concentration of the reactants. Ensure the indole starting material is fully dissolved. If solubility is an issue in a solvent like THF, consider a more polar aprotic solvent like DMF. |
| Poor Nucleophilicity | Inherent Property of Indole: As mentioned, the indole nitrogen is not a strong nucleophile.[3][4] | Pre-forming the sodium or potassium salt of the indole with a strong base (NaH, KHMDS) in an aprotic solvent like THF or DMF before adding Boc₂O will dramatically increase the reaction rate. |
Troubleshooting Guide: Step 2 - Reduction of Nitrile
The reduction of the nitrile to the primary amine using LiAlH₄ is a powerful transformation but requires careful execution to avoid side reactions and isolation problems.[5][6]
Q4: I'm observing a significant amount of the deprotected product, 3-(aminomethyl)-1H-indole. How can I prevent the loss of the Boc group?
The N-Boc group on an indole is significantly more acid- and heat-labile than on a simple aliphatic amine.[2] Cleavage can occur during the reaction or, more commonly, during the aqueous workup.
| Problem | Potential Cause | Recommended Solution |
| Boc Cleavage during Reaction | Prolonged Heating: Although the reduction is often run at 0°C to room temperature, some protocols may call for gentle reflux. Extended heating can cause thermal cleavage of the Boc group. | Maintain the reaction temperature at 0°C initially, then allow it to slowly warm to room temperature. Monitor the reaction closely by TLC to avoid unnecessarily long reaction times. |
| Boc Cleavage during Workup | Acidic Conditions: The Lewis acidic nature of aluminum species (e.g., AlCl₃ formed from quenching with HCl) generated during a traditional acidic workup will rapidly cleave the Boc group. | Crucially, avoid acidic workup. Use the Fieser workup method, which involves the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water. This procedure precipitates aluminum salts as a granular solid that can be easily filtered off, maintaining neutral to basic conditions.[7] |
| Boc Cleavage on Rotovap | Residual Acid/Heat: Traces of acid from a workup, combined with heating during solvent evaporation, can cause deprotection.[2] | Ensure the organic extracts are thoroughly washed with a mild base (e.g., saturated NaHCO₃ solution) and water before drying and concentration. Use minimal heat on the rotovap (e.g., <40°C). |
Q5: My workup forms a thick, gelatinous precipitate that is impossible to filter and seems to have trapped my product. How do I resolve this?
This is a classic problem with LiAlH₄ reductions and is caused by the formation of colloidal aluminum hydroxide. A systematic quenching procedure is essential for a clean, filterable solid.
Caption: Troubleshooting flowchart for LiAlH₄ workup.
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of Indole-3-carbonitrile
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add indole-3-carbonitrile (1.0 eq).
-
Deprotonation: Dissolve the starting material in anhydrous DMF or THF (approx. 0.2 M). Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. The solution should become homogeneous as the sodium indolate salt forms.
-
Boc Addition: Cool the solution back to 0°C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in a minimal amount of the reaction solvent dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), visualizing with a UV lamp and a potassium permanganate stain.
-
Workup: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can often be used directly in the next step or purified by recrystallization from an ethanol/water mixture or by flash chromatography.
Protocol 2: LAH Reduction of Tert-butyl 3-cyano-1H-indole-1-carboxylate
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add LiAlH₄ (1.5-2.0 eq) and cover with anhydrous THF. Cool the suspension to 0°C.
-
Substrate Addition: Dissolve the N-Boc-indole-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC, looking for the disappearance of the starting material.
-
Workup (Fieser Method): [7] Cool the reaction mixture back to 0°C. Perform the following additions with extreme caution as gas evolution will occur.
-
Slowly and dropwise, add 'x' mL of water, where 'x' is the number of grams of LiAlH₄ used.
-
Slowly and dropwise, add 'x' mL of 15% (w/v) aqueous NaOH solution.
-
Slowly and dropwise, add '3x' mL of water.
-
-
Filtration: Remove the ice bath and stir the resulting slurry vigorously for 30-60 minutes at room temperature. A white, granular precipitate should form, which can be easily filtered.
-
Isolation: Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with several portions of THF and ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product, an oil or solid, can be purified by flash column chromatography on silica gel, using a gradient elution (e.g., dichloromethane followed by 5-10% methanol in dichloromethane with 0.5% triethylamine to prevent streaking).
References
- 1. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 2. reddit.com [reddit.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Side Reactions in the Preparation of (1-Boc-3-indolyl)methanamine
Welcome to the Technical Support Center for the synthesis of (1-Boc-3-indolyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, we address common challenges and side reactions encountered during its preparation, providing in-depth troubleshooting advice and validated protocols to enhance your synthetic success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (1-Boc-3-indolyl)methanamine and what are their primary challenges?
The two most prevalent methods for synthesizing (1-Boc-3-indolyl)methanamine are:
-
Boc protection of 3-(aminomethyl)indole: This appears to be the most direct route. However, challenges include the potential for di-Boc protection (on both the indole nitrogen and the primary amine) and the inherent instability of the starting material, 3-(aminomethyl)indole, which can be prone to dimerization and oxidation.
-
Reduction of 1-Boc-indole-3-carbonitrile: This route involves the initial protection of indole-3-carbonitrile followed by reduction of the nitrile group. The main challenges here are incomplete reduction and potential side reactions associated with the reducing agent, which can sometimes lead to deprotection of the Boc group.
Q2: I am observing a significant amount of a dimeric or trimeric byproduct. What is causing this and how can I prevent it?
The formation of dimers and trimers is a known issue in indole chemistry, particularly under acidic conditions.[1][2] The indole nucleus is electron-rich and susceptible to electrophilic attack. Protonation of the indole can generate an intermediate that acts as an electrophile, which can then be attacked by another neutral indole molecule, leading to oligomerization.
To mitigate this:
-
Strict pH Control: Avoid strongly acidic conditions during workup and purification.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, which can sometimes precede dimerization.
-
Rapid Workup and Purification: Minimize the time the product spends in solution, especially if acidic or oxidizing conditions are present.
-
Microflow Synthesis: For reactions prone to dimerization, microflow synthesis can offer precise control over reaction times, minimizing the formation of unwanted byproducts.[3]
Q3: My reaction to reduce 1-Boc-indole-3-carbonitrile is sluggish or incomplete. What can I do to improve the conversion?
Incomplete reduction of the nitrile can be due to several factors:
-
Choice of Reducing Agent: While common reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation are used, their effectiveness can vary. Raney Nickel, particularly when activated with palladium, has been shown to be effective for nitrile reductions in the presence of Boc-protected amines.[4]
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is fresh and active. Deactivation of the catalyst can lead to incomplete reactions.
-
Reaction Conditions: Ensure anhydrous conditions, as water can quench many reducing agents. The reaction temperature and pressure (for hydrogenation) should also be optimized.
Q4: I am seeing partial or complete deprotection of the Boc group during the nitrile reduction. How can I avoid this?
The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions.[5] Some reducing agents or their workup procedures can create acidic environments, leading to the loss of the Boc protecting group.
Preventative Measures:
-
Mild Reducing Agents: Consider using milder reducing agents that are less likely to affect the Boc group.
-
Buffered Conditions: If possible, buffer the reaction mixture to maintain a neutral or slightly basic pH.
-
Careful Workup: During the workup, avoid strong acids. A mild aqueous workup is generally preferred.
-
Alternative Deprotection-Stable Protecting Groups: If Boc deprotection remains a persistent issue, consider using a protecting group that is more stable to the reduction conditions.
Q5: My final product is difficult to purify by column chromatography. Are there any tips for improving separation?
The polarity of (1-Boc-3-indolyl)methanamine can make it challenging to separate from polar impurities.
Purification Tips:
-
Solvent System Optimization: Experiment with different solvent systems for your column. A gradient elution might be necessary to achieve good separation. Adding a small amount of a basic modifier like triethylamine (TEA) to the eluent can sometimes improve the peak shape and resolution of amines on silica gel.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or reverse-phase chromatography.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Acid-Base Extraction: An acid-base extraction during the workup can help remove non-basic impurities before chromatography.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the synthesis of (1-Boc-3-indolyl)methanamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Boc-Protected Product | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Suboptimal reaction conditions. | 1. Monitor the reaction by TLC to determine the optimal reaction time. 2. Ensure all reagents and solvents are pure and dry. Run the reaction under an inert atmosphere.[6] 3. Optimize the reaction temperature and stoichiometry of reagents. |
| Formation of Di-Boc Protected Amine | 1. Excess Boc anhydride used. 2. Prolonged reaction time. | 1. Use a stoichiometric amount of Boc anhydride. 2. Monitor the reaction closely by TLC and stop it once the mono-protected product is maximized. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of reagent (Boc anhydride or reducing agent). 2. Inactive catalyst (for hydrogenation). 3. Reaction time too short. | 1. Ensure the correct stoichiometry of all reagents. 2. Use fresh, high-quality catalyst. 3. Extend the reaction time, monitoring progress by TLC. |
| Product is an Intractable Oil or Gum | 1. Presence of impurities. 2. Residual solvent. | 1. Attempt purification by a different method (e.g., reverse-phase chromatography, crystallization from a different solvent system). 2. Ensure the product is thoroughly dried under high vacuum. |
| Inconsistent Results Between Batches | 1. Variability in reagent quality. 2. Inconsistent reaction setup or conditions. 3. Moisture contamination. | 1. Use reagents from the same lot number or re-purify starting materials. 2. Standardize the reaction setup, including stirring speed, temperature control, and rate of addition of reagents. 3. Ensure all glassware is oven-dried and solvents are anhydrous. |
Experimental Protocols & Visualizations
Protocol 1: Boc Protection of 3-(aminomethyl)indole
This protocol outlines a general procedure for the N-Boc protection of 3-(aminomethyl)indole.
Step-by-Step Methodology:
-
Dissolve Starting Material: Dissolve 3-(aminomethyl)indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.1 eq) or diisopropylethylamine (DIPEA, 1.1 eq).
-
Cool Reaction: Cool the mixture to 0 °C in an ice bath.
-
Add Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Boc protection of 3-(aminomethyl)indole.
Protocol 2: Reduction of 1-Boc-indole-3-carbonitrile
This protocol provides a general method for the reduction of a nitrile to a primary amine.
Step-by-Step Methodology:
-
Dissolve Starting Material: Dissolve 1-Boc-indole-3-carbonitrile (1.0 eq) in an anhydrous solvent like THF or diethyl ether.
-
Add Reducing Agent: Under an inert atmosphere, slowly add the reducing agent (e.g., LAH, 1.5-2.0 eq) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature or gently heat to reflux, monitoring by TLC for the disappearance of the starting material.
-
Quench: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration: Filter the resulting suspension through a pad of Celite® and wash the filter cake with the reaction solvent.
-
Workup: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude amine by flash column chromatography.
Caption: Workflow for the reduction of 1-Boc-indole-3-carbonitrile.
References
- 1. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates | EurekAlert! [eurekalert.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Storage and handling conditions for Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate to prevent degradation.
A Guide to Ensuring Compound Integrity in Research and Development
Welcome to the technical support center for Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical troubleshooting advice for the proper storage and handling of this compound, ensuring the integrity and reproducibility of your experimental results.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive aminomethyl group and a Boc-protected indole nitrogen, makes it a versatile intermediate. However, this same functionality renders the molecule susceptible to degradation if not stored and handled correctly. This guide will delve into the critical factors affecting its stability and provide actionable protocols to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
To maintain the long-term stability of the solid compound, it is crucial to control the storage environment. The primary factors to consider are temperature, light, and atmosphere.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigeration) | Lowering the temperature significantly slows down the rate of potential degradation reactions, including oxidation and hydrolysis.[1][2] |
| Light | Protect from light (Amber vial) | Indole derivatives can be photosensitive and may degrade upon exposure to light, particularly UV radiation, which can catalyze oxidative processes. |
| Atmosphere | Inert gas (Argon or Nitrogen) | The electron-rich indole ring is susceptible to oxidation by atmospheric oxygen. Storing under an inert atmosphere minimizes this risk. |
| Moisture | Tightly sealed container in a dry environment | Moisture can facilitate hydrolytic degradation of the Boc-protecting group, especially if acidic or basic impurities are present. |
Q2: I've noticed a discoloration (pink or brownish tint) in my solid sample. What does this signify and is the compound still usable?
A change in color from the expected off-white or pale yellow to a pink or brown hue is a visual indicator of degradation, most commonly due to oxidation of the indole ring. While a slight discoloration may not significantly impact the outcome of all applications, it is a clear warning sign of reduced purity. For sensitive and quantitative experiments, it is highly recommended to assess the purity of the discolored material by an appropriate analytical method, such as HPLC, before use.
Q3: How should I handle the compound during weighing and preparation of solutions?
Proper handling is critical to prevent degradation during experimental setup.
-
Work Area: Whenever possible, handle the solid compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any fine particles.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Atmosphere: For maximum stability, especially when preparing stock solutions for long-term storage, it is advisable to handle the solid under an inert atmosphere (e.g., in a glovebox).
-
Solvent Selection: Use high-purity, anhydrous solvents for preparing solutions. If the solution is to be stored, de-gassing the solvent with an inert gas prior to use can help minimize dissolved oxygen.
Q4: What are the primary degradation pathways for this compound?
There are two main degradation pathways for this compound:
-
Oxidation of the Indole Ring: The indole nucleus is electron-rich and prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This process often leads to the formation of colored oligomeric or polymeric byproducts.
-
Cleavage of the N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen is labile under certain conditions and can be cleaved, leading to the formation of 3-(aminomethyl)-1H-indole. This can occur under:
-
Acidic Conditions: The Boc group is readily removed by strong acids and can even be labile to milder acidic conditions.[1][3][4]
-
Basic Conditions: While generally more stable to base than acid, the N-Boc group on an indole can be cleaved under basic conditions, particularly with stronger bases or elevated temperatures.[3][5]
-
Thermal Stress: Elevated temperatures can also promote the thermolytic cleavage of the Boc group.
-
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in your experiments.
Issue 1: Inconsistent or Poor Yields in Subsequent Reactions
Potential Cause: Degradation of the starting material.
Troubleshooting Steps:
-
Verify Purity of Starting Material:
-
Visual Inspection: Check for any discoloration of the solid.
-
Analytical Verification: If in doubt, or for critical applications, verify the purity of the compound using High-Performance Liquid Chromatography (HPLC) with a UV detector (indoles are strongly UV-active). Compare the chromatogram to a reference standard or the supplier's certificate of analysis.
-
-
Review Handling and Storage Procedures:
-
Ensure the compound has been stored under the recommended conditions (see FAQ Q1).
-
Consider if the compound was exposed to air, light, or moisture for extended periods during weighing or solution preparation.
-
Issue 2: Appearance of an Unexpected Byproduct in Post-Reaction Analysis
Potential Cause: In-situ degradation of the starting material during the reaction.
Troubleshooting Steps:
-
Identify the Byproduct:
-
Use LC-MS to determine the mass of the byproduct. A mass corresponding to the de-Boc'd compound (3-(aminomethyl)-1H-indole) is a strong indicator of Boc group cleavage.
-
-
Analyze Reaction Conditions:
-
pH: Are your reaction conditions acidic or basic? The N-Boc group on the indole is sensitive to both extremes.[1][3][4][5] If possible, adjust the pH to be closer to neutral or consider an alternative synthetic route that avoids harsh pH conditions.
-
Temperature: Are you running the reaction at an elevated temperature? This could be causing thermal cleavage of the Boc group. If the reaction allows, try running it at a lower temperature for a longer duration.
-
Reagents: Are any of your reagents acidic or basic in nature? Even seemingly neutral reagents can sometimes contain acidic or basic impurities.
-
Issue 3: Stock Solution Appears Colored or Shows Precipitate Over Time
Potential Cause: Degradation of the compound in solution.
Troubleshooting Steps:
-
Assess Solvent and Storage:
-
Solvent Purity: Was the solution prepared with anhydrous, high-purity solvent?
-
Storage Conditions: Was the stock solution stored at low temperature (e.g., -20°C) and protected from light?
-
Headspace: Was the vial flushed with an inert gas before sealing?
-
-
Consider Solvent Compatibility:
-
While generally soluble in common organic solvents like DMSO, DMF, and alcohols, the long-term stability in these solvents should be considered. For prolonged storage, it is best to store the compound as a solid and prepare solutions fresh.
-
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile).
Expected Results: A pure sample should show a single major peak. The appearance of additional peaks, particularly an earlier eluting peak corresponding to the more polar de-Boc'd product, indicates degradation.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
References
Technical Support Center: Optimizing N-Boc Protection of 3-(Aminomethyl)indole
Welcome to the technical support center for the N-Boc protection of 3-(aminomethyl)indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-Boc protection of 3-(aminomethyl)indole, offering potential causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Product Formation (Incomplete Reaction)
You observe a significant amount of unreacted 3-(aminomethyl)indole in your reaction mixture by TLC or LC-MS analysis.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reagent | The stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) is critical. An inadequate amount will result in unreacted starting material. (Boc)₂O can also degrade over time, especially if improperly stored. | Use a slight excess of (Boc)₂O (1.1-1.2 equivalents). Ensure you are using high-quality (Boc)₂O from a reputable supplier. |
| Suboptimal Base | While the reaction can proceed without a base, a suitable base is often used to neutralize the acidic byproduct, tert-butoxycarboxylic acid, and drive the reaction to completion.[1] An inappropriate or insufficient amount of base can hinder the reaction. | For 3-(aminomethyl)indole, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. Use at least one equivalent of the base. |
| Low Reaction Temperature | The N-Boc protection of amines is often performed at room temperature. However, lower temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a typical timeframe. | Conduct the reaction at room temperature (20-25 °C). If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be considered, but monitor for potential side products.[2] |
| Poor Solubility | If 3-(aminomethyl)indole or its salt form is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. | Choose a solvent system that ensures complete dissolution of the starting material. Dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water can be effective.[3] For the hydrochloride salt of 3-(aminomethyl)indole, a biphasic system with a base like sodium bicarbonate or performing a "free-basing" workup prior to the reaction is advisable.[2] |
Problem 2: Formation of Multiple Products
TLC or LC-MS analysis reveals the desired mono-Boc product along with one or more significant side products.
| Potential Cause | Explanation | Recommended Solution |
| Di-Boc Formation | Under forcing conditions or with a large excess of (Boc)₂O, a second Boc group can be added to the indole nitrogen, forming a di-Boc protected product. The use of a highly nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can also promote this side reaction.[4] | Avoid using a large excess of (Boc)₂O; 1.1-1.2 equivalents is generally sufficient. Avoid using DMAP as a catalyst if di-Boc formation is a concern. The primary amine is significantly more nucleophilic than the indole nitrogen, so selective mono-protection is achievable under controlled conditions. |
| Urea Formation | Isocyanate impurities in (Boc)₂O or formed in situ can react with the starting amine to form urea byproducts. | Use high-purity (Boc)₂O. Ensure the reaction is performed under anhydrous conditions if urea formation is a persistent issue. |
| Reaction with Indole Nitrogen | While less likely due to lower nucleophilicity, direct reaction at the indole nitrogen can occur, especially if the primary amine is already protected and reaction conditions are harsh. | Employ mild reaction conditions (room temperature, stoichiometric reagents). If indole N-protection is desired, stronger bases like sodium hydride (NaH) are typically required, highlighting the difference in reactivity.[5] |
Problem 3: Difficult Purification
You are struggling to isolate the pure N-Boc-3-(aminomethyl)indole from the reaction mixture.
| Potential Cause | Explanation | Recommended Solution |
| Streaking on Silica Gel | The unreacted 3-(aminomethyl)indole, being a primary amine, can streak on silica gel during column chromatography, leading to poor separation.[6] | Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system. This will help to suppress the interaction of the basic amine with the acidic silica gel, resulting in better peak shape and separation. |
| Co-elution of Product and (Boc)₂O | Excess (Boc)₂O and its byproducts can sometimes co-elute with the desired product, depending on the solvent system used. | After the reaction is complete, consider a workup procedure that helps to remove excess (Boc)₂O. This can include an aqueous wash. Alternatively, specialized scavenger resins can be used to remove unreacted (Boc)₂O.[3] |
| Product Solubility Issues | The Boc-protected product may have different solubility characteristics compared to the starting material, which can affect extraction and purification. | During aqueous workup, ensure the organic solvent used for extraction (e.g., DCM or ethyl acetate) is appropriate for the product's polarity. If the product has some water solubility, minimize the volume of aqueous washes and consider back-extracting the aqueous layers. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-Boc protection of an amine?
The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the formation of the N-Boc protected amine, tert-butanol, and carbon dioxide.[1]
Q2: How do I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside the starting material on a silica gel plate. The Boc-protected product will be less polar than the starting amine and will therefore have a higher Rf value. A common eluent system for this is a mixture of ethyl acetate and hexanes. The spots can be visualized under a UV lamp.[6][7]
Q3: Is it necessary to use a base for this reaction?
While the reaction can proceed without a base, it is highly recommended to use one. A base, such as triethylamine, neutralizes the acidic byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Q4: Will the Boc group protect the indole nitrogen?
Under standard conditions for protecting a primary amine (mild base, room temperature, stoichiometric (Boc)₂O), the much more nucleophilic primary amine of 3-(aminomethyl)indole will react selectively. Protection of the indole nitrogen typically requires harsher conditions, such as the use of a strong base like sodium hydride.[5]
Q5: What are the best solvents for this reaction?
Commonly used solvents that are effective for this transformation include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dioxane.[3] The choice of solvent will depend on the solubility of your specific starting material (free base vs. salt).
Q6: My starting material is the hydrochloride salt of 3-(aminomethyl)indole. How should I proceed?
You have two main options:
-
Free-basing before reaction: Dissolve the salt in an aqueous basic solution (e.g., saturated sodium bicarbonate), extract the free amine into an organic solvent, dry the organic layer, and then proceed with the Boc protection.[2]
-
In-situ free-basing: Use a biphasic system (e.g., DCM and aqueous sodium bicarbonate) and add the (Boc)₂O directly. The base in the aqueous layer will neutralize the HCl and allow the free amine to react in the organic layer. Alternatively, use at least two equivalents of a base like triethylamine in a single organic solvent.
Experimental Protocols
Standard Protocol for N-Boc Protection of 3-(Aminomethyl)indole
-
To a solution of 3-(aminomethyl)indole (1.0 eq) in dichloromethane (DCM, 0.1-0.2 M), add triethylamine (1.2 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using 50% ethyl acetate in hexanes).
-
Once the reaction is complete (typically 2-4 hours), wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-3-(aminomethyl)indole.
TLC Monitoring Workflow
Caption: Workflow for monitoring the reaction progress using TLC.
Logical Relationships
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. Sciencemadness Discussion Board - Protecting weak secondary amines - driving me crazy! - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate
Welcome to the technical support center for Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile building block. As Senior Application Scientists, we have compiled this resource based on in-depth technical knowledge and practical laboratory experience to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that I should be aware of?
This molecule has three main components: an indole scaffold, a primary amine at the 3-position's methyl group, and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen. The Boc group serves to decrease the electron density of the indole ring, which can prevent unwanted side reactions during electrophilic additions and increase stability towards oxidation.[1] However, this Boc group is sensitive to acidic conditions and some basic conditions, which is a key consideration for reaction planning.[2][3]
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of the compound, it should be stored in a refrigerator.[4] It is supplied as a solid and should be kept in a tightly sealed container to prevent moisture absorption and degradation.[4]
Q3: In what solvents is this compound soluble?
While specific solubility data can vary, N-Boc protected indoles are generally soluble in common organic solvents such as chloroform, dichloromethane, and tetrahydrofuran (THF).[5] It is insoluble in water.[5] For reactions, anhydrous solvents are often recommended to prevent unwanted side reactions, especially if moisture-sensitive reagents are used.[6]
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is one of the most common reactions performed with this compound. The primary amine allows for coupling with a wide range of carboxylic acids. However, challenges such as low yield and purification difficulties can arise.
Issue 1: Low to No Yield of the Desired Amide Product
Q: I am attempting an amide coupling reaction with my carboxylic acid and this compound, but I'm observing very low conversion to the desired product. What are the potential causes and how can I resolve this?
A: Low yields in amide coupling reactions can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes and Solutions:
-
Poor Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If this activation is inefficient, the reaction will not proceed.
-
Solution: Ensure you are using an appropriate coupling reagent. For many standard couplings, reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are effective.[7] The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is another robust option.[7]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the outcome.
-
Solution: Most amide couplings are run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate, but be mindful of potential side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] Ensure you are using an appropriate anhydrous aprotic solvent like DMF or DCM.
-
-
Impure Starting Materials: Impurities in either the indole derivative or the carboxylic acid can interfere with the reaction.
-
Moisture in the Reaction: Water can hydrolyze the activated carboxylic acid intermediate, leading to low yields.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Below is a troubleshooting workflow for low yield in amide coupling reactions:
Caption: Troubleshooting workflow for low amide coupling yield.
Issue 2: Difficulty in Purifying the Amide Product
Q: My amide coupling reaction appears to have worked based on TLC and LC-MS, but I'm struggling to isolate a pure product. What are some common purification challenges and how can I overcome them?
A: Purification of amide products can be complicated by the presence of unreacted starting materials, coupling reagent byproducts, and potential side products.
Potential Causes and Solutions:
-
Coupling Reagent Byproducts: Many coupling reagents generate byproducts that can be difficult to remove. For example, DCC (N,N'-Dicyclohexylcarbodiimide) produces dicyclohexylurea (DCU), which is often insoluble and can be filtered off. EDC is often preferred as its urea byproduct is water-soluble and can be removed with an aqueous workup.
-
Solution: Choose your coupling reagent wisely. If using a reagent that produces insoluble byproducts, ensure complete filtration. For water-soluble byproducts, a thorough aqueous workup is essential.
-
-
Similar Polarity of Product and Starting Materials: If the polarity of your product is very close to that of the unreacted starting materials or byproducts, separation by column chromatography can be challenging.
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent can improve separation.
-
Aqueous Workup: A well-designed aqueous workup can remove many impurities. Washing the organic layer with a mild acid (e.g., 1M HCl) can remove basic impurities, while a mild base (e.g., saturated NaHCO3 solution) can remove acidic impurities.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[10]
-
-
The following table summarizes common coupling reagents and their byproduct removal strategies:
| Coupling Reagent | Common Byproduct | Removal Strategy |
| DCC | Dicyclohexylurea (DCU) | Filtration (often insoluble in common organic solvents) |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)urea | Aqueous workup (water-soluble) |
| HATU | Triazolopyridine derivative | Aqueous workup |
Troubleshooting Guide: N-Boc Deprotection
The removal of the Boc group from the indole nitrogen is a common subsequent step to liberate the N-H for further functionalization or as the final product.
Issue 1: Incomplete Boc Deprotection
Q: I am trying to deprotect the N-Boc group using standard acidic conditions (e.g., TFA in DCM), but the reaction is incomplete. What could be the issue?
A: While the N-Boc group on an indole is generally acid-labile, several factors can lead to incomplete deprotection.
Potential Causes and Solutions:
-
Insufficient Acid or Reaction Time: The deprotection may simply require more acid or a longer reaction time.
-
Solution: Increase the concentration of the acid or the reaction time and monitor the progress carefully by TLC.
-
-
Acid-Labile Functionality Elsewhere in the Molecule: If your molecule contains other acid-sensitive groups, you may be using milder conditions that are insufficient for complete deprotection of the indole N-Boc group.[3]
-
Solution: A careful evaluation of the substrate's stability is necessary. If harsh acidic conditions are not tolerated, consider alternative deprotection methods.
-
Issue 2: Unwanted Side Reactions During Deprotection
Q: When I attempt to remove the N-Boc group, I observe the formation of multiple unexpected products. How can I achieve a cleaner deprotection?
A: The indole nucleus can be sensitive, and harsh deprotection conditions can lead to side reactions.
Potential Causes and Solutions:
-
Strongly Acidic Conditions: Strong acids can lead to polymerization or other degradation pathways of the indole ring.[11]
-
Solution: Opt for milder deprotection methods. Several have been reported for the selective removal of the N-Boc group on indoles:
-
Below is a decision tree for choosing a Boc deprotection strategy:
Caption: Decision tree for N-Boc deprotection strategy.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the N-Boc protected indole (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO3 solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product as necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | 188988-46-7 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [cymitquimica.com]
- 9. This compound 95.00% | CAS: 188988-46-7 | AChemBlock [achemblock.com]
- 10. benchchem.com [benchchem.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Deprotection of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate and need to efficiently remove the tert-butyloxycarbonyl (Boc) protecting group. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate this critical synthetic step with confidence.
Core Principles: The Chemistry of Boc Deprotection
The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, for the protection of amines.[1][2][3] Its popularity stems from its stability under a wide range of conditions and its susceptibility to cleavage under specific, mild acidic conditions.[4]
The deprotection of this compound involves the removal of two Boc groups: one from the primary amine at the 3-position's methyl group and another from the indole nitrogen (N-1). The mechanism is an acid-catalyzed elimination. The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[2][5] This is followed by the loss of the stable tert-butyl cation, which subsequently breaks down into isobutene gas and a proton.[6] The resulting carbamic acid is unstable and rapidly decarboxylates (loses CO2) to yield the free amine.[2]
However, the presence of the electron-rich indole ring introduces specific challenges that require careful consideration to avoid side reactions and ensure high yields of the desired product, 3-(aminomethyl)-1H-indole.[7][8]
Troubleshooting Guide
This section addresses common issues encountered during the Boc deprotection of this compound.
Issue 1: The reaction is slow or incomplete, with starting material remaining after the expected reaction time.
Likely Causes:
-
Insufficient Acid Strength or Concentration: The concentration of the acid (e.g., TFA in dichloromethane (DCM)) may be too low to efficiently protonate the Boc groups. Some substrates require stronger acidic conditions for full deprotection.[9]
-
Low Temperature: Reactions performed at 0 °C or below may proceed very slowly.
-
Short Reaction Time: Sterically hindered or electronically deactivated substrates may require longer reaction times than anticipated.[9][10]
-
Moisture Contamination: The presence of water can reduce the effective acidity of the reaction medium.[9]
Solutions & Optimization Strategies:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. A common starting point is 20-25% TFA/DCM, but this can be increased to 50% or even neat TFA if the reaction is sluggish.[1][11]
-
Extend Reaction Time: Continue to monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed. Some reactions may require several hours.[10]
-
Increase Temperature: Allow the reaction to warm to room temperature. Gentle heating can be applied, but must be done cautiously as it can also promote side reactions.
-
Change the Acid/Solvent System: If TFA/DCM is ineffective, consider using 4M HCl in dioxane, which can be more potent for certain substrates.[1][10]
Issue 2: My LC-MS analysis shows a major impurity with a mass of +56 Da compared to the desired product.
Likely Cause:
-
Tert-butylation of the Indole Ring: This is a classic side reaction in Boc deprotection. The highly reactive tert-butyl cation (t-Bu⁺) generated during the cleavage can act as an electrophile and alkylate the electron-rich indole nucleus, a reaction known as Friedel-Crafts alkylation.[6][7] The indole C-2, C-3, and other ring positions are susceptible to this modification.
Solutions & Optimization Strategies:
-
Use a Scavenger: The most effective solution is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your product. They effectively trap the cation before it can alkylate the indole ring.
-
Recommended Scavengers: Triisopropylsilane (TIS, 2.5-5% v/v) or Thioanisole are excellent choices.[7]
-
-
Lower the Reaction Temperature: Performing the reaction at 0 °C can reduce the rate of the alkylation side reaction.
-
Minimize Reaction Time: Do not let the reaction stir for an extended period after completion, as this increases the likelihood of side product formation.
Issue 3: The reaction mixture turns dark, and I observe multiple spots on the TLC, indicating product degradation.
Likely Cause:
-
Indole Ring Instability: Indoles can be unstable under strongly acidic conditions, leading to protonation at the C-3 position, which disrupts aromaticity and can lead to oligomerization or polymerization.[8][12][13]
Solutions & Optimization Strategies:
-
Use Milder Conditions: If possible, use the lowest effective concentration of acid and the shortest possible reaction time.
-
Consider Alternative Deprotection Methods: For highly sensitive substrates, standard strong acid conditions may be too harsh. Milder, alternative methods can be employed:
Issue 4: After workup, my product is an intractable oil or gum, and the NMR spectrum is broad and difficult to interpret.
Likely Cause:
-
Formation of an Ammonium Salt: The product of an acid-mediated deprotection is the ammonium salt of the acid used (e.g., a trifluoroacetate or hydrochloride salt). These salts are often less crystalline and more hygroscopic than the corresponding free amine. The presence of the salt can also cause significant peak broadening in ¹H NMR spectra.[18]
Solutions & Optimization Strategies:
-
Perform a Basic Work-up: To obtain the neutral "free amine," a basic work-up is necessary after the reaction is complete.
-
Procedure: After removing the volatile acid and solvent under reduced pressure, dissolve the residue in a suitable organic solvent (like DCM or ethyl acetate). Wash the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, followed by a brine wash.[1]
-
-
Dry Thoroughly: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the deprotected free amine, which is often more amenable to purification and characterization.
Visualizing the Process
Caption: A typical workflow for the Boc deprotection of this compound.
Caption: Mechanism showing the desired deprotection pathway and the undesired tert-butylation side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the standard, go-to conditions for this deprotection?
A common and effective starting point is to dissolve the Boc-protected indole in dichloromethane (DCM) and add an equal volume of trifluoroacetic acid (TFA) for a 50% solution, often with 2.5-5% triisopropylsilane (TIS) as a scavenger.[7] The reaction is typically stirred at room temperature and monitored until completion (usually 1-4 hours).
Q2: How can I best monitor the reaction's progress?
Several methods are effective, and using at least two is recommended for confirmation.[18]
| Analytical Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Provides definitive evidence by showing the disappearance of the large singlet for the t-butyl protons (~1.4 ppm).[9][18] | Requires a relatively pure aliquot; the resulting ammonium salt can cause peak broadening.[18] |
| Thin-Layer Chromatography (TLC) | Separates components based on polarity. | Simple, fast, and inexpensive. The deprotected product is much more polar and will have a significantly lower Retention Factor (Rf) than the starting material.[1][10][18] | Not quantitative; can be difficult to interpret if multiple products are present.[18] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components and determines their mass-to-charge ratio. | Confirms the expected molecular weight of the product and helps identify side products (like the +56 Da adduct). Provides quantitative assessment of reaction progress.[1][18] | Requires specialized and more expensive equipment. |
Q3: Why is the indole nitrogen protected with a Boc group in the starting material?
The indole N-H proton is weakly acidic (pKa ≈ 17) and can be deprotonated by strong bases.[19] Protecting the indole nitrogen serves two main purposes: 1) It prevents interference in reactions involving bases or nucleophiles, and 2) It can help to modulate the electronic properties and solubility of the indole ring system during synthesis.[8]
Q4: My product has other acid-sensitive groups. What are my options?
If your molecule contains other acid-labile groups (e.g., t-butyl esters, acetals), standard TFA conditions can be problematic.[10] In such cases, you should explore milder or orthogonal deprotection strategies. A reported mild method involves using oxalyl chloride (3 equivalents) in methanol at room temperature.[14][15] This method has been shown to deprotect N-Boc groups selectively in the presence of other sensitive functionalities.
Q5: What should I look for on a TLC plate?
The starting material, this compound, is relatively nonpolar due to the two Boc groups. The final product, 3-(aminomethyl)-1H-indole, is a primary amine and is significantly more polar. Therefore, on a normal phase silica gel TLC plate (e.g., developed with 10% Methanol in DCM), you should see the starting material spot with a high Rf value disappear, while a new spot with a very low Rf value (often close to the baseline) appears. Staining the plate with a ninhydrin solution will produce a distinct color (usually purple or blue) for the product spot, confirming the presence of the primary amine.[1][9][10]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add triisopropylsilane (TIS) (0.5 eq per Boc group, so 1.0 eq total).
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[1][11]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
For basic work-up: Dissolve the residue in DCM or ethyl acetate. Transfer to a separatory funnel and wash carefully with saturated NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(aminomethyl)-1H-indole.
-
Purify the product as necessary, typically by silica gel chromatography.
Protocol 2: Monitoring Reaction Progress by TLC
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase (Eluent): A starting point could be 10% Methanol in DCM. Adjust polarity as needed.
-
Visualization tools: UV lamp (254 nm), and a ninhydrin staining solution.
Procedure:
-
Before starting the reaction (t=0), dissolve a tiny amount of your starting material in a suitable solvent and spot it on the TLC plate.
-
After the reaction begins, use a capillary tube to withdraw a small aliquot from the reaction mixture at regular intervals (e.g., every 30 minutes).
-
Spot the reaction aliquot on the same TLC plate next to the starting material spot. It's good practice to also spot a "co-spot" (both starting material and the reaction mixture on the same spot) to help with identification.
-
Develop the TLC plate in the eluent chamber.
-
Visualize the plate under a UV lamp. The indole ring is UV-active.
-
Next, dip the plate in a ninhydrin solution and gently heat it with a heat gun. The appearance of a new, low-Rf spot that turns purple/blue confirms the formation of the primary amine product.[9][10] The reaction is complete when the starting material spot is no longer visible.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fiveable.me [fiveable.me]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.org [mdpi.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. bhu.ac.in [bhu.ac.in]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. indole acidity [quimicaorganica.org]
Technical Support Center: A Guide to Scaling the Synthesis of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this important building block.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its successful and efficient synthesis, particularly at scale, is crucial for advancing drug discovery and development programs. This guide outlines the two most common synthetic routes, anticipates potential challenges, and offers practical, field-tested solutions to ensure a robust and reproducible process.
Synthetic Pathways Overview
The synthesis of this compound typically proceeds through one of two primary routes, starting from commercially available N-Boc-indole:
-
Route A: Reduction of an Indole-3-carbonitrile Intermediate. This pathway involves the cyanation of the indole-3-position followed by the reduction of the nitrile group.
-
Route B: Reductive Amination of an Indole-3-carboxaldehyde Intermediate. This route involves the formylation of the indole-3-position followed by reductive amination of the resulting aldehyde.
The choice between these routes will depend on factors such as reagent availability, safety considerations on scale, and the impurity profile of the final product.
Caption: Overview of the two primary synthetic routes.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Route A: Nitrile Reduction Pathway
Issue 1: Incomplete Reduction of the Nitrile
-
Question: My reaction stalls, and I observe significant amounts of unreacted starting material (the nitrile) by TLC or LC-MS. What could be the cause?
-
Answer: Incomplete nitrile reduction is a common issue and can be attributed to several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For powerful hydrides like Lithium Aluminum Hydride (LiAlH₄), ensure accurate quantification and addition. For catalytic hydrogenation, the catalyst may be deactivated.
-
Poor Reagent Quality: The activity of hydride reagents can diminish over time due to improper storage. It is advisable to use a freshly opened bottle or to titrate the reagent before use.
-
Catalyst Poisoning (for Catalytic Hydrogenation): Trace impurities in the starting material or solvent, or the amine product itself, can poison the catalyst (e.g., Palladium on Carbon, Raney Nickel).
-
Low Reaction Temperature: Some reductions require elevated temperatures to proceed at a reasonable rate.
Troubleshooting Steps:
-
Verify Reagent Stoichiometry and Quality: Increase the equivalents of the reducing agent incrementally (e.g., from 1.5 to 2.0 eq for LiAlH₄). If using an older bottle of a hydride reagent, consider procuring a fresh batch.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For catalytic hydrogenation, increasing the hydrogen pressure can also be beneficial.
-
Address Catalyst Deactivation: If catalyst poisoning is suspected, consider filtering the reaction mixture through a pad of celite before adding the catalyst, or using a more robust catalyst. The addition of a small amount of a non-poisoning acid can sometimes mitigate product inhibition.
-
Issue 2: Formation of Side Products (Over-reduction or Boc Deprotection)
-
Question: I am observing the formation of unexpected byproducts. One appears to be the de-Boc'd product, and another is a more complex mixture. What is happening?
-
Answer: The formation of side products is often linked to the reactivity of the chosen reducing agent and the sensitive nature of the N-Boc protecting group on the indole.
-
Boc Deprotection: The N-Boc group on an indole is significantly more labile than on a simple amine and can be cleaved under surprisingly mild conditions, including heat or trace amounts of acid.[1] Some reducing agents or their work-up procedures can lead to Boc cleavage.
-
Over-reduction: With very strong reducing agents, there is a risk of reducing the indole ring itself, leading to an indoline derivative.
Troubleshooting Steps:
-
Choice of Reducing Agent: If Boc deprotection is a major issue, consider switching to a milder reducing agent. For example, Borane-THF complex (BH₃·THF) or Borane Dimethyl Sulfide complex (BH₃·SMe₂) are often effective for nitrile reductions and are less likely to cleave the Boc group than LiAlH₄ under carefully controlled conditions. Catalytic hydrogenation is also a good alternative.
-
Control of Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Careful Work-up: During the work-up of LiAlH₄ reactions, the temperature should be kept low, and the quenching process should be done carefully to avoid localized heating and acidic conditions. A Fieser work-up (sequential addition of water, then 15% NaOH, then more water) is often preferred for large-scale reactions.
-
Caption: Troubleshooting workflow for the nitrile reduction.
Route B: Reductive Amination Pathway
Issue 1: Low Yield of the Desired Amine
-
Question: The conversion to the final amine product is low, and I see a lot of unreacted aldehyde and/or the intermediate imine. What can I do to improve the yield?
-
Answer: Low yields in reductive amination can often be traced back to inefficient imine formation or reduction.
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine might not favor the imine. This can be due to steric hindrance or electronic effects. The presence of water, a byproduct of imine formation, can also shift the equilibrium back to the starting materials.
-
Competitive Aldehyde Reduction: If the reducing agent is added before the imine has had a chance to form, it can reduce the starting aldehyde to the corresponding alcohol, leading to a lower yield of the desired amine.
-
Inactive Reducing Agent: As with the nitrile reduction, the quality of the reducing agent (e.g., Sodium Borohydride, Sodium Cyanoborohydride) is paramount.
Troubleshooting Steps:
-
Promote Imine Formation:
-
Use a dehydrating agent: The addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards the imine.
-
Acid Catalysis: A catalytic amount of a mild acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.
-
Azeotropic Removal of Water: On a larger scale, forming the imine in a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap) before adding the reducing agent can be very effective.
-
-
Staged Addition of Reagents: Allow the aldehyde and the amine source (e.g., ammonia or an ammonium salt) to stir together for a period to allow for imine formation before adding the reducing agent. Monitor the formation of the imine by TLC or LC-MS if possible.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are generally preferred for reductive aminations as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH, thus minimizing the reduction of the starting aldehyde.
-
Issue 2: Difficult Purification of the Final Product
-
Question: I am having trouble separating my desired amine product from the unreacted imine and other impurities. What purification strategies can I employ?
-
Answer: The purification of primary amines can sometimes be challenging due to their basicity and polarity.
-
Similar Polarity of Product and Impurities: The desired amine and the intermediate imine can have very similar polarities, making chromatographic separation difficult.
-
Emulsion Formation during Work-up: Acid-base extractions, while useful, can sometimes lead to the formation of emulsions, especially on a larger scale.
Troubleshooting Steps:
-
Drive the Reaction to Completion: The best way to avoid purification issues is to ensure the reaction goes to completion. Re-subjecting the isolated crude material to the reaction conditions with fresh reducing agent can sometimes be effective.
-
Acid-Base Extraction: A carefully performed acid-base extraction is a powerful purification technique for amines.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1M HCl, 10% citric acid). The amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the layers, and then basify the aqueous layer with a base (e.g., 1M NaOH, saturated NaHCO₃) to deprotonate the amine.
-
Extract the deprotonated amine back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.
-
-
Boc Protection of the Amine: If all else fails, the crude mixture can be treated with Di-tert-butyl dicarbonate (Boc₂O) to protect the newly formed primary amine. The resulting Boc-protected product will have a different polarity and is often easier to purify by column chromatography. The Boc group can then be selectively removed if necessary.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: Which synthetic route is generally preferred for scale-up?
-
A1: Both routes are viable for scale-up, and the choice often depends on specific laboratory capabilities and safety protocols. The reductive amination route (Route B) can sometimes be advantageous as it avoids the use of highly toxic cyanide reagents. However, the nitrile reduction route (Route A) may be more straightforward if the cyanation step is high-yielding and the reduction can be performed using catalytic hydrogenation, which is a very clean and efficient process on a large scale.
-
-
Q2: My N-Boc group seems to be falling off during the reaction or work-up. Why is this happening and how can I prevent it?
-
A2: The N-Boc group on an indole is known to be significantly more acid and heat-labile than on aliphatic amines.[1] This is due to the electronics of the indole ring system. To prevent its cleavage, avoid high temperatures and strongly acidic conditions. During work-up, use mild acids like citric acid or saturated ammonium chloride for quenching, and avoid prolonged exposure to strong acids like concentrated HCl. If possible, keep the temperature low throughout the process.
-
-
Q3: Can I use Sodium Borohydride (NaBH₄) for the nitrile reduction?
-
A3: Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to primary amines under standard conditions. More powerful reducing agents like LiAlH₄, borane complexes, or catalytic hydrogenation are typically required.
-
-
Q4: What are the safety considerations when working with LiAlH₄ on a large scale?
-
A4: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents, releasing flammable hydrogen gas. On a large scale, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The quenching process must be done very carefully and slowly at low temperatures, often by reverse addition of the reaction mixture to the quenching solution. A Fieser work-up is a commonly used and safer quenching protocol for large-scale LiAlH₄ reductions.
-
-
Q5: For catalytic hydrogenation, what is the best catalyst and solvent to use?
-
A5: The choice of catalyst and solvent can be substrate-dependent and may require some optimization. For nitrile reductions, Raney Nickel and Palladium on Carbon (Pd/C) are commonly used catalysts. Solvents like methanol, ethanol, or tetrahydrofuran (THF) are often suitable. The addition of ammonia or a base can sometimes help to prevent the formation of secondary and tertiary amine byproducts.
-
Experimental Protocols (Representative)
Note: These are representative protocols and should be optimized on a small scale before attempting a large-scale synthesis.
Route A: Reduction of Tert-butyl 3-cyano-1H-indole-1-carboxylate
Step 1: Synthesis of Tert-butyl 3-cyano-1H-indole-1-carboxylate (Precursor)
This precursor can be synthesized from N-Boc-indole via various methods, such as reaction with cyanogen bromide or other electrophilic cyanating agents.
Step 2: Reduction of the Nitrile to the Amine
Method 1: Using Lithium Aluminum Hydride (LiAlH₄)
-
To a stirred suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of Tert-butyl 3-cyano-1H-indole-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture back down to 0 °C and carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of celite, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or acid-base extraction.
Method 2: Using Catalytic Hydrogenation
-
To a solution of Tert-butyl 3-cyano-1H-indole-1-carboxylate (1.0 equivalent) in methanol or ethanol containing ammonia (e.g., a 7N solution in methanol), add a catalytic amount of Raney Nickel or 10% Pd/C (5-10 mol% loading).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature or with gentle heating (40-50 °C) until the uptake of hydrogen ceases and the reaction is complete by TLC or LC-MS.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Route B: Reductive Amination of Tert-butyl 3-formyl-1H-indole-1-carboxylate
Step 1: Synthesis of Tert-butyl 3-formyl-1H-indole-1-carboxylate (Precursor)
This precursor is typically synthesized from N-Boc-indole via a Vilsmeier-Haack reaction using a formylating agent like POCl₃ and DMF.
Step 2: Reductive Amination to the Amine
-
To a solution of Tert-butyl 3-formyl-1H-indole-1-carboxylate (1.0 equivalent) in a suitable solvent like methanol or dichloromethane, add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (5-10 equivalents).
-
Add a catalytic amount of acetic acid (0.1 equivalents) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture overnight, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the addition of water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.
Data Summary
| Parameter | Route A (Nitrile Reduction) | Route B (Reductive Amination) |
| Key Reagents | LiAlH₄, BH₃·THF, H₂/Catalyst | NH₃ source, NaBH₃CN, STAB |
| Potential Side Products | Boc-deprotected amine, indoline | Aldehyde-derived alcohol, unreacted imine |
| Scale-up Considerations | Handling of pyrophoric LiAlH₄, high-pressure hydrogenation equipment | Management of toxic NaBH₃CN, removal of water |
| Purification Strategy | Acid-base extraction, column chromatography | Acid-base extraction, column chromatography |
References
Validation & Comparative
A Senior Application Scientist's Guide to Orthogonal N-Protection of 3-(Aminomethyl)indole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules centered around the privileged indole scaffold, the strategic protection and deprotection of nitrogen atoms are paramount. The title compound, 3-(aminomethyl)indole, presents a unique challenge due to the presence of two distinct nucleophilic nitrogen centers: the indole N-H and the primary amine of the aminomethyl side chain. The differential reactivity of these two sites necessitates a carefully considered orthogonal protection strategy to enable selective functionalization. This guide provides an in-depth comparison of common N-protecting groups, offering experimental insights and detailed protocols to inform your synthetic design.
The Challenge: Differentiating Nucleophilicity
The indole N-H proton has a pKa of approximately 17 in DMSO, making it significantly less acidic than the ammonium proton of the side chain. However, the indole nitrogen, once deprotonated, is a soft nucleophile, while the side-chain primary amine is a harder, more nucleophilic center. This subtle yet critical difference in reactivity is the cornerstone of achieving selective protection. The choice of base, solvent, and electrophilic protecting group reagent dictates the site of initial protection.
Core Concepts in Orthogonal Protection
Orthogonal protection is a strategy that employs protecting groups that can be removed under distinct, non-interfering conditions.[1] For 3-(aminomethyl)indole, this allows for the selective deprotection and subsequent reaction of one nitrogen atom while the other remains shielded. The most common orthogonal set in this context relies on the differential lability of protecting groups towards acid, base, and hydrogenolysis.
Figure 1: Conceptual workflow of an orthogonal protection strategy for a molecule with two reactive nitrogen sites.
Comparison of Key N-Protecting Groups for 3-(Aminomethyl)indole
The choice of a protecting group is a critical decision in any synthetic sequence. The following table provides a comparative overview of commonly employed N-protecting groups and their suitability for the orthogonal protection of 3-(aminomethyl)indole. The stability and deprotection conditions are key to designing a successful synthetic route.
| Protecting Group | Abbreviation | Introduction Reagent | Indole N-H Protection Conditions | Side-Chain NH2 Protection Conditions | Stability | Deprotection Conditions | Orthogonality |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, Boc-Cl | Strong base (NaH, KHMDS), aprotic solvent (THF, DMF) | Mild base (Et₃N, aq. NaHCO₃), protic or aprotic solvent | Stable to base, hydrogenolysis, and mild nucleophiles. | Strong acid (TFA, HCl)[2] | Orthogonal to Cbz, Fmoc, and Benzyl groups. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, Cbz-OSu | Strong base (NaH), aprotic solvent (DMF) | Mild base (aq. Na₂CO₃), protic or aprotic solvent | Stable to acid and base. | Catalytic hydrogenolysis (H₂, Pd/C)[3] | Orthogonal to Boc and Fmoc groups. |
| 9-Fluorenyl- methoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Strong base (NaH), aprotic solvent (DMF) | Mild base (aq. NaHCO₃), aprotic solvent (Dioxane, Acetone) | Stable to acid and hydrogenolysis. | Base (e.g., 20% Piperidine in DMF) | Orthogonal to Boc and Cbz groups. |
| Tosyl | Ts | Ts-Cl | Strong base (NaH), aprotic solvent (DMF) | Pyridine, CH₂Cl₂ | Very stable to acid, oxidation, and many reducing agents. | Harsh: Strong reducing agents (Na/NH₃), or strong base at high temp. | Limited orthogonality due to harsh removal. |
| Benzyl | Bn | Bn-Br, Bn-Cl | Strong base (NaH), aprotic solvent (DMF), phase-transfer catalyst | Mild base (K₂CO₃), polar aprotic solvent (acetonitrile) | Stable to acid and base. | Catalytic hydrogenolysis (H₂, Pd/C) | Not orthogonal to Cbz. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective and orthogonal protection of 3-(aminomethyl)indole. The choice of conditions is critical for achieving the desired regioselectivity.
Protocol 1: Selective N-Boc Protection of the Side-Chain Amine
This protocol exploits the higher nucleophilicity of the side-chain primary amine under neutral or mildly basic conditions. The less nucleophilic indole N-H does not react under these conditions.
Figure 2: Workflow for selective N-Boc protection of the side-chain amine.
Materials:
-
3-(Aminomethyl)indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-(aminomethyl)indole (1.0 equiv) in dichloromethane (DCM).
-
Add triethylamine (1.2 equiv) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected product.
Expected Yield: >90%
Causality: The use of a mild base like triethylamine is insufficient to deprotonate the indole N-H to a significant extent. The more nucleophilic primary amine of the side chain readily attacks the electrophilic carbonyl of (Boc)₂O, leading to selective protection.
Protocol 2: Orthogonal Protection - N(in)-Boc and N(amino)-Cbz
This protocol demonstrates a two-step orthogonal protection strategy, first protecting the side-chain amine with Cbz, followed by the protection of the indole nitrogen with Boc.
Figure 3: Two-step orthogonal protection of 3-(aminomethyl)indole.
Step 1: Selective N-Cbz Protection of the Side-Chain Amine
Materials:
-
3-(Aminomethyl)indole
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
Procedure:
-
Dissolve 3-(aminomethyl)indole (1.0 equiv) in a mixture of dioxane and water.
-
Add sodium carbonate (2.0 equiv) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
The crude product is often of sufficient purity for the next step, or it can be purified by crystallization or column chromatography.
Expected Yield: ~85-95%
Step 2: N-Boc Protection of the Indole Nitrogen
Materials:
-
3-((Benzyloxycarbonylamino)methyl)-1H-indole (from Step 1)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve the N-Cbz protected intermediate (1.0 equiv) in acetonitrile.
-
Add triethylamine (1.5 equiv), DMAP (0.1 equiv), and di-tert-butyl dicarbonate (1.2 equiv).
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Expected Yield: ~80-90%
Causality: In the first step, the aqueous basic conditions favor the protection of the more basic primary amine. In the second step, the use of a stronger base system (Et₃N/DMAP) facilitates the deprotonation of the indole N-H, allowing it to react with (Boc)₂O.
Deprotection Strategies: The Orthogonal Advantage
The true utility of this orthogonal protection scheme lies in the ability to selectively remove one protecting group while the other remains intact.
Protocol 3: Selective Cbz Deprotection (Side-Chain Amine)
Materials:
-
Orthogonally protected intermediate from Protocol 2
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the orthogonally protected compound in methanol.
-
Add 10% Pd/C (catalytic amount, typically 5-10 mol%).
-
Stir the suspension under an atmosphere of hydrogen (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate to obtain the N(in)-Boc protected compound with a free side-chain amine.
Protocol 4: Selective Boc Deprotection (Indole Nitrogen)
Materials:
-
Orthogonally protected intermediate from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the orthogonally protected compound in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v in DCM) at 0 °C.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate.
Conclusion
The successful synthesis of complex molecules derived from 3-(aminomethyl)indole hinges on a robust and selective N-protection strategy. By understanding the nuanced reactivity of the two nitrogen centers and employing an orthogonal protection scheme utilizing groups like Boc and Cbz, researchers can unlock a wide array of synthetic transformations. The protocols and comparative data presented in this guide provide a solid foundation for the rational design of your synthetic routes, enabling the efficient and controlled functionalization of this versatile building block.
References
A Senior Application Scientist's Guide to the Comparative Reactivity of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate
Abstract
This guide provides an in-depth analysis of the chemical reactivity of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, a versatile building block in medicinal chemistry and organic synthesis. We objectively compare its performance in key chemical transformations against unsubstituted indole and other relevant derivatives. By examining the electronic and steric effects of the N-Boc and C3-aminomethyl groups, this document elucidates the molecule's unique reactivity profile. Supporting experimental protocols and comparative data are provided to guide researchers in leveraging this reagent for the synthesis of complex heterocyclic scaffolds.
Introduction: Deconstructing the Molecule
This compound is a bifunctional indole derivative of significant interest to drug development professionals. Its structure combines three key features that dictate its chemical behavior:
-
The Indole Nucleus: An intrinsically electron-rich aromatic system prone to electrophilic attack.
-
The N-tert-butoxycarbonyl (Boc) Group: A robust protecting group that modulates the nucleophilicity of the indole ring.
-
The C3-aminomethyl Group: A nucleophilic primary amine tethered to the most reactive position of the indole core, serving as a handle for further functionalization.
Understanding the interplay of these features is paramount for its effective use in synthetic strategies. This guide will dissect the reactivity at each of these sites in comparison to simpler indole analogues.
The Indole Nucleus: A Reactivity Primer
The indole ring is an aromatic heterocycle where a benzene ring is fused to a pyrrole ring. The lone pair of electrons on the nitrogen atom is delocalized into the ring system, making it highly electron-rich and nucleophilic.[1] Consequently, it readily undergoes electrophilic aromatic substitution. The preferred site of electrophilic attack is the C3 position, as the resulting cationic intermediate (the sigma complex) is stabilized by resonance involving the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[2][3][4] This inherent reactivity makes the indole scaffold a privileged structure in numerous natural products and pharmaceuticals.
Comparative Reactivity Analysis
The introduction of the N-Boc and C3-aminomethyl substituents dramatically alters the classical reactivity of the indole core.
The N-Boc Group: Taming the Indole Nucleus
The N-Boc group is an electron-withdrawing group. Its presence significantly reduces the electron-donating ability of the indole nitrogen into the pyrrole ring. This has two major consequences:
-
Deactivation towards Electrophilic Aromatic Substitution: Unlike unsubstituted indole, which reacts rapidly with electrophiles at C3, N-Boc protected indoles are substantially less reactive.[2] Reactions like Friedel-Crafts, Vilsmeier-Haack, or halogenation require harsher conditions or fail to proceed at positions on the pyrrole ring. This deactivation allows for selective functionalization of the benzene ring (e.g., at C6) if other positions are blocked.[5]
-
Enhanced C2-Acidity: The N-H proton of indole is the most acidic proton. After its substitution with the Boc group, the proton at the C2 position becomes the most acidic.[1][3] This allows for selective deprotonation at C2 using strong bases like butyl lithium, creating a potent nucleophile for the introduction of substituents at an otherwise less reactive position.[2][3]
Diagram: Impact of N-Boc Group on Electrophilic Substitution
Caption: Effect of N-Boc group on indole reactivity towards electrophiles.
The C3-aminomethyl Group: A Gateway to Complexity
With the C3 position occupied, the reactivity shifts to the side chain. The primary amine of this compound is a versatile functional handle. Its utility is best demonstrated in intramolecular cyclization reactions, such as the Pictet-Spengler reaction and its variants.
The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by acid-catalyzed ring closure.[6][7] While our title compound is not a tryptamine, the aminomethyl group can react with an aldehyde to form an iminium ion. This electrophilic species can then be attacked by the nucleophilic C4 position of the indole ring (if sterically accessible and electronically favorable) or potentially an external nucleophile, leading to the formation of complex polycyclic systems. This provides a powerful strategy for building scaffolds found in many indole alkaloids.[8]
Diagram: Pictet-Spengler Type Cyclization Workflow
Caption: General workflow for building fused rings via the aminomethyl group.
N-H vs. N-Boc: The Final Reactive Site
In unsubstituted indole, the N-H bond is reactive. It can be deprotonated with bases to form an indolyl anion, which readily reacts with electrophiles like alkyl halides.[9] In this compound, this reactivity is completely masked by the Boc group. This is a critical advantage for synthetic planning, as it prevents unwanted N-alkylation or N-acylation side reactions.[10]
However, the removal of the Boc group is often a necessary final step. This deprotection can be achieved under various conditions, offering flexibility based on the other functional groups present in the molecule.[11][12] Acidic conditions (e.g., trifluoroacetic acid) are common, but basic methods (e.g., sodium methoxide in methanol) or thermal approaches have also been developed for sensitive substrates.[13][14][15]
Experimental Protocols & Comparative Data
To provide a practical context, we present standardized protocols for key transformations and compare the expected outcomes for different indole derivatives.
Experiment 1: Mannich Reaction (Demonstrating C3-H Reactivity)
The Mannich reaction is a classic test of C3-H reactivity in indoles, forming gramine-type derivatives.[16][17][18]
-
Protocol:
-
To a cooled (0-5 °C) solution of the indole derivative (10 mmol) in glacial acetic acid (20 mL), add aqueous formaldehyde (37%, 1.1 eq).
-
Add dimethylamine (40% aqueous solution, 1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture into ice-water and basify with 20% NaOH solution until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry to yield the product.
-
-
Comparative Data Table:
| Substrate | Product | Expected Yield | Key Observation |
| Indole | 3-(Dimethylaminomethyl)-1H-indole (Gramine) | > 85% | Vigorous reaction, high yield.[17] |
| 2-Methylindole | 2-Methyl-3-(dimethylaminomethyl)-1H-indole | > 90% | C3 position is highly activated. |
| This compound | No Reaction | N/A | C3 position is blocked; N1 is deactivated. |
Experiment 2: Pictet-Spengler Type Reaction (Utilizing the Aminomethyl Group)
This protocol demonstrates the synthetic utility of the C3-aminomethyl group for constructing a new heterocyclic ring.
-
Protocol:
-
Dissolve this compound (5 mmol) and an aldehyde (e.g., phenylacetaldehyde, 5.5 mmol) in dichloromethane (50 mL).
-
Add trifluoroacetic acid (1.5 eq) dropwise at room temperature.
-
Stir the reaction for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel).
-
-
Comparative Data Table:
| Substrate | Aldehyde | Product Type | Expected Yield | Key Observation |
| Tryptamine | Formaldehyde | Tetrahydro-β-carboline | High | Classic Pictet-Spengler reaction.[6] |
| This compound | Phenylacetaldehyde | Fused Polycyclic Indole | Moderate to Good | Demonstrates utility of the aminomethyl handle. |
| Indole | Phenylacetaldehyde | No Reaction | N/A | Lacks the requisite amine functionality. |
Experiment 3: N-Boc Deprotection
This protocol illustrates the removal of the N-Boc group, a common final step to unmask the indole nitrogen and/or the primary amine for further reactions.
-
Protocol (Basic Conditions):
-
Dissolve the N-Boc protected indole (2 mmol) in dry methanol (10 mL).
-
Add a catalytic amount of sodium methoxide (0.2 eq).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.[14]
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected product.[14]
-
-
Comparative Data Table:
| Substrate | Product | Expected Yield | Key Observation |
| This compound | 3-(Aminomethyl)-1H-indole | > 90% | Clean and efficient deprotection.[13][14] |
| Tert-butyl 1H-indole-1-carboxylate | Indole | > 95% | Standard procedure for N-Boc removal. |
| Indole | No Reaction | N/A | No Boc group to remove. |
Conclusion and Strategic Recommendations
This compound presents a unique and highly valuable reactivity profile for synthetic chemists.
-
The N-Boc group serves as an effective "control switch," deactivating the indole ring to prevent unwanted electrophilic substitution while enabling selective C2-lithiation. Its clean removal under various conditions adds to its versatility.
-
The C3-aminomethyl group acts as a robust nucleophilic handle, allowing for the construction of complex, fused-ring systems via reactions like the Pictet-Spengler cyclization, bypassing the need to start from more complex tryptamine precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 17. chemtube3d.com [chemtube3d.com]
- 18. Electrophilic substitution at the indole [quimicaorganica.org]
An In-Depth Comparative Guide to the Biological Activity of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate and Structurally Related Indole Compounds
Introduction: The Indole Scaffold as a Cornerstone of Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, stands as one of nature's most privileged scaffolds. Its unique electronic properties and versatile chemical reactivity have made it a recurring motif in a vast array of pharmacologically active molecules, from natural products to synthetic drugs.[1][2] Indole-based compounds are integral to numerous therapeutic areas, including oncology (e.g., Vincristine), neurology, and infectious diseases.[2][3] This guide delves into a comparative analysis of This compound , a synthetic building block, against its well-characterized and biologically potent relatives.
While this compound is primarily recognized as a versatile intermediate in organic synthesis for creating more complex molecules,[4] its structure invites a critical question for drug development professionals: what potential biological activities might it or its derivatives possess? By comparing its structural features to renowned indole compounds like the natural anticancer agent Indole-3-carbinol (I3C) and the neurohormone Melatonin, we can extrapolate potential functions and outline experimental pathways to validate them. This guide provides a framework for understanding the structure-activity relationships (SAR) that govern the biological effects of this class of compounds.
Section 1: Profiling the Core Compound: this compound
This compound (CAS: 188988-46-7) is a synthetic indole derivative characterized by two key modifications to the parent indole ring.[5]
-
N1-Boc Protection: The nitrogen atom of the indole ring is protected by a tert-butoxycarbonyl (Boc) group. This bulky, electron-withdrawing group serves a critical role in synthesis by preventing N-alkylation or other unwanted side reactions. However, it also fundamentally alters the electronic character of the indole ring, reducing its aromaticity and hydrogen-bonding capability compared to an unprotected N-H indole.
-
C3-Aminomethyl Substituent: A primary aminomethyl (-CH₂NH₂) group is attached to the C3 position. This position is a common site for substitution in many biologically active indoles. The primary amine offers a handle for further chemical modification and can act as a key pharmacophoric feature, often engaging in hydrogen bonding or salt-bridge interactions with biological targets.
Currently, there is a lack of published data detailing the specific biological activities of this compound. Its primary utility lies in its role as a precursor, where the Boc group can be removed under acidic conditions to yield the free amine and N-H indole, which can then be used to build more elaborate molecular architectures.[4]
Section 2: Comparative Analysis with Biologically Active Indole Analogs
To understand the potential of our core compound, we must compare it to indoles with well-documented biological profiles.
Indole-3-carbinol (I3C): The Natural Chemopreventive Agent
Found abundantly in cruciferous vegetables like broccoli and cabbage, Indole-3-carbinol (I3C) is a hydrolysis product of the glucosinolate glucobrassicin.[6][7] It has garnered significant attention for its potent anti-atherogenic, antioxidant, anti-inflammatory, and particularly, anti-carcinogenic properties.[6][8]
-
Mechanism of Action: In the acidic environment of the stomach, I3C condenses into a mixture of oligomeric products, most notably 3,3'-diindolylmethane (DIM).[7][9] Both I3C and DIM exert their effects by modulating multiple cellular pathways. They are potent modulators of nuclear transcription factors and induce Phase I and Phase II biotransformation enzymes involved in carcinogen metabolism.[9] A key mechanism is the alteration of estrogen metabolism, promoting the formation of 2-hydroxyestrone (a less estrogenic metabolite) over 16α-hydroxyestrone (a more potent estrogen), which is believed to contribute to its preventive effects in hormone-dependent cancers.[7][9] Furthermore, I3C and DIM can induce G1 cell cycle arrest and apoptosis in cancer cells.[9]
-
Structural Comparison: Like our core compound, I3C has a substituent at the C3 position (a hydroxymethyl group, -CH₂OH). However, it crucially retains the N-H group, which is vital for many of its biological interactions. The replacement of the hydroxyl group with a protected amine and the blocking of the N1 position represent significant structural deviations that would almost certainly lead to a different biological profile.
Melatonin (N-acetyl-5-methoxytryptamine): The Master Regulator and Antioxidant
Melatonin is an endogenous neurohormone primarily synthesized by the pineal gland. It is renowned for its role in regulating circadian rhythms and sleep-wake cycles.[10][11] Beyond this, melatonin is a powerful antioxidant and anti-inflammatory agent.[12]
-
Mechanism of Action: Melatonin's effects are mediated through both receptor-dependent and receptor-independent pathways.[12][13] It binds to G-protein coupled receptors MT1 and MT2 to regulate physiological rhythms.[13] Its antioxidant activity is multifaceted; it directly neutralizes a wide range of reactive oxygen and nitrogen species.[11] Additionally, it stimulates the expression of major antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), providing indirect protection against oxidative stress.[11][13]
-
Structural Comparison: Melatonin's structure differs significantly. It features a methoxy group at the C5 position and an N-acetylethylamine side chain at C3. This substitution pattern, particularly the extended side chain at C3 and the methoxy group at C5, is optimized for its specific receptor interactions and antioxidant capabilities. This highlights how different substitutions on the indole scaffold can produce vastly different pharmacological outcomes.
Section 3: Synthesizing the Structure-Activity Relationship (SAR)
The comparison of these three molecules provides valuable insights into the SAR of indole derivatives. The biological activity is exquisitely sensitive to the nature and position of substituents.
| Feature | This compound | Indole-3-carbinol (I3C) | Melatonin |
| N1 Substituent | Tert-butoxycarbonyl (Boc) | Hydrogen (H) | Hydrogen (H) |
| C3 Substituent | -CH₂NH₂ (Aminomethyl) | -CH₂OH (Hydroxymethyl) | -CH₂CH₂NHC(O)CH₃ (N-acetylethylamine) |
| C5 Substituent | Hydrogen (H) | Hydrogen (H) | -OCH₃ (Methoxy) |
| Primary Role | Synthetic Intermediate | Chemopreventive Agent, Antioxidant | Neurohormone, Antioxidant |
| Key Implication | Boc group blocks N-H activity; amine is a reactive handle. | N-H group is critical; C3-CH₂OH is key for dimerization to DIM. | C3 side chain and C5-methoxy group are crucial for receptor binding and antioxidant activity. |
From this analysis, we can hypothesize:
-
The N1-Boc group on the core compound likely abolishes any activity that depends on the N-H proton, such as certain interactions with the Aryl Hydrocarbon Receptor (AhR) targeted by I3C derivatives.[8]
-
The C3-aminomethyl group , once deprotected, could serve as a pharmacophore. Primary amines are common in receptor ligands and enzyme inhibitors. Its basicity could allow for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site.
-
The overall molecule is more lipophilic than I3C, which could affect its cell permeability and distribution.
Section 4: Experimental Protocols for Biological Evaluation
To move from hypothesis to data, a structured experimental plan is essential. The following protocols provide a self-validating framework for assessing the biological activity of this compound and its derivatives.
Protocol 1: Synthesis of the Deprotected Active Compound
The first step is to generate the presumed active form of the molecule by removing the Boc protecting group.
Objective: To synthesize 3-(aminomethyl)-1H-indole hydrochloride from this compound.
Methodology:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane or methanol.
-
Add an excess of a strong acid, typically 4M HCl in dioxane or acetyl chloride in methanol, dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the product often precipitates as the hydrochloride salt. If not, the solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield the pure 3-(aminomethyl)-1H-indole hydrochloride salt.
-
Confirm structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the acidic deprotection of the core compound.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This standard colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the determination of a compound's cytotoxic effects.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against various cancer cell lines (e.g., MCF-7 breast cancer, DU145 prostate cancer[1]).
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., the deprotected amine, I3C as a positive control, and the parent Boc-protected compound) in cell culture medium. Treat the cells with these dilutions for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 3: In Vitro Antioxidant Capacity Assessment (DPPH Assay)
This assay measures the ability of a compound to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Objective: To evaluate the free radical scavenging activity of the test compounds.
Methodology:
-
Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds (e.g., deprotected amine, Melatonin as a positive control) and a known standard antioxidant (e.g., Ascorbic Acid or Trolox).
-
Reaction: In a 96-well plate, mix the compound solutions with the DPPH solution. Include a control well with only methanol and DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at ~517 nm. The reduction of the DPPH radical by an antioxidant results in a loss of absorbance.
-
Analysis: Calculate the percentage of DPPH scavenging activity for each concentration. Determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Directions
This guide establishes that while This compound is cataloged as a synthetic intermediate, its core structure holds potential for biological activity. Comparative analysis with potent compounds like Indole-3-carbinol and Melatonin reveals the profound impact of substitutions on the indole scaffold. The N1-Boc group likely renders the parent compound inactive in pathways requiring an N-H moiety, but its removal unveils a 3-(aminomethyl)-1H-indole core—a structure present in various bioactive molecules.
The logical next step for researchers is the synthesis of the deprotected amine and its subsequent evaluation in robust biological assays, such as the cytotoxicity and antioxidant protocols detailed above. Further derivatization of the primary amine could lead to the discovery of novel compounds with tailored activities, potentially as anticancer agents, enzyme inhibitors, or receptor modulators. This comparative framework serves as both a guide to understanding existing knowledge and a roadmap for future drug discovery efforts centered on the versatile indole nucleus.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 5. This compound | C14H18N2O2 | CID 10999341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Current results on the biological and pharmacological activities of Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Melatonin - Wikipedia [en.wikipedia.org]
- 12. longdom.org [longdom.org]
- 13. Melatonin and Health: Insights of Melatonin Action, Biological Functions, and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (1-Boc-3-indolyl)methanamine: A Cost-Benefit Analysis for Researchers
(1-Boc-3-indolyl)methanamine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a wide range of biologically active compounds. Its strategic importance necessitates efficient, scalable, and cost-effective synthetic routes. This guide provides an in-depth cost-benefit analysis of two primary synthetic pathways to this key intermediate, offering researchers, scientists, and drug development professionals the data and insights required to make informed decisions for their specific research and development needs.
Introduction
The (1-Boc-3-indolyl)methanamine moiety serves as a crucial pharmacophore in numerous drug candidates. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses. The selection of a synthetic route to this intermediate can significantly impact project timelines, cost of goods, and overall efficiency. This guide will dissect two common and reliable synthetic strategies: the reductive amination of indole-3-carboxaldehyde and the reduction of indole-3-carbonitrile, followed by Boc protection.
Route 1: Reductive Amination of Indole-3-carboxaldehyde
This two-step, one-pot approach begins with the readily available indole-3-carboxaldehyde. The aldehyde is first converted to an imine in the presence of an ammonia source, which is then reduced in situ to the primary amine. The resulting 3-(aminomethyl)indole is subsequently protected with a Boc group.
Workflow Diagram
Caption: Reductive amination of indole-3-carboxaldehyde.
Experimental Protocol
Step 1 & 2: Reductive Amination and Boc Protection
-
To a solution of indole-3-carboxaldehyde (1.0 eq) in methanol (MeOH), add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford crude 3-(aminomethyl)indole.
-
Dissolve the crude amine in tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and stir at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield (1-Boc-3-indolyl)methanamine.
Cost-Benefit Analysis: Route 1
| Parameter | Analysis |
| Starting Material Cost | Indole-3-carboxaldehyde is a commercially available and relatively inexpensive starting material.[1][2][3] |
| Reagent Cost | Ammonium acetate and sodium borohydride are common and low-cost laboratory reagents.[4][5][6][7] Di-tert-butyl dicarbonate is a moderately priced reagent.[8][9][10][11][12] |
| Yield & Efficiency | This one-pot procedure can achieve good overall yields, typically in the range of 70-85%, which is a significant advantage. |
| Scalability | The reaction is generally scalable. However, the portion-wise addition of sodium borohydride is necessary to control the exotherm, and hydrogen gas evolution needs to be managed appropriately in a large-scale setup. |
| Safety & Environmental | Sodium borohydride is flammable and reacts with water to produce hydrogen gas, requiring careful handling. The use of methanol and ethyl acetate as solvents contributes to the organic waste stream. |
| Simplicity | The one-pot nature of the reaction simplifies the workflow and reduces the need for isolation of the intermediate amine, saving time and resources. |
Route 2: Reduction of Indole-3-carbonitrile followed by Boc Protection
This two-step approach involves the reduction of commercially available indole-3-carbonitrile to 3-(aminomethyl)indole, followed by the protection of the amine with a Boc group. Two common methods for the nitrile reduction are catalytic hydrogenation and reduction with lithium aluminum hydride (LAH).
Workflow Diagram
Caption: Reduction of indole-3-carbonitrile and subsequent Boc protection.
Experimental Protocols
Step 1A: Reduction of Indole-3-carbonitrile with Lithium Aluminum Hydride (LAH)
-
To a suspension of LAH (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of indole-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.[12]
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.[12]
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-(aminomethyl)indole.
Step 1B: Catalytic Hydrogenation of Indole-3-carbonitrile
-
In a high-pressure reactor, charge a solution of indole-3-carbonitrile (1.0 eq) in methanolic ammonia.
-
Add Raney Nickel (approx. 10% w/w) as a slurry in water.[13]
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 50-80 °C.
-
Monitor the reaction by hydrogen uptake or TLC.
-
Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 3-(aminomethyl)indole.
Step 2: Boc Protection of 3-(aminomethyl)indole
-
Dissolve the crude 3-(aminomethyl)indole from either Step 1A or 1B in THF.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and stir at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to afford (1-Boc-3-indolyl)methanamine.
Cost-Benefit Analysis: Route 2
| Parameter | Analysis |
| Starting Material Cost | Indole-3-carbonitrile is commercially available, with a cost comparable to or slightly higher than indole-3-carboxaldehyde.[10][14][15] |
| Reagent Cost | LAH: Lithium aluminum hydride is a potent but relatively expensive and hazardous reducing agent.[4][5][9][11] Raney Nickel: Raney Nickel is a more cost-effective catalyst for hydrogenation, especially on a larger scale, and can often be recycled.[1][2][6][8][16] |
| Yield & Efficiency | Both reduction methods can provide high yields of the amine (often >90%). The subsequent Boc protection is also typically high-yielding. |
| Scalability | LAH: The use of LAH on a large scale presents significant safety challenges due to its high reactivity with water and protic solvents, and the generation of hydrogen gas. Quenching large-scale LAH reactions can be hazardous.[12] Raney Nickel: Catalytic hydrogenation is a well-established and scalable industrial process. The main considerations are the handling of a flammable catalyst and the use of high-pressure equipment. |
| Safety & Environmental | LAH: LAH is highly flammable and pyrophoric upon contact with water, requiring stringent anhydrous conditions and careful handling. The workup generates aluminum salts as byproducts. Raney Nickel: Raney Nickel is pyrophoric when dry and must be handled as a slurry. The use of hydrogen gas under pressure requires specialized equipment and safety protocols. Methanolic ammonia is also a hazardous reagent. |
| Simplicity | This route requires the isolation of the intermediate amine before proceeding to the Boc protection, making it a two-step process which is less streamlined than the one-pot reductive amination. |
Comparison Summary
| Feature | Route 1: Reductive Amination | Route 2: Nitrile Reduction (LAH) | Route 2: Nitrile Reduction (Raney Ni) |
| Starting Material | Indole-3-carboxaldehyde | Indole-3-carbonitrile | Indole-3-carbonitrile |
| Overall Yield | Good (70-85%) | High (>85%) | High (>85%) |
| Cost of Goods | Low to Moderate | Moderate to High | Low to Moderate |
| Scalability | Good | Poor to Moderate | Excellent |
| Safety Concerns | NaBH₄ handling, H₂ evolution | LAH handling (pyrophoric), H₂ evolution | Flammable catalyst, H₂ pressure |
| Process Simplicity | High (One-pot) | Moderate (Two steps) | Moderate (Two steps) |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to (1-Boc-3-indolyl)methanamine.
Route 1 (Reductive Amination) is highly recommended for laboratory-scale synthesis and rapid access to the target molecule. Its one-pot nature, use of less hazardous reagents compared to LAH, and good overall yields make it an efficient and cost-effective choice for research and early-stage development.
Route 2 (Nitrile Reduction) , particularly via catalytic hydrogenation with Raney Nickel , is the preferred method for large-scale production and process chemistry . While it involves two distinct steps, the high yields, excellent scalability, and the potential for catalyst recycling make it more economically viable for manufacturing campaigns. The use of LAH for the nitrile reduction should be reserved for smaller scale applications where catalytic hydrogenation is not feasible or desired, and where appropriate safety infrastructure is in place.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, available equipment, safety considerations, and economic targets. This guide provides the foundational data to support a logical and well-informed decision-making process.
References
- 1. RANEY NICKEL price,buy RANEY NICKEL - chemicalbook [m.chemicalbook.com]
- 2. suhanscatalyst.com [suhanscatalyst.com]
- 3. toku-e.com [toku-e.com]
- 4. carolinachemical.com [carolinachemical.com]
- 5. Lithium Aluminum Hydride price,buy Lithium Aluminum Hydride - chemicalbook [m.chemicalbook.com]
- 6. agnitio.co.in [agnitio.co.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 395925000 [thermofisher.cn]
- 9. dawnscientific.com [dawnscientific.com]
- 10. Indole-3-carbonitrile, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. Lithium aluminum hydride, pellets, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 14. Indole-3-carbonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. labproinc.com [labproinc.com]
- 16. labdepotinc.com [labdepotinc.com]
A Comparative Purity Analysis of Commercial Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate: A Guide for Researchers
Introduction: The Critical Role of Purity in Drug Discovery
Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmacologically active molecules, including potent serotonin (5-HT) receptor agonists and antagonists, and anti-cancer agents. The presence of impurities in this starting material can have profound consequences on the outcome of a synthetic sequence, leading to difficult-to-remove byproducts, reduced yields, and potentially misleading biological data. Therefore, a thorough understanding of the purity of commercially available batches is not merely a quality control measure but a fundamental necessity for reproducible and reliable research.
This guide provides a comprehensive framework for the purity analysis of commercially available this compound. We will delve into the likely synthetic routes and potential impurities, followed by detailed, validated analytical methodologies for their detection and quantification. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a commercial source for this critical reagent.
Anticipated Impurities: A Synthesis-Forward Approach
A common and efficient synthetic route to this compound involves the reductive amination of tert-butyl 3-formyl-1H-indole-1-carboxylate. This synthetic pathway, while generally robust, can introduce several predictable impurities.
-
Starting Material: Incomplete reaction can lead to the presence of residual tert-butyl 3-formyl-1H-indole-1-carboxylate.
-
Over-reduction Product: The aldehyde functional group of the starting material can be reduced to an alcohol, yielding tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate.
-
De-protection Product: The N-Boc protecting group on the indole nitrogen is known to be labile under certain conditions, particularly acidic environments. This can lead to the formation of 3-(aminomethyl)-1H-indole.
-
Dimeric Impurities: Self-condensation or other side reactions can potentially lead to the formation of dimeric species.
Understanding these potential impurities is paramount for developing a comprehensive analytical strategy to assess the true purity of a given commercial sample.
Comparative Analytical Workflow
A multi-pronged analytical approach is essential for a comprehensive purity assessment. We recommend a combination of High-Performance Liquid Chromatography (HPLC) for quantitative analysis of purity and impurity levels, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation and identification of unknown impurities.
Caption: A comprehensive workflow for the purity analysis of commercial samples.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This method is designed to provide a quantitative assessment of the main component and separate it from potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh approximately 1 mg of the sample and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water. |
Rationale for Method Development: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like our target molecule and its likely impurities. The gradient elution allows for the effective separation of components with a range of polarities, from the potentially more polar de-protected impurity to the less polar starting material. The use of formic acid in the mobile phase helps to improve peak shape and resolution. Detection at two wavelengths (220 nm for general absorbance and 280 nm for the indole chromophore) provides a more comprehensive impurity profile.
¹H NMR Spectroscopy for Structural Verification
¹H NMR spectroscopy is a powerful tool for confirming the identity and structural integrity of the main component and for identifying major impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Expected Chemical Shifts (in CDCl₃, approximate):
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-butyl | ~1.6 | s | 9H |
| -CH₂-NH₂ | ~3.9 | s | 2H |
| Indole H2 | ~7.5 | s | 1H |
| Indole Ar-H | ~7.2-7.6 | m | 4H |
| -NH₂ | variable | br s | 2H |
Interpretation: The presence of all expected signals with the correct integration and multiplicity provides strong evidence for the identity of the target compound. The absence of significant unassigned peaks is indicative of high purity. The presence of a singlet at ~10 ppm would suggest the presence of the starting aldehyde impurity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
LC Conditions:
-
The same HPLC method as described above can be used.
MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
Expected Molecular Ions [M+H]⁺:
| Compound | Expected m/z |
|---|---|
| This compound | 247.15 |
| tert-Butyl 3-formyl-1H-indole-1-carboxylate | 246.12 |
| tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | 248.14 |
| 3-(aminomethyl)-1H-indole | 147.09 |
Hypothetical Comparative Data
To illustrate the application of these methods, the following table presents hypothetical data from the analysis of three different commercial suppliers.
| Supplier | HPLC Purity (%) | ¹H NMR Observations | LC-MS Identified Impurities (m/z) |
| Vendor A | 98.5 | Conforms to structure. Minor unassigned peaks <1%. | 246.1 (0.8%), 248.1 (0.5%) |
| Vendor B | 95.2 | Significant peak at ~10 ppm. | 246.1 (4.5%) |
| Vendor C | 92.1 | Broad signals, presence of peaks consistent with de-protected indole. | 147.1 (6.8%), 246.1 (1.1%) |
Data Interpretation:
-
Vendor A provides the highest purity material, with only minor levels of the starting aldehyde and over-reduced alcohol impurities.
-
Vendor B 's material is contaminated with a significant amount of the unreacted starting aldehyde.
-
Vendor C 's product shows a high level of the de-protected impurity, suggesting potential issues with the stability of their material or purification process.
Conclusion and Recommendations
The purity of this compound can vary significantly between commercial suppliers. A multi-technique analytical approach, combining HPLC for quantification with NMR and LC-MS for structural confirmation and impurity identification, is crucial for making an informed purchasing decision. Based on our hypothetical data, Vendor A would be the recommended supplier due to the higher purity and lower levels of process-related impurities.
Researchers are strongly encouraged to perform their own in-house analysis of critical starting materials to ensure the reliability and reproducibility of their synthetic and biological studies. This guide provides a robust framework for such an evaluation.
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate
This guide provides a comprehensive framework for the validation of analytical methods for tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical data is paramount for regulatory compliance and the overall success of a development program. This document moves beyond a simple checklist, offering in-depth technical protocols and the scientific rationale behind the validation choices, grounded in international regulatory guidelines.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2][3] This guide will focus on the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification (assay) and purity determination of this compound. While other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for identification and structural elucidation, HPLC remains the workhorse for quantitative analysis in pharmaceutical quality control.
The Validation Lifecycle: A Structured Approach
Method validation is not a single event but a lifecycle that begins with method development and continues through routine use.[1] A well-defined validation protocol is essential before initiating any experiments. This protocol should outline the scope, validation parameters, and predefined acceptance criteria.[1][4]
Below is a visual representation of the analytical method validation workflow, highlighting the key stages and their interplay.
Caption: A flowchart illustrating the three key phases of the analytical method validation lifecycle.
Proposed Analytical Method: HPLC-UV
For the purpose of this guide, we will focus on a reversed-phase HPLC (RP-HPLC) method with UV detection. This is a common and robust technique for analyzing indole derivatives.[5][6][7][8]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
The choice of a C18 column is based on the hydrophobic nature of the indole ring and the Boc-protecting group. The gradient elution is necessary to ensure adequate separation of the main compound from potential impurities and degradation products. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape.
In-Depth Validation Protocols and Experimental Design
The validation of an analytical method must demonstrate that it is suitable for its intended purpose.[4] The following sections detail the experimental protocols for each key validation parameter as per the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][9][10][11]
Causality Behind Experimental Choices: Forced degradation studies are the cornerstone of specificity testing for stability-indicating methods. By subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light), we intentionally generate potential degradation products. The method's ability to separate the main peak from these newly formed impurity peaks demonstrates its specificity.
Experimental Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water).
-
Forced Degradation:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid material to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the unstressed sample, a blank (solvent), and each of the stressed samples by HPLC.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the main analyte peak in both stressed and unstressed samples.
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Rs > 2.0) between the main peak and any degradation product peaks.[9]
-
The peak purity angle should be less than the peak purity threshold, indicating no co-eluting peaks.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12][13][14][15]
Causality Behind Experimental Choices: Establishing a linear relationship is crucial for accurate quantification. A minimum of five concentration levels are analyzed to ensure the relationship holds across the desired range. The range for an assay is typically 80% to 120% of the target concentration.[14][16]
Experimental Protocol:
-
Prepare Standard Solutions: From a certified reference standard, prepare at least five standard solutions of this compound covering a range of 50% to 150% of the expected working concentration.
-
Analysis: Inject each standard solution in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.998.[13]
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm a linear relationship.
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value. It is typically determined through recovery studies.[16][17]
Causality Behind Experimental Choices: Accuracy is assessed by spiking a placebo (a mixture of all excipients without the active ingredient) with known amounts of the analyte. This mimics a real sample matrix and demonstrates the method's ability to accurately measure the analyte without interference from other components.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.
-
Analysis: Analyze the spiked samples and a corresponding standard solution.
-
Calculate Recovery: Calculate the percentage recovery for each sample.
Acceptance Criteria:
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[16][17][18]
Causality Behind Experimental Choices:
-
Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time. This demonstrates the method's consistency in a single run.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc. This ensures the method is transferable and reliable over time.[16]
Experimental Protocol:
-
Repeatability:
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 2.0%.[17]
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19][20][21][22]
Causality Behind Experimental Choices: Robustness testing identifies critical method parameters that need to be carefully controlled. By intentionally varying parameters like mobile phase composition, pH, and column temperature, we can assess the method's reliability during normal usage.
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Mobile phase composition (e.g., ±2% organic content)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
Mobile phase pH (e.g., ±0.2 units)
-
-
Analysis: Analyze a system suitability solution and a sample solution under each of the modified conditions.
-
Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the final result.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The results obtained should not be significantly different from those obtained under the nominal conditions.
Data Presentation: A Comparative Summary
The following table summarizes the typical acceptance criteria for the validation of an HPLC method for assay and purity analysis.
| Validation Parameter | Acceptance Criteria |
| Specificity | Baseline resolution (Rs > 2.0) from all potential impurities and degradation products. Peak purity index > 0.99. |
| Linearity | Correlation Coefficient (r²) ≥ 0.998 |
| Range | Assay: 80% - 120% of the test concentration. Impurities: From reporting threshold to 120% of the specification limit. |
| Accuracy | Mean recovery of 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (Intra-assay): ≤ 2.0%. Intermediate Precision (Inter-assay): ≤ 2.0%. |
| Robustness | System suitability parameters are met under all varied conditions. |
Visualization of Validation Parameter Selection
The selection of validation parameters is directly linked to the intended purpose of the analytical method. The following diagram illustrates this relationship based on ICH Q2(R2) guidelines.
Caption: A table illustrating the required validation parameters based on the type of analytical procedure.
Conclusion
This guide provides a robust and scientifically sound framework for the validation of analytical methods for this compound. By adhering to these principles and meticulously documenting all experimental work, researchers can ensure the generation of high-quality, reliable, and defensible analytical data that meets global regulatory expectations. The causality-driven approach to experimental design not only satisfies compliance requirements but also fosters a deeper understanding of the method's capabilities and limitations, which is the hallmark of a Senior Application Scientist's approach to analytical science.
References
- 1. aaps.ca [aaps.ca]
- 2. [Tests for robustness of biomedical and pharmaceutical analytic methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. industrialpharmacist.com [industrialpharmacist.com]
- 14. gmpsop.com [gmpsop.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. pharmtech.com [pharmtech.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 20. industrialpharmacist.com [industrialpharmacist.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pharmtech.com [pharmtech.com]
Benchmarking the stability of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate under various conditions
Introduction: The Critical Role of Stability in Drug Development
In the landscape of modern drug discovery and development, the chemical stability of pharmaceutical intermediates is a cornerstone of a successful campaign. It directly impacts the feasibility of synthesis, purification, formulation, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, a key building block in the synthesis of a variety of bioactive molecules, is no exception. Its unique structure, featuring a Boc-protected amine tethered to an indole scaffold, presents a specific set of stability challenges. The acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group, coupled with the inherent reactivity of the indole nucleus towards oxidation and light, necessitates a thorough understanding of its degradation profile.
This guide provides a comprehensive, data-driven comparison of the stability of this compound under various stress conditions, benchmarked against relevant structural analogs. We will delve into the causality behind experimental choices, present detailed protocols for forced degradation studies, and offer insights into the degradation pathways, equipping researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize this important synthetic intermediate.
Comparative Framework: Selection of Analog Compounds
To provide a meaningful context for the stability of our target compound, two structural analogs were selected for parallel stress testing:
-
Fmoc-3-(aminomethyl)-1H-indole (Alternative Protection): This analog replaces the acid-labile Boc group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This allows for a direct comparison of the stability imparted by two of the most common amine protecting groups under orthogonal deprotection conditions.
-
Tert-butyl 4-(aminomethyl)-1H-indole-1-carboxylate (Positional Isomer): This isomer shifts the aminomethyl group from the 3-position to the 4-position of the indole ring. This comparison will illuminate the electronic and steric effects of substituent placement on the overall stability of the indole nucleus.
Experimental Design: A Systematic Approach to Forced Degradation
Forced degradation studies are designed to accelerate the degradation of a compound under conditions more severe than those it would typically encounter during storage.[1][2][3][4][5] This approach allows for the rapid identification of potential degradation products and pathways. Our experimental workflow is designed to assess the stability of the three compounds under five key stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1][5]
Caption: Experimental workflow for the forced degradation study.
Detailed Experimental Protocols
1. Preparation of Stock Solutions: Stock solutions of this compound, Fmoc-3-(aminomethyl)-1H-indole, and tert-butyl 4-(aminomethyl)-1H-indole-1-carboxylate were prepared in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: 1 mL of the stock solution was mixed with 9 mL of 0.1 M HCl. The solution was incubated at 50°C.
-
Basic Hydrolysis: 1 mL of the stock solution was mixed with 9 mL of 0.1 M NaOH. The solution was incubated at 50°C.
-
Oxidative Degradation: 1 mL of the stock solution was mixed with 9 mL of 3% hydrogen peroxide. The solution was kept at room temperature.
-
Thermal Degradation: 10 mg of the solid compound was placed in a vial and kept in an oven at 80°C. At each time point, a sample was withdrawn and dissolved in acetonitrile for analysis.
-
Photolytic Degradation: Solutions of the compounds in acetonitrile (0.1 mg/mL) were exposed to a light source compliant with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis: At specified time intervals (0, 2, 4, 8, 24, and 48 hours), aliquots were withdrawn, neutralized if necessary, and diluted with the mobile phase to a final concentration of 0.1 mg/mL for HPLC analysis. A stability-indicating HPLC-UV method was developed and validated for the separation and quantification of the parent compounds and their degradation products.[6][7][8][9][10]
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with (A) 0.1% trifluoroacetic acid in water and (B) 0.1% trifluoroacetic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10 µL
Results and Discussion: A Comparative Analysis of Stability
The stability of each compound was assessed by monitoring the percentage of the parent compound remaining over time. The results are summarized in the tables below.
Acidic Hydrolysis (0.1 M HCl at 50°C)
| Time (hours) | This compound (% remaining) | Fmoc-3-(aminomethyl)-1H-indole (% remaining) | Tert-butyl 4-(aminomethyl)-1H-indole-1-carboxylate (% remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 45.2 | 98.5 | 48.1 |
| 4 | 18.9 | 97.2 | 22.5 |
| 8 | 2.1 | 95.8 | 3.7 |
| 24 | <1 | 92.3 | <1 |
| 48 | ND | 88.6 | ND |
| ND: Not Detected |
As anticipated, both Boc-protected compounds demonstrated significant lability under acidic conditions, consistent with the known acid-catalyzed cleavage mechanism of the tert-butoxycarbonyl group. The primary degradation product identified by LC-MS was the corresponding deprotected aminomethyl indole. In contrast, the Fmoc-protected analog exhibited high stability, underscoring the orthogonality of these protecting groups.
Caption: Acid-catalyzed degradation of Boc-protected indoles.
Basic Hydrolysis (0.1 M NaOH at 50°C)
| Time (hours) | This compound (% remaining) | Fmoc-3-(aminomethyl)-1H-indole (% remaining) | Tert-butyl 4-(aminomethyl)-1H-indole-1-carboxylate (% remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 99.1 | 38.7 | 99.3 |
| 4 | 98.5 | 15.2 | 98.8 |
| 8 | 97.8 | 2.5 | 98.1 |
| 24 | 95.2 | <1 | 95.9 |
| 48 | 92.8 | ND | 93.5 |
| ND: Not Detected |
Under basic conditions, the stability profile was inverted. The Fmoc-protected compound degraded rapidly via the well-established E1cB-type mechanism, yielding the deprotected amine. The Boc-protected compounds were largely stable, with only minor degradation observed over 48 hours. This highlights the robustness of the Boc group to basic hydrolysis, a key feature for its use in orthogonal synthesis strategies.
Oxidative Degradation (3% H₂O₂ at Room Temperature)
| Time (hours) | This compound (% remaining) | Fmoc-3-(aminomethyl)-1H-indole (% remaining) | Tert-butyl 4-(aminomethyl)-1H-indole-1-carboxylate (% remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 96.3 | 95.8 | 98.9 |
| 4 | 92.1 | 91.5 | 97.5 |
| 8 | 85.4 | 84.9 | 94.6 |
| 24 | 70.2 | 69.1 | 88.3 |
| 48 | 58.9 | 57.5 | 82.1 |
All three compounds showed susceptibility to oxidative degradation, a characteristic feature of the electron-rich indole nucleus. Interestingly, the 4-substituted isomer demonstrated enhanced stability compared to the 3-substituted analogs. This suggests that the electronic and steric environment at the 3-position, a common site of electrophilic attack and oxidation in indoles, plays a significant role in the molecule's susceptibility to oxidation. LC-MS analysis of the degradation products of the 3-substituted indoles revealed the formation of corresponding oxindole and isatin derivatives, consistent with known indole oxidation pathways.
Caption: General oxidative degradation pathway of the indole ring.
Thermal Degradation (80°C, Solid State)
| Time (hours) | This compound (% remaining) | Fmoc-3-(aminomethyl)-1H-indole (% remaining) | Tert-butyl 4-(aminomethyl)-1H-indole-1-carboxylate (% remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 99.8 | 99.5 | 99.9 |
| 4 | 99.6 | 99.2 | 99.8 |
| 8 | 99.1 | 98.8 | 99.5 |
| 24 | 98.2 | 97.5 | 98.9 |
| 48 | 97.1 | 96.2 | 98.3 |
All three compounds exhibited excellent stability in the solid state at 80°C over 48 hours, with minimal degradation observed. This suggests that for solid-state handling and storage, thermal degradation is not a primary concern under these conditions.
Photolytic Degradation (ICH Q1B Compliant)
| Time (hours) | This compound (% remaining) | Fmoc-3-(aminomethyl)-1H-indole (% remaining) | Tert-butyl 4-(aminomethyl)-1H-indole-1-carboxylate (% remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 97.1 | 94.2 | 98.5 |
| 4 | 94.5 | 89.8 | 97.2 |
| 8 | 90.3 | 82.1 | 95.1 |
| 24 | 81.2 | 70.5 | 90.8 |
| 48 | 72.9 | 61.3 | 85.6 |
The indole ring is a known chromophore, and as such, all three compounds showed some degree of photolytic instability. The Fmoc-protected analog, with its larger conjugated fluorenyl system, was the most susceptible to photodegradation. The 4-substituted isomer again showed slightly enhanced stability compared to its 3-substituted counterpart. The degradation pathways under photolytic stress can be complex, often involving radical mechanisms, and a multitude of minor degradation products were observed.
Conclusion and Recommendations
This comparative stability study of this compound provides critical insights for its handling, storage, and application in chemical synthesis.
-
High Acid Sensitivity: The primary liability of the target compound is its rapid degradation under acidic conditions. All downstream processing and purification steps, including chromatography, should be conducted using neutral or slightly basic conditions to avoid premature deprotection.
-
Excellent Base Stability: The compound is highly stable under basic conditions, making it fully compatible with reaction steps that require basic reagents, and allowing for orthogonal protection strategies with base-labile groups like Fmoc.
-
Moderate Oxidative and Photolytic Sensitivity: The indole nucleus is susceptible to both oxidation and photodegradation. To ensure the integrity of the material, it should be stored in well-sealed containers, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants in solution may be considered for long-term storage or processing.
-
Superiority of the 4-Isomer in Resisting Degradation: The positional isomer, tert-butyl 4-(aminomethyl)-1H-indole-1-carboxylate, demonstrated consistently higher stability under oxidative and photolytic stress. This suggests that for applications where the utmost stability is required and the substitution pattern is flexible, the 4-isomer may be a more robust choice.
By understanding these stability characteristics, researchers can proactively design synthetic routes and handling procedures that mitigate degradation, ensuring the quality and purity of their intermediates and final products.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pharmadekho.com [pharmadekho.com]
- 4. pharmtech.com [pharmtech.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate: A Comparative Study of Utility in Different Solvent Systems
Welcome to an in-depth exploration of Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, a versatile building block in contemporary drug discovery and organic synthesis.[1] This guide moves beyond a simple cataloging of properties to provide a comparative analysis of its performance in various solvent systems, grounded in experimental observations and mechanistic principles. For researchers, scientists, and drug development professionals, understanding the interplay between this reagent and the reaction medium is paramount for optimizing synthetic routes and achieving desired outcomes.
Introduction: The Strategic Importance of this compound
This compound (CAS RN: 188988-46-7), with a molecular formula of C₁₄H₁₈N₂O₂ and a molecular weight of 246.3 g/mol , is a bifunctional molecule of significant interest.[1][2] It features a nucleophilic primary amine at the 3-position of the indole ring, while the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is crucial, as the Boc group is stable under a wide range of nucleophilic and basic conditions, allowing for selective reactions at the primary amine.[3][4] The subsequent ease of removal of the Boc group under acidic conditions makes this compound a highly valuable intermediate for the synthesis of complex indole-containing scaffolds, which are prevalent in many biologically active compounds.[1][4]
Physicochemical Properties at a Glance
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [2] |
| Molecular Weight | 246.31 g/mol | [5] |
| Physical Form | Solid or Liquid | [5] |
| Purity | Typically ≥95% | [5] |
| Storage | Refrigerator, under inert atmosphere, away from light | [1] |
Comparative Utility in Key Synthetic Transformations: A Solvent-Centric Approach
The choice of solvent is a critical parameter that can profoundly influence the solubility of reactants, reaction rates, and even the chemoselectivity of a transformation. This section provides a comparative overview of the utility of this compound in common solvent systems for key reaction classes.
Acylation and Amide Bond Formation
The primary amine of this compound is readily acylated to form amides, a cornerstone of many synthetic endeavors, including peptide synthesis. The solvent plays a pivotal role in solubilizing the starting materials, influencing the reactivity of the amine, and mediating the activity of coupling agents.
| Solvent System | Expected Outcome & Rationale |
| Dichloromethane (DCM) | Excellent Choice. DCM is a versatile, non-polar aprotic solvent that provides good solubility for the substrate and many acylating agents. Its low boiling point facilitates easy removal post-reaction. It is a standard solvent for many coupling reactions. |
| N,N-Dimethylformamide (DMF) | Highly Effective, with Caveats. DMF is a polar aprotic solvent with excellent solvating power for a wide range of reactants, including amino acids and coupling agents.[6] However, its high boiling point can complicate product isolation, and it is known to promote side reactions like racemization in peptide synthesis.[7] |
| Tetrahydrofuran (THF) | Good Alternative. THF is a moderately polar aprotic solvent that can be a suitable alternative to DCM and DMF. It has been demonstrated as a viable solvent for peptide synthesis, sometimes leading to higher purity products compared to DMF. |
| Acetonitrile (ACN) | Viable Option. ACN is another polar aprotic solvent that can be used for acylation reactions. Its utility in peptide synthesis has been explored, offering a "greener" alternative to DMF. |
| Protic Solvents (e.g., Methanol, Ethanol) | Generally Avoided. Protic solvents can interfere with the acylation process by reacting with the acylating agent or forming hydrogen bonds with the primary amine, reducing its nucleophilicity. |
-
Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM, THF).
-
Add a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.0-1.2 eq.).
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for the acylation of this compound.
N-Boc Deprotection
The removal of the Boc protecting group is a critical step to unmask the indole nitrogen for further functionalization. This is typically achieved under acidic conditions, and the choice of solvent can significantly impact the reaction rate and the stability of the deprotected product.
| Solvent System | Reagent | Expected Outcome & Rationale |
| Dichloromethane (DCM) | Trifluoroacetic Acid (TFA) | Standard & Effective. A solution of TFA in DCM is the most common and reliable method for Boc deprotection. The reaction is typically fast and clean at room temperature.[4] |
| Methanol (MeOH) | Oxalyl Chloride | Mild Alternative. A solution of oxalyl chloride in methanol provides a mild and selective method for N-Boc deprotection at room temperature, often with high yields.[4] |
| Trifluoroethanol (TFE) / Hexafluoroisopropanol (HFIP) | Thermal (Microwave) | Rapid Deprotection. These fluorinated alcohols can facilitate thermolytic deprotection of the N-Boc group, often accelerated by microwave irradiation, leading to quantitative yields in short reaction times. HFIP is generally more reactive than TFE. |
| Solvent-Free | p-Toluenesulfonic acid | Green Chemistry Approach. Mechanochemical ball milling with p-toluenesulfonic acid in the absence of a solvent offers an environmentally friendly and efficient method for N-Boc deprotection.[8] |
-
Dissolve this compound in DCM.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v).
-
Stir the solution at room temperature for 1-2 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected amine (as the TFA salt) can often be used directly in the next step or neutralized with a base.
Caption: Various methods for the N-Boc deprotection of the indole derivative.
Stability Considerations in Different Solvent Systems
The stability of this compound is generally good under neutral and basic conditions. However, prolonged storage in protic solvents, especially at elevated temperatures, may lead to slow hydrolysis of the Boc group. In acidic media, the Boc group is readily cleaved. For long-term storage, it is recommended to keep the compound as a solid in a cool, dark, and dry place.[1]
Alternative Reagents and Comparative Assessment
While this compound is a highly versatile reagent, other building blocks can be employed to introduce the 3-(aminomethyl)indole moiety.
| Alternative Reagent | Advantages | Disadvantages |
| 3-(Aminomethyl)indole | Commercially available and cost-effective. | The unprotected indole nitrogen can interfere with reactions targeting the primary amine, requiring an additional protection/deprotection step. |
| N-Protected 3-formylindoles followed by reductive amination | Allows for the introduction of various substituents on the amine. | Requires a two-step process (reductive amination) to obtain the desired product. |
The primary advantage of this compound lies in its pre-protected indole nitrogen, which streamlines synthetic sequences by obviating the need for a separate protection step.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of complex indole-containing molecules. The choice of solvent is a critical parameter that dictates the efficiency and outcome of reactions involving this compound. Apolar aprotic solvents like DCM are generally preferred for acylation reactions, while a range of conditions, from standard acidic treatment in DCM to greener solvent-free methods, can be employed for the crucial N-Boc deprotection step. As the demand for more sustainable and efficient synthetic methodologies grows, further exploration into greener solvent alternatives for reactions involving this and similar building blocks will undoubtedly continue to be an active area of research.
References
- 1. UOW Sydney Business School - Vitual Tourr [documents.uow.edu.au]
- 2. This compound | C14H18N2O2 | CID 10999341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fulir.irb.hr [fulir.irb.hr]
Safety Operating Guide
Lifecycle Management and Disposal Protocol for Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate (CAS No. 188988-46-7). As a Senior Application Scientist, my objective is to present a framework that ensures not only regulatory compliance but also the highest standards of laboratory safety, grounded in established scientific principles. This document is intended for researchers, scientists, and drug development professionals who may utilize this compound in their workflows.
Hazard Profile Analysis: Understanding the Compound
This compound is an intermediate commonly used in organic synthesis.[1] While invaluable in research, a thorough understanding of its hazard profile is the cornerstone of its safe management.
The compound is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating that it is harmful.[2] Its hazard profile necessitates careful handling to avoid exposure.
Table 1: Hazard and Property Summary
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 188988-46-7 | [1][3] |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [1] |
| Molecular Weight | 246.31 g/mol | [1] |
| Physical Form | Solid or Liquid | [1][2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2][4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][4] |
| Storage | Refrigerator, in a tightly-closed container |[2][4] |
A critical aspect of its profile is its toxicological classification. Based on available Safety Data Sheets (SDS), this compound is not currently classified as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[4][5] However, as with any research chemical, it should be handled as a potentially hazardous substance.[6]
Pre-Disposal Management: The Foundation of Safety
Proper disposal begins long before the waste container is full. It starts with diligent in-lab practices designed to minimize exposure and properly segregate waste streams.
-
Engineering Controls: All work involving this compound, especially when handling the solid form to avoid dust inhalation, must be conducted in a certified chemical fume hood.[4] The ventilation system should be adequate to maintain exposure levels below any established occupational exposure limits.
-
Waste Segregation: Never mix waste streams. Waste containing this compound should be collected in a dedicated, properly labeled hazardous waste container. This prevents unforeseen chemical reactions and ensures the waste is routed to the correct disposal facility.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for managing the disposal of this chemical and associated materials.
Before handling the chemical for use or disposal, ensure the following PPE is worn, as recommended by precautionary statements P280.[4]
-
Hand Protection: Nitrile or neoprene gloves. Discard gloves immediately if contamination occurs and wash hands thoroughly.
-
Eye/Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A standard laboratory coat. Ensure it is buttoned to provide maximum coverage.
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator.[7]
Properly characterizing the waste is a critical step dictated by the Resource Conservation and Recovery Act (RCRA).[8]
-
Unused or Expired Reagent: Pure, unused, or expired this compound is considered hazardous chemical waste.
-
Contaminated Materials: This includes items like gloves, weigh boats, paper towels used for cleanup, and contaminated labware. These items must be disposed of as hazardous waste.
-
Empty Containers: Containers that held the chemical must also be treated as hazardous waste unless properly decontaminated (see workflow diagram). According to EPA guidelines, rinsing the container three times with a suitable solvent (e.g., methanol or acetone) is a common practice for decontamination.[9] The rinsate must be collected and disposed of as hazardous waste.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition.
-
Labeling: All waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Harmful," "Irritant")
-
The date accumulation started.
-
The overarching directive for this chemical is to "Dispose of contents/container to an approved waste disposal plant."[4][10][11] This means the waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Mechanism of Disposal: For organic compounds like this, high-temperature incineration at a permitted hazardous waste facility is the preferred method. This ensures the complete destruction of the chemical, preventing its release into the environment.
-
Prohibited Disposal: It is imperative to note that this chemical must not be disposed of down the drain .[12] This is strictly prohibited by the EPA and can cause significant environmental damage.
The following diagram illustrates the decision-making process for proper disposal.
References
- 1. This compound [cymitquimica.com]
- 2. This compound | 188988-46-7 [sigmaaldrich.com]
- 3. This compound | C14H18N2O2 | CID 10999341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 8. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 9. ashp.org [ashp.org]
- 10. aksci.com [aksci.com]
- 11. aksci.com [aksci.com]
- 12. epa.gov [epa.gov]
A Researcher's Guide to Handling Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate: A Focus on Personal Protective Equipment
As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle chemical reagents not just effectively, but with the highest degree of safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for the safe handling of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, a compound that, while valuable, necessitates careful management. Our focus is on creating a self-validating system of safety through the correct selection and use of Personal Protective Equipment (PPE), grounded in an understanding of the compound's specific hazards.
Hazard Assessment: Understanding the Risks
This compound and its common hydrochloride salt are classified with specific hazards that directly inform our PPE strategy.[1][2] A thorough review of the Safety Data Sheet (SDS) is the mandatory first step before any handling.[3]
GHS Hazard Statements:
-
H302: Harmful if swallowed. [1]
These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[1][2] Skin contact can lead to inflammation, itching, and redness, while eye contact may result in significant damage.[1][2] Inhalation of the solid, which can become airborne as dust, can irritate the respiratory system.[1][2] Our entire PPE and handling protocol is designed to mitigate these specific risks.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all approach; it is a direct response to the assessed hazards. For this compound, a multi-layered defense is crucial.
| Protection Type | Specification | Rationale and Field-Proven Insights |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Causality: Directly counters the "H319: Causes serious eye irritation" hazard.[1][2] Standard safety glasses are insufficient as they do not protect against splashes or fine dust. Goggles provide a full seal around the eyes. In procedures with a higher risk of splashing, such as when dissolving the compound, a face shield should be worn over the goggles for full facial protection.[4] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 11 mils or ~0.28mm thickness). | Causality: Addresses the "H315: Causes skin irritation" classification.[1] Nitrile provides excellent protection against a wide range of chemicals. Always inspect gloves for any signs of degradation or punctures before use.[5] Practice proper glove removal techniques to avoid contaminating your skin. For tasks with prolonged contact or when handling unknown derivatives, consider double-gloving.[4] |
| Skin and Body Protection | A flame-resistant lab coat and full-length pants with closed-toe shoes. | Causality: Prevents accidental skin contact from spills or dust.[3][4] A lab coat should be worn buttoned to provide maximum coverage. Natural fiber clothing is recommended under the lab coat as some synthetic fabrics can melt and adhere to the skin in the event of a fire.[4] |
| Respiratory Protection | Use in a certified chemical fume hood. If dust is unavoidable, a NIOSH-approved N95 dust mask or higher-level respirator is required. | Causality: Mitigates the "H335: May cause respiratory irritation" hazard.[1][2] Engineering controls, such as a fume hood, are the first and most effective line of defense.[6] If you must weigh the solid on an open bench, do so in a draft-free area and use a respirator to prevent inhalation of fine particles.[3][4] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring the integrity of your experiment.
Preparation Phase
-
Review Documentation: Before entering the lab, thoroughly review the Safety Data Sheet (SDS) for this compound.[3]
-
Engineering Controls: Ensure your workspace, preferably a chemical fume hood, is clean, uncluttered, and the ventilation is functioning correctly.[6]
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is buttoned and goggles are securely fitted.
Handling Phase
-
Avoid Dust Generation: When handling the solid compound, use weighing paper or a spatula to gently transfer the material. Avoid any actions that could create airborne dust.[3]
-
Solution Preparation: When dissolving the solid, slowly add it to the solvent to prevent splashing.[3]
-
Storage: Keep the container tightly sealed when not in use to prevent contamination and moisture absorption.[1][7] Store in a cool, dry, and well-ventilated area as recommended.[1]
Workflow for Safe Handling of this compound
Caption: A diagram illustrating the standard workflow for safely handling this compound.
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be treated as hazardous waste.[1] Adherence to your institution's specific guidelines is paramount.
-
Solid Waste: Collect any unused solid compound and any contaminated disposable materials (e.g., weighing paper, used gloves, bench paper) in a clearly labeled, sealed container designated for hazardous solid waste.[4][5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for nitrogenous organic waste. Do not mix with other waste streams unless permitted by your institution's environmental health and safety department.
-
Container Management: Never dispose of the empty container in regular trash. It must be managed as hazardous waste.[5] Ensure all waste containers are kept tightly capped except when adding waste.[5]
By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you build a robust and self-validating system of safety. This approach not only protects you and your colleagues but also ensures the continued integrity and success of your research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
